molecular formula C36H50O8 B3006763 Doramectin aglycone

Doramectin aglycone

Cat. No.: B3006763
M. Wt: 610.8 g/mol
InChI Key: SHRUSRJMZSPNGG-KUOHORTNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Doramectin aglycone is an acid degradation product of doramectin, a disaccharide-containing anthelmintic that potentiates glutamate- and GABA-gated chloride channel opening in nematodes, and its acid-catalyzed hydrolysis product doramectin monosaccharide. Doramectin undergoes one round of acid-catalyzed hydrolysis to form doramectin monosaccharide which is then hydrolyzed again to remove the remaining saccharide unit and form this compound.>

Properties

IUPAC Name

(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-cyclohexyl-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H50O8/c1-21-9-8-12-26-20-41-33-31(38)24(4)17-29(36(26,33)40)34(39)42-28-18-27(14-13-22(2)30(21)37)43-35(19-28)16-15-23(3)32(44-35)25-10-6-5-7-11-25/h8-9,12-13,15-17,21,23,25,27-33,37-38,40H,5-7,10-11,14,18-20H2,1-4H3/b9-8-,22-13-,26-12?/t21-,23-,27+,28-,29-,30-,31+,32-,33+,35+,36+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHRUSRJMZSPNGG-KUOHORTNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1O)C)OC5(C4)C=CC(C(O5)C6CCCCC6)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1/C=C\C=C2CO[C@H]3[C@@]2([C@@H](C=C([C@H]3O)C)C(=O)O[C@H]4C[C@@H](C/C=C(\[C@H]1O)/C)O[C@]5(C4)C=C[C@@H]([C@H](O5)C6CCCCC6)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H50O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of Doramectin Aglycone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of doramectin aglycone from its parent compound, doramectin. The primary method for this conversion is acid-catalyzed hydrolysis, a well-established procedure for the deglycosylation of avermectins. This document outlines the detailed experimental protocol, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Introduction

Doramectin is a potent macrocyclic lactone anthelmintic agent widely used in veterinary medicine. Its biological activity is intrinsically linked to its complex structure, which includes a disaccharide moiety attached to the aglycone core. The synthesis of this compound, the carbohydrate-free core, is crucial for structure-activity relationship (SAR) studies, the development of novel derivatives, and as a reference standard in metabolic and environmental studies. The most direct and commonly employed method for obtaining the aglycone is through the hydrolytic cleavage of the glycosidic bonds under acidic conditions.

Experimental Protocols

The following experimental protocol is based on the established methodology for the synthesis of avermectin aglycones, which is directly applicable to doramectin.

Materials and Reagents
  • Doramectin

  • Sulfuric acid (concentrated)

  • Isopropanol

  • Water

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Acetone

Procedure for Acid-Catalyzed Hydrolysis
  • Reaction Setup: A solution of doramectin in isopropanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Acid Addition: A solution of 1% sulfuric acid in isopropanol-water (9:1 v/v) is added to the doramectin solution.

  • Reaction Conditions: The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and neutralized by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: The product is extracted with ethyl acetate. The organic layers are combined, washed with brine, and dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography using a hexane-acetone gradient to yield pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Reactants
Doramectin1 equivalent
Sulfuric AcidCatalytic amount
Solvent System
Isopropanol:Water9:1 (v/v)
Reaction Conditions
TemperatureRoom Temperature
Reaction TimeMonitored by TLC/HPLC (typically several hours)
Workup & Purification
Neutralizing AgentSaturated Sodium Bicarbonate Solution
Extraction SolventEthyl Acetate
Drying AgentAnhydrous Magnesium Sulfate
Purification MethodSilica Gel Column Chromatography
Eluent SystemHexane-Acetone Gradient
Yield
Expected YieldHigh (specific yield dependent on scale and optimization)

Mandatory Visualization

The following diagrams illustrate the chemical structures and the experimental workflow for the synthesis of this compound.

doramectin_hydrolysis doramectin Doramectin aglycone This compound doramectin->aglycone Acidic Hydrolysis reagents H₂SO₄ (cat.) Isopropanol/Water

Caption: Chemical transformation of doramectin to its aglycone.

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification dissolve Dissolve Doramectin in Isopropanol add_acid Add H₂SO₄ in Isopropanol/Water dissolve->add_acid react Stir at Room Temperature (Monitor by TLC/HPLC) add_acid->react neutralize Neutralize with NaHCO₃ Solution react->neutralize extract Extract with Ethyl Acetate neutralize->extract wash_dry Wash with Brine & Dry over MgSO₄ extract->wash_dry concentrate Concentrate under Reduced Pressure wash_dry->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography isolate Isolate Pure This compound chromatography->isolate

Caption: Experimental workflow for this compound synthesis.

An In-Depth Technical Guide to the Mechanism of Action of Doramectin Aglycone in Nematodes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doramectin, a macrocyclic lactone of the avermectin family, is a potent endectocide widely used in veterinary medicine to control nematode and arthropod parasites. Its anthelmintic activity is primarily mediated by its aglycone form, which acts as a positive allosteric modulator of specific ligand-gated ion channels in the nematode nervous system. This technical guide provides a comprehensive overview of the core mechanism of action of doramectin aglycone in nematodes, with a focus on its interaction with glutamate-gated chloride channels (GluCls) and, to a lesser extent, GABA-gated chloride channels (GABA-gated Cl- channels). This document summarizes available quantitative data, details relevant experimental protocols, and provides visualizations of key pathways and workflows to support further research and drug development in this area. While much of the detailed molecular and quantitative data has been generated for the closely related compound ivermectin, the structural and functional similarities between these avermectins allow for strong inferences to be made regarding the mechanism of this compound.

Primary Molecular Target: Glutamate-Gated Chloride Channels (GluCls)

The principal target of this compound in nematodes is the family of glutamate-gated chloride channels (GluCls).[1][2][3][4] These channels are pentameric ligand-gated ion channels exclusively found in invertebrates, making them an excellent target for selective anthelmintic drugs.[2]

Mechanism of Action at GluCls

This compound binds with high affinity to an allosteric site on the GluCl, distinct from the glutamate binding site.[5] This binding potentiates the effect of glutamate, leading to a prolonged and essentially irreversible opening of the chloride channel.[6] The influx of chloride ions into the nematode's neurons and muscle cells causes hyperpolarization of the cell membrane. This hyperpolarization inhibits the generation of action potentials, leading to a flaccid paralysis of the pharyngeal pump and somatic musculature.[4] Consequently, the nematode is unable to feed and is expelled from the host. At higher concentrations, avermectins can directly gate the GluCls in the absence of glutamate.

Binding Affinity and Efficacy

Similarly, electrophysiological studies on H. contortus GluClα3B subunits expressed in Xenopus oocytes have shown ivermectin to be a potent agonist. A larval development assay with Haemonchus contortus demonstrated that both ivermectin and doramectin were fully effective at a concentration of 0.001 µg/ml.[8]

Table 1: Quantitative Data for Avermectin Interaction with Nematode GluCls (Primarily Ivermectin)

CompoundNematode SpeciesChannel Subunit(s)Assay TypeParameterValueReference(s)
IvermectinCaenorhabditis elegansNative pharyngeal GluClsIntracellular RecordingEC502.7 nM[9]
IvermectinHaemonchus contortusHcGluClα/HcGbr-2BRadioligand BindingKd26 +/- 12 pM / 70 +/- 16 pM[7]
IvermectinHaemonchus contortusHcGluClαRadioligand BindingKd0.11 +/- 0.021 nM[5]
IvermectinHaemonchus contortusHcGluClα3BTwo-Electrode Voltage ClampEstimated EC50~0.1 +/- 1.0 nM[6]
IvermectinCaenorhabditis elegansCrude membrane fractionRadioligand BindingKd0.26 nM[10]
DoramectinHaemonchus contortusLarval developmentLarval Development AssayEffective Concentration0.001 µg/ml[8]

Secondary Molecular Target: GABA-Gated Chloride Channels

In addition to GluCls, this compound is thought to interact with GABA-gated chloride channels in nematodes, although this is considered a secondary mechanism of action. Ivermectin has been shown to potentiate GABA-evoked currents in GABA receptors from susceptible Haemonchus contortus.[11] This potentiation of the inhibitory GABAergic signaling would further contribute to the paralytic effect on the nematode. However, the effect of ivermectin on GABA receptors can be complex, with some studies showing inhibition of GABA-activated currents in C. elegans muscle.[12]

Signaling Pathway and Physiological Consequences

The binding of this compound to its primary target, the GluCls, initiates a cascade of events leading to the death of the nematode.

Doramectin_Signaling_Pathway Doramectin This compound GluCl Glutamate-Gated Chloride Channel (GluCl) Doramectin->GluCl Binds to allosteric site Cl_influx Increased Cl- Influx GluCl->Cl_influx Prolonged channel opening Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Paralysis Flaccid Paralysis (Pharyngeal & Somatic Muscle) Hyperpolarization->Paralysis Inhibition of action potentials Starvation Starvation Paralysis->Starvation Expulsion Expulsion from Host Paralysis->Expulsion

Figure 1. Signaling pathway of this compound in nematodes.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of avermectins like this compound.

Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This technique is used to study the electrophysiological properties of ion channels expressed in a heterologous system.

Methodology:

  • Oocyte Preparation: Stage V-VI oocytes are surgically removed from adult female Xenopus laevis and defolliculated by collagenase treatment.

  • cRNA Injection: Oocytes are injected with cRNA encoding the nematode GluCl or GABA receptor subunits of interest.

  • Incubation: Injected oocytes are incubated for 2-7 days at 16-18°C to allow for receptor expression.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and continuously perfused with a saline solution (e.g., Barth's solution).

    • The oocyte is impaled with two microelectrodes filled with 3 M KCl, one for voltage recording and one for current injection.

    • The membrane potential is clamped at a holding potential (e.g., -60 mV).

    • Agonists (e.g., glutamate, GABA) and modulators (e.g., this compound) are applied via the perfusion system.

    • The resulting currents are recorded and analyzed to determine parameters such as EC50 and potentiation.

TEVC_Workflow Oocyte_Harvest Harvest Xenopus Oocytes cRNA_Inject Inject with Nematode Receptor cRNA Oocyte_Harvest->cRNA_Inject Incubation Incubate for Receptor Expression cRNA_Inject->Incubation TEVC_Record Two-Electrode Voltage Clamp Recording Incubation->TEVC_Record Data_Analysis Data Analysis (EC50, etc.) TEVC_Record->Data_Analysis

Figure 2. Experimental workflow for two-electrode voltage clamp.
Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to its receptor.

Methodology:

  • Membrane Preparation:

    • Nematode tissue or cells expressing the receptor of interest are homogenized in a suitable buffer.

    • The homogenate is centrifuged to pellet the membranes.

    • The membrane pellet is washed and resuspended in binding buffer.

  • Binding Reaction:

    • Membrane preparations are incubated with a radiolabeled ligand (e.g., [3H]ivermectin) and varying concentrations of the unlabeled competitor (e.g., this compound).

    • The reaction is allowed to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • The reaction mixture is rapidly filtered through a glass fiber filter to trap the membranes with bound radioligand.

    • The filters are washed to remove unbound radioligand.

  • Quantification:

    • The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis:

    • The data is analyzed to determine the dissociation constant (Kd) of the radiolabeled ligand and the inhibitory constant (Ki) of the competitor.

Radioligand_Binding_Workflow Membrane_Prep Prepare Nematode Membrane Fraction Incubation Incubate Membranes with Radioligand & Competitor Membrane_Prep->Incubation Filtration Rapid Filtration to Separate Bound & Free Ligand Incubation->Filtration Counting Scintillation Counting of Bound Radioligand Filtration->Counting Data_Analysis Data Analysis (Kd, Ki) Counting->Data_Analysis

Figure 3. Experimental workflow for radioligand binding assay.

Conclusion and Future Directions

The mechanism of action of this compound in nematodes is primarily through the potentiation of glutamate-gated chloride channels, leading to neuromuscular paralysis. While the general mechanism is well-understood and analogous to that of ivermectin, there is a notable lack of specific quantitative data for this compound itself. Future research should focus on determining the precise binding affinities and electrophysiological effects of this compound on various nematode GluCl and GABA receptor subtypes. Such studies would provide a more complete understanding of its pharmacology and could aid in the development of novel anthelmintics to combat emerging drug resistance. The use of CRISPR/Cas9 to engineer nematodes with specific receptor mutations will also be a valuable tool in dissecting the precise molecular interactions of doramectin and other avermectins.

References

Spectroscopic Profile of Doramectin Aglycone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for doramectin aglycone, the core macrocyclic lactone of the anthelmintic drug doramectin. Due to the limited availability of directly published complete NMR data for this compound, this document leverages data from the closely related ivermectin aglycone and detailed experimental protocols from studies on avermectins, the parent family of compounds. This guide is intended to serve as a valuable resource for researchers in drug development, quality control, and analytical chemistry.

Introduction

Doramectin is a macrocyclic lactone anthelmintic drug used in veterinary medicine. Its biological activity is intrinsically linked to its complex structure, comprising a 16-membered macrocyclic lactone ring system with various substituents. The this compound represents the core scaffold of the molecule, devoid of its disaccharide moiety. Understanding the spectroscopic characteristics of this aglycone is crucial for impurity profiling, degradation studies, and the development of novel derivatives.

Mass Spectrometry (MS) Data

Table 1: ESI-MS/MS Fragmentation Data for Ivermectin Aglycone

Precursor Ion (m/z)Product Ions (m/z)
604.9569.8, 551.6, 307.6

This data is based on the analysis of ivermectin aglycone and serves as a close approximation for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Detailed ¹H and ¹³C NMR data for this compound are not explicitly published. However, extensive NMR studies on the parent compound, doramectin, and related avermectins provide a strong foundation for predicting the chemical shifts of the aglycone. The removal of the oleandrosyl-oleandrose disaccharide from C-13 would induce significant shifts in the signals of the neighboring protons and carbons.

Table 2: Predicted Key ¹H NMR Chemical Shift Changes from Doramectin to its Aglycone

ProtonDoramectin (ppm)This compound (Predicted, ppm)Rationale for Change
H-13~4.0Shift upfieldRemoval of the electron-withdrawing glycosidic linkage.
H-12~3.5Minor shiftLess affected by the removal of the sugar moiety.
H-14~2.3Minor shiftLess affected by the removal of the sugar moiety.

Table 3: Predicted Key ¹³C NMR Chemical Shift Changes from Doramectin to its Aglycone

CarbonDoramectin (ppm)This compound (Predicted, ppm)Rationale for Change
C-13~78Significant shift upfieldRemoval of the glycosidic bond.
C-12~40Minor shiftLess affected by the removal of the sugar moiety.
C-14~45Minor shiftLess affected by the removal of the sugar moiety.

Note: The predicted chemical shifts are estimations and require experimental verification.

Experimental Protocols

The following protocols are based on established methods for the hydrolysis of avermectins and the spectroscopic analysis of related compounds.

Preparation of this compound (via Acid Hydrolysis)

This protocol is adapted from the methodology used for the preparation of avermectin degradation products.

  • Dissolution: Dissolve approximately 1.0 g of doramectin in 100 mL of acetonitrile.

  • Acid Hydrolysis: Add 100 mL of 0.5 M HCl to the solution and stir for 24 hours at room temperature to cleave the glycosidic bonds.

  • Neutralization: Neutralize the reaction mixture with 100 mL of 0.5 M NaOH.

  • Extraction: Extract the aglycone from the aqueous solution using an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Purify the extracted material using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column. A gradient elution with water and acetonitrile is recommended.

  • Verification: Confirm the identity and purity of the isolated this compound using LC-MS.

Mass Spectrometry Analysis
  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) instrument, coupled with a UPLC system.

  • Ionization: Employ positive electrospray ionization (ESI+).

  • MS Settings:

    • Capillary Voltage: 3.0 kV

    • Sampling Cone Voltage: 40 V

    • Source Temperature: 100 °C

    • Cone Gas Flow: 50 L/h

    • Desolvation Gas Flow: 600 L/h at 350 °C

  • Data Acquisition: Acquire full scan MS data over a mass range of m/z 50–1200, followed by targeted MS/MS analysis of the parent ion corresponding to the this compound.

NMR Spectroscopy Analysis
  • Sample Preparation: Dissolve an appropriate amount of purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Record NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments: Acquire a suite of 1D and 2D NMR spectra for complete structural elucidation, including:

    • ¹H NMR

    • ¹³C NMR

    • DEPT-135 (Distortionless Enhancement by Polarization Transfer)

    • COSY (Correlation Spectroscopy)

    • HSQC (Heteronuclear Single Quantum Correlation)

    • HMBC (Heteronuclear Multiple Bond Correlation)

Workflow and Logical Diagrams

The following diagrams illustrate the experimental workflow for the preparation and analysis of this compound.

experimental_workflow cluster_prep Preparation of this compound cluster_analysis Spectroscopic Analysis start Doramectin dissolution Dissolution in Acetonitrile start->dissolution hydrolysis Acid Hydrolysis (0.5M HCl) dissolution->hydrolysis neutralization Neutralization (0.5M NaOH) hydrolysis->neutralization extraction Solvent Extraction neutralization->extraction purification Preparative HPLC extraction->purification aglycone This compound purification->aglycone lcms LC-MS Analysis aglycone->lcms nmr NMR Analysis aglycone->nmr ms_data MS Data lcms->ms_data nmr_data NMR Data nmr->nmr_data

Caption: Experimental workflow for the preparation and spectroscopic analysis of this compound.

logical_relationship Doramectin Doramectin Aglycone This compound Doramectin->Aglycone Hydrolysis Disaccharide Disaccharide Moiety Doramectin->Disaccharide Hydrolysis Spectroscopic_Data Spectroscopic Data (MS, NMR) Aglycone->Spectroscopic_Data Characterization

Caption: Logical relationship between doramectin, its aglycone, and spectroscopic characterization.

A Technical Guide to the Solubility of Doramectin Aglycone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of doramectin aglycone, an active metabolite of the broad-spectrum antiparasitic agent doramectin. Understanding the solubility of this compound is critical for the development of effective analytical methods, and formulation strategies. This document compiles available solubility data, details common experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Core Concepts in Solubility

This compound is the acid degradation product of doramectin, formed by the hydrolysis of the disaccharide unit. While doramectin itself is a potent anthelmintic, the aglycone form is noted as an inhibitor of nematode larval development but lacks paralytic activity.[1] The solubility of an active pharmaceutical ingredient (API) like this compound is a fundamental physicochemical property that influences its dissolution rate, bioavailability, and overall therapeutic efficacy.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for doramectin in key organic solvents. It is important to note that these values are for the parent compound and should be considered an approximation for this compound. The actual solubility of the aglycone may differ due to the absence of the disaccharide moiety.

SolventTemperature (°C)Solubility (mg/mL)Molar Concentration (mM)Data Source
Dimethyl Sulfoxide (DMSO)Not Specified100111.22[2]
EthanolNot Specified100111.22[2]
Methylene Chloride22-25530Not Applicable[3]
Acetonitrile22-2533Not Applicable[3]
Water22-250.0003Not Applicable[3]

Note: Molar concentration for Doramectin (MW: 899.11 g/mol ) was calculated for DMSO and Ethanol.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount in pharmaceutical research. The following are detailed methodologies for two widely accepted techniques for assessing the solubility of compounds like this compound.

Saturation Shake-Flask Method

The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.[4]

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the supernatant is then measured.

Detailed Protocol:

  • Preparation: Add an excess amount of this compound powder to a known volume of the selected solvent in a sealed glass vial or flask. Ensure enough solid is present to maintain a saturated solution with visible undissolved particles.

  • Equilibration: Place the sealed container in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is achieved.[5]

  • Phase Separation: After equilibration, allow the suspension to settle. To separate the saturated solution from the excess solid, centrifuge the sample at high speed or filter the supernatant using a syringe filter (e.g., 0.22 µm pore size).[6] This step is crucial to prevent undissolved particles from interfering with the concentration measurement.

  • Quantification: Carefully collect the clear supernatant. If necessary, dilute the saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Analysis: Determine the concentration of this compound in the diluted supernatant using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

High-Performance Liquid Chromatography (HPLC) for Solubility Determination

HPLC is a precise and widely used method for quantifying the concentration of a solute in a saturated solution obtained from methods like the shake-flask protocol.[7]

Principle: A calibration curve is generated using standard solutions of known concentrations. The concentration of the unknown sample is then determined by comparing its HPLC peak area to the calibration curve.

Detailed Protocol:

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is typically suitable.

    • Mobile Phase: A mixture of organic solvent (e.g., acetonitrile or methanol) and water, often with a buffer, is used. The exact composition should be optimized for adequate separation and peak shape.

    • Flow Rate: A typical flow rate is 1 mL/min.

    • Detection: UV detection at a wavelength where this compound exhibits maximum absorbance.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound of a known high concentration in a suitable solvent (e.g., DMSO or methanol).

    • Perform serial dilutions of the stock solution to create a series of at least five calibration standards with concentrations spanning the expected solubility range.

  • Calibration Curve Generation:

    • Inject each standard solution into the HPLC system and record the corresponding peak area.

    • Plot a graph of peak area versus concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value greater than 0.99 is generally considered acceptable.

  • Sample Analysis:

    • Inject the diluted supernatant from the shake-flask experiment into the HPLC system and record the peak area.

  • Concentration Calculation:

    • Use the equation from the calibration curve to calculate the concentration of this compound in the diluted sample.

    • Multiply this value by the dilution factor to determine the original solubility in the saturated solution.

Visualizing the Experimental Workflow

The process of determining solubility via the shake-flask and HPLC methods can be visualized as a logical workflow.

Solubility_Determination_Workflow start Start: Excess This compound solvent Add Solvent (e.g., Ethanol, DMSO) start->solvent shake Shake/Agitate (24-72h at const. Temp) solvent->shake equilibrate Equilibrium Reached shake->equilibrate separate Phase Separation (Centrifuge/Filter) equilibrate->separate supernatant Collect Saturated Supernatant separate->supernatant dilute Dilute Sample supernatant->dilute hplc HPLC Analysis dilute->hplc calculate Calculate Solubility hplc->calculate standards Prepare Standards & Generate Calib. Curve standards->hplc end End: Quantitative Solubility Value calculate->end

Caption: Workflow for solubility determination using the shake-flask method and HPLC analysis.

This guide provides a foundational understanding of the solubility of this compound for professionals in drug development and research. While quantitative data for the aglycone is sparse, the provided data for the parent compound and the detailed experimental protocols offer a robust starting point for further investigation.

References

In Vitro Activity of Doramectin Aglycone Against Parasites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doramectin, a macrocyclic lactone and a derivative of avermectin, is a potent endectocide widely used in veterinary medicine. Its activity is primarily attributed to its interaction with glutamate-gated chloride channels (GluCls) and gamma-aminobutyric acid (GABA)-gated chloride channels in invertebrates, leading to paralysis and death of the parasite.[1][2] The aglycone form of doramectin is produced by the hydrolysis of the disaccharide unit from the parent compound.[3][4] While the parent compound's efficacy is well-documented, the specific in vitro activity of doramectin aglycone remains an area with limited published data. This technical guide synthesizes the available information on the activity of avermectin aglycones, provides detailed experimental protocols for in vitro evaluation, and visualizes relevant pathways and workflows to support further research in this area.

A crucial finding from available literature is that this compound is an inhibitor of nematode larval development but is reported to be devoid of the paralytic activity characteristic of its parent compound.[3] This suggests a potentially different or modified mechanism of action that warrants further investigation. To date, there are no published reports detailing the quantitative biological activity or environmental levels of this compound.[3]

Data Presentation: Quantitative In Vitro Efficacy

Due to the lack of specific in vitro quantitative data for this compound, this section presents data for the closely related and extensively studied avermectin, ivermectin, to provide a comparative context for researchers. These values, primarily half-maximal inhibitory concentrations (IC50) or half-maximal effective concentrations (EC50), are critical for comparing efficacy across different parasite species and for guiding dose-selection in future in vitro studies of this compound.

Table 1: In Vitro Activity of Ivermectin Against Various Parasites

Parasite SpeciesLife Cycle StageAssay TypeIC50/EC50 ValueReference
Brugia malayiAdultMotility Assay2.22 µM[5]
Plasmodium falciparumErythrocyte stagesGrowth Inhibition~0.5 µM[6]
Babesia bovis---Growth Inhibition53.3 ± 4.8 µM[7]
Babesia bigemina---Growth Inhibition98.6 ± 5.7 µM[7]
Babesia divergens---Growth Inhibition30.1 ± 2.2 µM[7]
Babesia caballi---Growth Inhibition43.7 ± 3.7 µM[7]
Theileria equi---Growth Inhibition90.1 ± 8.1 µM[7]
Haemonchus contortus (susceptible isolate)LarvaeMotility Assay0.29 - 0.48 µM[8]
Haemonchus contortus (resistant isolate)LarvaeMotility Assay8.16 - 32.03 µM[8]

Experimental Protocols

The following are detailed methodologies for key in vitro experiments that can be adapted to evaluate the activity of this compound against a range of parasites.

Nematode Larval Development Assay (LDA)

This assay assesses the ability of a compound to inhibit the development of nematode eggs to the third-stage larvae (L3).[9][10]

a. Egg Recovery and Sterilization:

  • Collect fresh fecal samples from an infected host.

  • Isolate nematode eggs using a flotation technique with a saturated sugar solution.[11]

  • Wash the collected eggs with distilled water to remove debris.

  • Treat the eggs with a fungicide (e.g., Fungizone) to prevent fungal growth.[9]

b. Assay Procedure:

  • Prepare a solid growth medium (e.g., agar-based) in a 96-well plate.

  • Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and add to the wells. Ensure the final solvent concentration does not affect larval development.

  • Add a standardized number of eggs (e.g., 40-60 eggs/10 µL) to each well.[10]

  • Include positive (a known anthelmintic) and negative (solvent only) controls.

  • Incubate the plate at 25-26°C in a humidified incubator for approximately 6-7 days.[10]

c. Data Analysis:

  • After the incubation period, kill the larvae and eggs with a dilute iodine solution.[9]

  • Count the number of eggs, L1, L2, and L3 larvae in each well under a microscope.

  • Calculate the percentage of inhibition of development to the L3 stage for each concentration.

  • Determine the LD50 (the concentration of the drug required to inhibit 50% of eggs from developing to L3 larvae) by plotting the percentage of inhibition against the compound concentration.[9]

Cestode Protoscolex Motility and Viability Assay

This assay is used to assess the effect of a compound on the motility and viability of cestode protoscoleces, which serve as a model for the adult worm.[12]

a. Protoscolex Preparation:

  • Aseptically collect protoscoleces from the hydatid cysts of an infected intermediate host.

  • Wash the protoscoleces multiple times with a sterile phosphate-buffered saline (PBS) solution containing antibiotics.[13]

  • Activate the protoscoleces by incubation in a solution such as 10% DMSO in DMEM with 10% FCS for 3 hours at 37°C.[12]

b. Motility Assay:

  • Distribute a defined number of activated protoscoleces (e.g., 20-30 per well) into a 384-well plate.[12]

  • Add serial dilutions of this compound to the wells. Include positive and negative controls.

  • Incubate the plate at 37°C and 5% CO2 for a defined period (e.g., 12-18 hours).[12]

  • Record the movement of the protoscoleces using an automated imaging system.

  • Quantify the motility and calculate the percentage of inhibition for each concentration.

c. Viability Assay:

  • After the motility assessment, add a viability stain such as 0.5% trypan blue to each well for 5 minutes.[12]

  • Wash the protoscoleces with PBS.

  • Count the number of stained (non-viable) and unstained (viable) protoscoleces under a microscope.

  • Calculate the percentage of viability for each treatment group.

Protozoa Growth Inhibition Assay

This assay determines the effect of a compound on the proliferation of protozoan parasites.[14][15]

a. Parasite Culture:

  • Maintain the target protozoan parasite (e.g., Plasmodium falciparum, Babesia spp.) in a continuous in vitro culture system according to established protocols.[14] For intracellular parasites, this will involve a host cell line.

b. Assay Procedure:

  • Synchronize the parasite culture to a specific life cycle stage if necessary.[14]

  • Seed the parasite culture into 96-well plates at a defined initial parasitemia or cell density.

  • Add serial dilutions of this compound to the wells. Include appropriate controls.

  • Incubate the plates under standard culture conditions for one or two replication cycles (e.g., 24-48 hours for P. falciparum).[14]

c. Data Analysis:

  • Quantify parasite growth using a suitable method, such as:

    • Microscopy: Staining with Giemsa and counting the number of infected cells.

    • Fluorometric assays: Using DNA-intercalating dyes like SYBR Green I.[16]

    • Enzymatic assays: Measuring the activity of a parasite-specific enzyme like lactate dehydrogenase (LDH).[15]

  • Calculate the percentage of growth inhibition for each concentration relative to the untreated control.

  • Determine the IC50 value from the dose-response curve.

Mandatory Visualization

Signaling Pathway of Avermectins

Avermectin_Signaling_Pathway cluster_parasite Parasite Neuron/Muscle Cell GluCl Glutamate-gated Chloride Channel (GluCl) Hyperpolarization Hyperpolarization GluCl->Hyperpolarization Cl- influx GABA_R GABA-gated Chloride Channel GABA_R->Hyperpolarization Cl- influx Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Death Parasite Death Paralysis->Death Doramectin Doramectin (Parent Compound) Doramectin->GluCl Potentiates opening (Primary Target) Doramectin->GABA_R Potentiates opening (Secondary Target) note Note: this compound inhibits larval development but is reported to be devoid of paralytic activity. Its precise mechanism of action may differ from the parent compound. Anthelmintic_Screening_Workflow start Start parasite_prep Parasite Preparation (e.g., egg isolation, protoscolex activation) start->parasite_prep plate_setup 96/384-well Plate Setup parasite_prep->plate_setup compound_addition Addition of this compound (Serial Dilutions) plate_setup->compound_addition incubation Incubation (Controlled Environment) compound_addition->incubation data_acquisition Data Acquisition (e.g., Imaging, Fluorescence Reading) incubation->data_acquisition analysis Data Analysis (% Inhibition, IC50 Calculation) data_acquisition->analysis end End analysis->end

References

Degradation Pathways of Doramectin Aglycone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doramectin, a potent macrocyclic lactone anthelmintic, undergoes degradation under various environmental and physiological conditions. A primary degradation pathway involves the hydrolysis of its disaccharide moiety, yielding the doramectin aglycone. This technical guide provides a comprehensive overview of the known and extrapolated degradation pathways of this compound, drawing upon available literature for doramectin and other structurally related avermectins. This document details the influence of pH, light, and temperature on the stability of the aglycone core and outlines the analytical methodologies employed for the identification and quantification of its degradation products.

Introduction

Doramectin is a widely used veterinary drug for the treatment and control of internal and external parasites in livestock.[1] Its efficacy is intrinsically linked to its chemical stability. Environmental degradation and metabolic processes can alter the structure of doramectin, potentially impacting its activity and leading to the formation of various degradation products. One of the principal initial degradation steps is the acid-catalyzed hydrolysis of the oleandrose disaccharide chain, resulting in the formation of doramectin monosaccharide and subsequently this compound.[2][3] While the formation of the aglycone is well-documented, its subsequent degradation pathways are less specifically described in the scientific literature. This guide consolidates the existing knowledge on avermectin degradation to propose the likely fate of the this compound.

Formation of this compound

Under mildly acidic conditions, doramectin undergoes a sequential deglycosylation process. The glycosidic bond linking the two oleandrose sugar units is cleaved first, yielding doramectin monosaccharide. Further hydrolysis removes the remaining sugar moiety, resulting in the formation of this compound.[2] This reaction is a critical first step in the abiotic degradation of doramectin in acidic environments.

G Figure 1. Acid-Catalyzed Hydrolysis of Doramectin Doramectin Doramectin Doramectin_Monosaccharide Doramectin_Monosaccharide Doramectin->Doramectin_Monosaccharide Mild Acidic Conditions (Hydrolysis) Doramectin_Aglycone Doramectin_Aglycone Doramectin_Monosaccharide->Doramectin_Aglycone Mild Acidic Conditions (Hydrolysis)

Figure 1. Acid-Catalyzed Hydrolysis of Doramectin

Degradation Pathways of the Aglycone Core

The degradation of the this compound is expected to follow pathways similar to those observed for the macrocyclic lactone core of other avermectins, primarily involving isomerization, oxidation, and photodegradation.

Isomerization

Under basic conditions, the avermectin structure is known to undergo epimerization at the C2 position and isomerization to form a Δ2,3 double bond.[4] While this has been documented for the parent doramectin, the aglycone, possessing the same core structure, is likely susceptible to similar transformations.

G Figure 2. Proposed Isomerization of this compound Doramectin_Aglycone Doramectin_Aglycone 2-epi-Doramectin_Aglycone 2-epi-Doramectin_Aglycone Doramectin_Aglycone->2-epi-Doramectin_Aglycone Basic Conditions (Reversible) Δ2,3-Doramectin_Aglycone Δ2,3-Doramectin_Aglycone Doramectin_Aglycone->Δ2,3-Doramectin_Aglycone Basic Conditions (Irreversible)

Figure 2. Proposed Isomerization of this compound
Photodegradation

Avermectins are susceptible to photodegradation, particularly under UV light.[5] Studies on doramectin in sheep feces have shown significant degradation when exposed to UV light (370 nm).[5] The aglycone, lacking the protective sugar moieties, may be even more prone to photo-induced degradation, which could involve complex isomerization and oxidation reactions.

Thermal Degradation

Thermal degradation of doramectin has been observed, especially during the thermophilic phase of composting.[1] While specific data for the aglycone is unavailable, studies on other aglycones, such as isoflavone aglycones, have shown that thermal degradation is influenced by pH and follows first-order or sigmoidal kinetics.[6]

Microbial Degradation

Microbial degradation plays a significant role in the environmental fate of doramectin.[1] While specific microorganisms capable of degrading this compound have not been identified, it is plausible that soil and manure microbes that metabolize the parent compound could also act on the aglycone core.

Quantitative Data on Degradation

Quantitative data on the degradation of this compound is limited. The following table summarizes the degradation of the parent compound, doramectin, under various conditions, which provides an indication of the potential stability of the aglycone.

ConditionMatrixDurationDegradation (%)Reference
Thermophilic CompostingSheep Feces21 days36.6[1]
Manure StorageSheep Feces21 days12.2[1]
UV Light (370 nm)Sheep Feces1 day~80[5]
Field Conditions (Pasture)Sheep Feces32 daysRapid initial loss[7]

Experimental Protocols

The following are generalized experimental protocols for studying the degradation of doramectin and its aglycone, based on methodologies reported in the literature for avermectins.

Forced Degradation Studies

Objective: To investigate the stability of this compound under various stress conditions.

Methodology:

  • Acid and Base Hydrolysis: Dissolve this compound in a suitable organic solvent (e.g., methanol or acetonitrile) and treat with various concentrations of HCl or NaOH (e.g., 0.05 M to 1 M) at different temperatures (e.g., room temperature, 60°C).[8]

  • Oxidative Degradation: Treat a solution of this compound with hydrogen peroxide (e.g., 3-30%) at room temperature.[8]

  • Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm or 365 nm) and natural sunlight.[5]

  • Thermal Degradation: Heat a solid sample or a solution of this compound at elevated temperatures (e.g., 60-100°C).[6]

  • Sample Analysis: At specified time intervals, withdraw samples, neutralize if necessary, and analyze by HPLC-UV or LC-MS to quantify the remaining this compound and identify degradation products.

G Figure 3. Experimental Workflow for Forced Degradation cluster_0 Stress Conditions Acid/Base Hydrolysis Acid/Base Hydrolysis Stressed Sample Stressed Sample Oxidation Oxidation Photodegradation Photodegradation Thermal Degradation Thermal Degradation This compound Sample This compound Sample This compound Sample->Stressed Sample Analysis Analysis Stressed Sample->Analysis Data Interpretation Data Interpretation Analysis->Data Interpretation

Figure 3. Experimental Workflow for Forced Degradation
Analytical Methodology for Degradation Products

Objective: To separate, identify, and quantify this compound and its degradation products.

Instrumentation: High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, or Liquid Chromatography-Mass Spectrometry (LC-MS).

HPLC Method:

  • Column: C8 or C18 reversed-phase column (e.g., HALO C8, 100 mm × 4.6 mm, 2.7 µm).[9]

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.[9]

  • Detection: UV detection at approximately 245 nm.[9] For increased sensitivity and selectivity, fluorescence detection can be used after derivatization.

  • Derivatization (for fluorescence detection): A common method involves reaction with N-methylimidazole and trifluoroacetic anhydride to form a fluorescent derivative.[10]

LC-MS Method:

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass spectrometry (HRMS) to determine the elemental composition of degradation products. Tandem mass spectrometry (MS/MS) is used for structural elucidation by analyzing fragmentation patterns.

Conclusion

The degradation of this compound is a critical area of study for understanding the environmental fate and potential biological activity of doramectin residues. While direct experimental data on the aglycone is sparse, the known degradation pathways of the parent molecule and other avermectins provide a strong basis for predicting its behavior. The primary degradation routes for the aglycone core are likely to be isomerization under basic conditions, and photodegradation. Further research is warranted to isolate and characterize the specific degradation products of this compound and to quantify their formation rates under various conditions. The experimental protocols and analytical methods outlined in this guide provide a framework for conducting such stability studies, which are essential for regulatory purposes and for ensuring the safe and effective use of doramectin in veterinary medicine.

References

Physicochemical Characteristics of Doramectin Aglycone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doramectin, a macrocyclic lactone derived from the fermentation of Streptomyces avermitilis, is a potent anthelmintic agent widely used in veterinary medicine.[1] Its aglycone, the core structure devoid of the disaccharide moiety, represents a key scaffold for understanding its biological activity and for the development of new derivatives. This technical guide provides a comprehensive overview of the core physicochemical characteristics of Doramectin aglycone, presenting quantitative data, detailed experimental protocols for their determination, and visual representations of relevant biological mechanisms and experimental workflows.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental to formulation development, pharmacokinetic profiling, and toxicological assessment.[2][3][4] The following tables summarize the available quantitative data for this compound.

Identifier Value Source
IUPAC Name (1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-cyclohexyl-21',24'-dihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-[2][5][6]trioxatetracyclo[15.6.1.1⁴,⁸.0²⁰,²⁴]pentacosa[7][8][]tetraene]-2'-oneN/A
CAS Number 1987883-26-0[10][11]
Molecular Formula C₃₆H₅₀O₈[10][12]
Molecular Weight 610.78 g/mol [12]
Purity >95% (by HPLC)[10]
Physical Form Solid[13]
Storage Temperature -20°C[10][13]
Property Value Method Source
Melting Point Not experimentally determined for aglycone. (Parent Doramectin: 116-119 °C)N/A[14]
Boiling Point 809.2 ± 65.0 °CPredicted[13]
Density 1.25 ± 0.1 g/cm³Predicted[13]
pKa (acid dissociation constant) 12.43 ± 0.70Predicted[13]
logP (octanol-water partition coefficient) Not experimentally determined for aglycone.N/A
Solubility Soluble in ethanol, methanol, DMF, and DMSO.N/A[4][10]

Experimental Protocols

Accurate and reproducible experimental data are crucial for the characterization of any API. The following sections detail standardized protocols for the determination of key physicochemical parameters of this compound.

Melting Point Determination (Capillary Method)

The melting point of a solid crystalline substance is a key indicator of its purity.[15]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (thin-walled, sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of finely powdered this compound is introduced into a capillary tube and packed to a height of 2-4 mm.[16]

  • Instrument Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a controlled rate, typically 1-2 °C per minute, close to the expected melting point.

  • Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (clear point) are recorded to define the melting range.[5]

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is critical for predicting the ionization state of a molecule at a given pH.[3][7]

Apparatus:

  • Potentiometer with a pH electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

  • Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH)

Procedure:

  • Solution Preparation: A precise amount of this compound is dissolved in a suitable co-solvent (e.g., methanol or DMSO) and then diluted with water to a known concentration.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected nature of the ionizable groups.[10]

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the curve, which corresponds to the point of half-neutralization.[3]

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.[6][8]

Apparatus:

  • Separatory funnels or vials

  • Mechanical shaker

  • Centrifuge (optional)

  • Analytical instrument for concentration measurement (e.g., HPLC-UV)

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

Procedure:

  • Equilibration: A known amount of this compound is added to a mixture of n-octanol and water in a separatory funnel.

  • Partitioning: The mixture is shaken for a prolonged period (e.g., 24 hours) to ensure that equilibrium is reached.[17][18]

  • Phase Separation: The mixture is allowed to stand until the octanol and water layers are clearly separated. Centrifugation can be used to aid in the separation.

  • Concentration Measurement: The concentration of this compound in both the octanol and water phases is determined using a suitable analytical method, such as HPLC-UV.

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.[8]

Visualizations

Mechanism of Action of Avermectins

Doramectin, like other avermectins, exerts its anthelmintic effect by modulating glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates.[19] This leads to an influx of chloride ions, hyperpolarization of the cell membrane, and subsequent paralysis and death of the parasite.

G cluster_membrane Neuronal/Muscle Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space GluCl Glutamate-Gated Chloride Channel (GluCl) Cl_ion Cl⁻ GluCl->Cl_ion Opens Channel Doramectin This compound Doramectin->GluCl Binds to Glutamate Glutamate Glutamate->GluCl Activates Hyperpolarization Hyperpolarization Paralysis Paralysis & Death Hyperpolarization->Paralysis Cl_ion->Hyperpolarization Influx

Caption: Avermectin Mechanism of Action.

Experimental Workflow for Physicochemical Characterization

The determination of the physicochemical properties of this compound follows a structured workflow to ensure data quality and consistency.

G cluster_0 Preparation cluster_1 Analysis cluster_2 Data Processing Start Obtain Pure Doramectin Aglycone Sample Grind Grind to a Fine Powder Start->Grind MP Melting Point Determination Grind->MP pKa pKa Determination Grind->pKa logP logP Determination Grind->logP Analyze Analyze Data MP->Analyze pKa->Analyze logP->Analyze Report Generate Report Analyze->Report

Caption: Physicochemical Characterization Workflow.

References

Methodological & Application

Application Note: LC-MS/MS Analysis of Doramectin Aglycone in Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doramectin is a broad-spectrum macrocyclic lactone parasiticide widely used in veterinary medicine. Its primary metabolite and degradation product is doramectin aglycone, formed by the hydrolysis of the disaccharide moiety. Monitoring the levels of doramectin and its aglycone in animal tissues is crucial for pharmacokinetic studies, residue analysis, and ensuring food safety. This application note provides a detailed protocol for the extraction and quantification of this compound in various tissue matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Principle

This method involves the homogenization of tissue samples, followed by an optional acid hydrolysis step to convert doramectin to its aglycone form. The analyte is then extracted using liquid-liquid or solid-phase extraction (SPE), separated by reverse-phase liquid chromatography, and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach offers high selectivity and sensitivity for the accurate quantification of this compound in complex biological matrices.

Experimental Protocols

Sample Preparation

a) Tissue Homogenization:

  • Weigh approximately 2-5 g of the tissue sample (e.g., liver, muscle, fat).

  • Mince the tissue into small pieces using a clean scalpel.

  • Add the minced tissue to a homogenizer tube with an appropriate volume of extraction solvent (e.g., acetonitrile) to achieve a 1:3 (w/v) ratio.

  • Homogenize the sample until a uniform consistency is achieved.

b) Optional: Acid Hydrolysis for Doramectin to Aglycone Conversion

This step is for the determination of total doramectin as its aglycone.

  • To the homogenized sample, add a sufficient volume of a strong acid (e.g., 1 M HCl) to achieve a final acid concentration of 0.1 M.

  • Vortex the sample for 1 minute.

  • Incubate the sample at 60°C for 1 hour to facilitate the hydrolysis of doramectin to its aglycone.

  • Allow the sample to cool to room temperature.

  • Neutralize the sample by adding a corresponding volume of a strong base (e.g., 1 M NaOH).

c) Extraction:

Choose one of the following extraction methods:

i. Liquid-Liquid Extraction (LLE):

  • Add 5 mL of isooctane to the homogenized (and optionally hydrolyzed) sample.

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 4000 x g for 10 minutes to separate the layers.

  • Transfer the upper organic layer (isooctane) to a clean tube.

  • Repeat the extraction with another 5 mL of isooctane.

  • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.

ii. Solid-Phase Extraction (SPE):

  • Centrifuge the homogenized (and optionally hydrolyzed) sample at 4000 x g for 10 minutes.

  • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

  • Load the supernatant from the centrifuged sample onto the SPE cartridge.

  • Wash the cartridge with 5 mL of water to remove polar impurities.

  • Elute the analyte with 5 mL of acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

a) Liquid Chromatography Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10.1-12 min: 5% B
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Column Temperature 40°C

b) Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Gas Nitrogen
Desolvation Temp. 350°C
Collision Gas Argon

c) Proposed MRM Transitions for this compound:

Note: These transitions are proposed based on the molecular weight of this compound (610.7 g/mol ) and common fragmentation patterns of avermectins. Optimization in the user's laboratory is highly recommended.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)Cone Voltage (V)Collision Energy (eV)
This compound611.4 [M+H]+To be determinedTo be determined30 - 5020 - 40
This compound633.4 [M+Na]+To be determinedTo be determined30 - 5020 - 40

Data Presentation

The following tables summarize typical quantitative data for the analysis of the parent compound, doramectin. These values should be determined specifically for this compound during method validation.

Table 1: Method Performance for Doramectin in Bovine Tissue

ParameterMuscleLiverFat
LOD (ng/g) 0.51.01.0
LOQ (ng/g) 1.52.52.5
Recovery (%) 85-10580-10090-110
Precision (RSD%) < 15< 15< 15

Table 2: LC-MS/MS Parameters for Doramectin [1]

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Cone Voltage (V)Collision Energy (eV)
Doramectin 921.5 [M+Na]+593.3331.24025

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis tissue Tissue Sample (Liver, Muscle, Fat) homogenization Homogenization in Acetonitrile tissue->homogenization hydrolysis Optional: Acid Hydrolysis (0.1M HCl, 60°C, 1h) homogenization->hydrolysis For total this compound extraction Extraction (LLE or SPE) homogenization->extraction hydrolysis->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_analysis Data Analysis and Quantification ms_detection->data_analysis

References

Application Notes and Protocols for the Isolation of Doramectin Aglycone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doramectin is a broad-spectrum antiparasitic agent widely used in veterinary medicine. It belongs to the avermectin family of 16-membered macrocyclic lactones produced by the fermentation of Streptomyces avermitilis. The biological activity of doramectin and its derivatives is a subject of ongoing research. The doramectin aglycone, the core macrocyclic structure devoid of its disaccharide moiety, is a crucial intermediate for the synthesis of novel derivatives and for studying structure-activity relationships. This document provides a detailed protocol for the isolation of this compound through acid-catalyzed hydrolysis of doramectin, followed by a comprehensive purification procedure.

Principle

The isolation of this compound is achieved through a two-step acid-catalyzed hydrolysis. In the first step, the terminal oleandrose sugar is cleaved under mild acidic conditions to yield the doramectin monosaccharide. Subsequent hydrolysis under slightly more stringent conditions removes the second sugar unit to yield the desired this compound. Purification is then performed using a combination of extraction and column chromatography techniques.

Experimental Protocols

Materials and Reagents
  • Doramectin (pure standard)

  • Hydrochloric acid (HCl), concentrated and 0.02 M solution

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ethyl acetate (analytical grade)

  • Hexane (analytical grade)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography (230-400 mesh)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Deionized water

Equipment
  • Round bottom flasks

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Separatory funnel

  • Glass column for chromatography

  • Fraction collector

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • NMR spectrometer

  • Mass spectrometer

Part 1: Acid-Catalyzed Hydrolysis of Doramectin

This protocol is adapted from established methods for the hydrolysis of related avermectins.

Procedure:

  • Dissolution: Dissolve 1 gram of doramectin in 100 mL of methanol in a 250 mL round bottom flask.

  • Acidification: To the stirred solution, add 50 mL of 0.02 M hydrochloric acid.

  • Reaction: Heat the reaction mixture to 36-37°C and maintain this temperature for 3 hours with continuous stirring.

  • Monitoring the Reaction: The progress of the hydrolysis can be monitored by Thin Layer Chromatography (TLC). Prepare a TLC plate and spot the initial doramectin solution, and aliquots from the reaction mixture at 1, 2, and 3 hours. A suitable mobile phase is a mixture of hexane and ethyl acetate (e.g., 70:30 v/v). The disappearance of the doramectin spot and the appearance of new, more polar spots (monosaccharide and aglycone) indicate the reaction's progress.

  • Neutralization: After 3 hours, cool the reaction mixture to room temperature. Carefully neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7. Effervescence will be observed.

  • Solvent Evaporation: Remove the methanol from the neutralized mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous solution to a separatory funnel. Extract the aqueous phase three times with 50 mL of ethyl acetate.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate to dryness under reduced pressure using a rotary evaporator to obtain the crude this compound.

Part 2: Purification of this compound

The crude product obtained from the hydrolysis is a mixture of the aglycone, unreacted starting material, and by-products. Purification is achieved by silica gel column chromatography.

Procedure:

  • Column Preparation: Prepare a silica gel column using a slurry packing method with a hexane:ethyl acetate (90:10 v/v) solvent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried silica gel containing the sample onto the top of the prepared column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane. Start with 90:10 (hexane:ethyl acetate) and gradually increase the polarity to 70:30.

  • Fraction Collection: Collect fractions of approximately 10 mL and monitor the composition of each fraction by TLC.

  • Identification and Pooling: Identify the fractions containing the pure this compound (visualized by UV light or staining). Pool the pure fractions.

  • Final Concentration: Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound as a white to off-white solid.

  • Purity Analysis: Assess the purity of the final product by HPLC using a C18 column and a mobile phase of acetonitrile:water (e.g., 85:15 v/v) with UV detection at 245 nm.

  • Structural Confirmation: Confirm the identity of the isolated this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation

ParameterStarting Material (Doramectin)Isolated Product (this compound)
Molecular Formula C₅₀H₇₄O₁₄C₃₆H₅₀O₈
Molecular Weight 899.1 g/mol 610.8 g/mol
Appearance White to off-white crystalline powderWhite to off-white solid
Solubility Soluble in methanol, ethanol, acetoneSoluble in methanol, ethanol, ethyl acetate
Expected Yield N/A60-70% (theoretical)
Purity (by HPLC) >95%>98%

Mandatory Visualization

Experimental Workflow for Isolation of this compound

experimental_workflow cluster_hydrolysis Part 1: Acid-Catalyzed Hydrolysis cluster_purification Part 2: Purification doramectin Doramectin dissolution Dissolve in Methanol doramectin->dissolution acidification Add 0.02 M HCl dissolution->acidification reaction Heat at 36-37°C for 3h acidification->reaction neutralization Neutralize with NaHCO3 reaction->neutralization evaporation1 Evaporate Methanol neutralization->evaporation1 extraction Extract with Ethyl Acetate evaporation1->extraction drying Dry and Concentrate extraction->drying crude_product Crude this compound drying->crude_product column_chromatography Silica Gel Column Chromatography crude_product->column_chromatography elution Gradient Elution (Hexane:Ethyl Acetate) column_chromatography->elution fraction_collection Collect and Analyze Fractions elution->fraction_collection pooling Pool Pure Fractions fraction_collection->pooling evaporation2 Evaporate Solvent pooling->evaporation2 pure_product Pure this compound evaporation2->pure_product

Caption: Workflow for the isolation of this compound.

Signaling Pathway of Doramectin's Mechanism of Action

Doramectin, like other avermectins, exerts its antiparasitic effect by modulating glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates. This leads to paralysis and death of the parasite.

signaling_pathway doramectin Doramectin glucl Glutamate-Gated Chloride Channel (GluCl) doramectin->glucl Binds to channel_opening Channel Opening and Stabilization glucl->channel_opening Leads to cl_influx Increased Chloride Ion (Cl-) Influx channel_opening->cl_influx hyperpolarization Hyperpolarization of Nerve/Muscle Cell Membrane cl_influx->hyperpolarization inhibition Inhibition of Neurotransmission hyperpolarization->inhibition paralysis Paralysis of the Parasite inhibition->paralysis death Death of the Parasite paralysis->death

Caption: Mechanism of action of Doramectin on parasite nerve cells.

Application Note: Utilizing Doramectin Aglycone as a Reference Standard in Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doramectin, a macrocyclic lactone of the avermectin family, is a potent anthelmintic agent widely used in veterinary medicine. Accurate quantification of doramectin in various matrices is crucial for pharmacokinetic studies, residue analysis, and quality control of pharmaceutical formulations. The use of a well-characterized reference standard is paramount for achieving reliable and reproducible results in chromatographic assays. Doramectin aglycone, the derivative of doramectin lacking the disaccharide moiety, serves as an excellent candidate for a reference standard. Its structural similarity to the parent compound ensures comparable chromatographic behavior, while its distinct mass allows for clear differentiation in mass spectrometry-based methods. This application note provides detailed protocols for the preparation and use of this compound as a reference standard in HPLC and LC-MS/MS analysis.

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₃₆H₅₀O₈
Molecular Weight610.7 g/mol
Purity (by HPLC)>95%
SolubilitySoluble in ethanol, methanol, DMF, or DMSO.[1]
Storage-20°C for long-term storage.

Experimental Protocols

Preparation of this compound Reference Standard

This compound can be prepared by acid hydrolysis of doramectin. This procedure cleaves the disaccharide unit from the macrocyclic lactone core.

Materials:

  • Doramectin

  • 0.5 M Hydrochloric Acid (HCl)

  • Acetonitrile (ACN)

  • 0.5 M Sodium Hydroxide (NaOH)

  • Water

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) system

  • Rotary evaporator

  • Lyophilizer

Protocol:

  • Dissolve approximately 1.0 g of Doramectin in 100 mL of acetonitrile.

  • Add 100 mL of 0.5 M HCl to the solution.

  • Stir the mixture at room temperature for 24 hours to facilitate hydrolysis.

  • Neutralize the reaction mixture by adding 100 mL of 0.5 M NaOH.

  • Add an additional 100 mL of acetonitrile to the neutralized solution.

  • Purify the resulting this compound from the reaction mixture using a preparative HPLC system with a suitable C18 column. A gradient elution with water and acetonitrile is recommended.

  • Collect the fractions containing the purified this compound.

  • Remove the organic solvent from the collected fractions using a rotary evaporator.

  • Freeze-dry the aqueous solution to obtain the purified this compound as a solid powder.

  • Characterize the final product for identity and purity using analytical HPLC, mass spectrometry, and NMR.

Chromatographic Analysis using this compound as a Reference Standard

This section outlines a general protocol for the quantification of doramectin in a sample matrix using this compound as an internal standard. The specific parameters may need to be optimized for different matrices and instrumentations.

I. High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the quantification of doramectin in pharmaceutical formulations and other relatively clean matrices.

Chromatographic Conditions:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water. A typical starting point is Acetonitrile:Water (90:10, v/v).
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 245 nm
Injection Volume 20 µL

Preparation of Standard and Sample Solutions:

  • Stock Solution of this compound (Internal Standard): Accurately weigh and dissolve this compound in methanol to prepare a stock solution of 100 µg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of doramectin (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) in the mobile phase. Spike each working standard with a fixed concentration of the this compound internal standard (e.g., 1 µg/mL).

  • Sample Preparation: Extract doramectin from the sample matrix using a suitable solvent (e.g., acetonitrile). The extraction method will vary depending on the sample type. After extraction, evaporate the solvent and reconstitute the residue in the mobile phase. Spike the final sample solution with the same fixed concentration of the this compound internal standard as used in the working standards.

Calibration and Quantification:

  • Inject the working standard solutions into the HPLC system.

  • Construct a calibration curve by plotting the ratio of the peak area of doramectin to the peak area of this compound against the concentration of doramectin.

  • Inject the prepared sample solution.

  • Calculate the concentration of doramectin in the sample using the regression equation from the calibration curve.

II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method offers higher sensitivity and selectivity, making it ideal for the analysis of doramectin in complex biological matrices such as plasma, tissue, and milk.

Chromatographic and Mass Spectrometric Conditions:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient A suitable gradient to separate doramectin and this compound.
Flow Rate 0.3 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Doramectin: [M+H]⁺ → fragment ions (e.g., 916.6 → 593.5) This compound: [M+H]⁺ → fragment ions (e.g., 611.4 → product ions)

Preparation of Standard and Sample Solutions: The preparation is similar to the HPLC method, but lower concentrations are typically used due to the higher sensitivity of LC-MS/MS.

Calibration and Quantification: The quantification is performed similarly to the HPLC method, using the peak area ratios from the Multiple Reaction Monitoring (MRM) chromatograms.

Expected Method Performance

The following table summarizes typical validation parameters for the analysis of doramectin, which can be expected when using this compound as a reference standard.

ParameterExpected Performance
Linearity (r²) > 0.99
Limit of Detection (LOD) HPLC: ~10 ng/mL LC-MS/MS: < 0.1 ng/mL
Limit of Quantification (LOQ) HPLC: ~50 ng/mL LC-MS/MS: < 0.5 ng/mL
Recovery 85 - 115%
Precision (RSD%) < 15%

Visualizations

Experimental Workflow

G cluster_prep Standard Preparation cluster_sample Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Analysis prep_start Weigh this compound prep_dissolve Dissolve in Methanol (Stock Solution) prep_start->prep_dissolve prep_dilute Prepare Working Standards (Spiked with IS) prep_dissolve->prep_dilute analysis_inject Inject Standards and Samples (HPLC or LC-MS/MS) prep_dilute->analysis_inject sample_start Sample Collection sample_extract Extraction of Doramectin sample_start->sample_extract sample_reconstitute Reconstitute in Mobile Phase sample_extract->sample_reconstitute sample_spike Spike with IS sample_reconstitute->sample_spike sample_spike->analysis_inject analysis_separate Chromatographic Separation analysis_inject->analysis_separate analysis_detect Detection (UV or MS/MS) analysis_separate->analysis_detect data_integrate Peak Integration analysis_detect->data_integrate data_calibrate Construct Calibration Curve data_integrate->data_calibrate data_quantify Quantify Doramectin data_calibrate->data_quantify

Caption: Workflow for chromatographic analysis using this compound.

Avermectin Mechanism of Action

G cluster_membrane Neuronal or Muscle Cell Membrane GluCl Glutamate-Gated Chloride Channel (GluCl) ChannelOpening Irreversible Channel Opening GluCl->ChannelOpening Activation Doramectin Doramectin (Avermectin) Binding Binds to GluCl Channel Doramectin->Binding Binding->GluCl ClInflux Increased Influx of Chloride Ions (Cl⁻) ChannelOpening->ClInflux Hyperpolarization Hyperpolarization of Cell Membrane ClInflux->Hyperpolarization Paralysis Paralysis of the Parasite Hyperpolarization->Paralysis Death Death of the Parasite Paralysis->Death

References

Application Notes and Protocols for In Vitro Assay Development Using Doramectin Aglycone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of in vitro assays utilizing Doramectin aglycone, a key metabolite of the broad-spectrum antiparasitic agent, Doramectin. This document offers detailed protocols for relevant assays, summarizes available quantitative data, and provides visual representations of experimental workflows and the putative signaling pathway.

Introduction

Doramectin, a member of the avermectin family of macrocyclic lactones, is widely used in veterinary medicine. Its primary metabolite, this compound, is formed by the hydrolysis of the disaccharide unit of the parent compound. While Doramectin exerts its paralytic effect on nematodes and arthropods by modulating glutamate-gated chloride channels, this compound is known to be an inhibitor of nematode larval development, though it is devoid of the acute paralytic activity.[1] Understanding the in vitro biological activity of this compound is crucial for elucidating its full spectrum of effects and for the development of novel anthelmintic strategies.

Mechanism of Action

Avermectins, including Doramectin, primarily act as positive allosteric modulators of glutamate-gated chloride ion channels (GluCls) in the nerve and muscle cells of invertebrates.[2][3][4] This action increases the permeability of the cell membrane to chloride ions, leading to hyperpolarization of the nerve or muscle cell, which in turn results in paralysis and death of the parasite.[2][3] While this compound lacks the potent paralytic effect of its parent compound, its inhibitory action on larval development suggests a distinct or modified mechanism of action that warrants further investigation. It is hypothesized that the aglycone may still interact with ion channels or other cellular targets to disrupt essential developmental processes in nematodes.

Avermectin Mechanism of Action cluster_neuron Invertebrate Neuron/Myocyte GluCl_channel Glutamate-Gated Chloride Channel (GluCl) Chloride_influx Increased Cl- Influx GluCl_channel->Chloride_influx Opens Hyperpolarization Hyperpolarization Paralysis Paralysis & Death Hyperpolarization->Paralysis Doramectin Doramectin Doramectin->GluCl_channel Allosteric Modulation Glutamate Glutamate Glutamate->GluCl_channel Binds Chloride_influx->Hyperpolarization

Putative mechanism of action for Avermectins.

Key In Vitro Assays

Two primary in vitro assays are recommended for evaluating the biological activity of this compound: the Nematode Larval Development Inhibition Assay and the Cell Viability (MTT) Assay.

Nematode Larval Development Inhibition Assay

This assay is designed to assess the ability of this compound to inhibit the development of nematode larvae from one stage to the next, typically from the first larval stage (L1) to the third larval stage (L3).

Experimental Workflow:

Larval Development Inhibition Assay Workflow start Start egg_isolation Isolate Nematode Eggs (e.g., from fecal samples) start->egg_isolation hatching Hatch Eggs to L1 Larvae egg_isolation->hatching plate_prep Prepare 96-well plate with This compound dilutions hatching->plate_prep add_larvae Add L1 Larvae to each well plate_prep->add_larvae incubation Incubate for 5-7 days at appropriate temperature add_larvae->incubation staining Add Lugol's Iodine to stop development and stain larvae incubation->staining counting Count L1, L2, and L3 larvae under a microscope staining->counting analysis Calculate % Inhibition and IC50 counting->analysis end End analysis->end MTT Assay Workflow start Start cell_seeding Seed cells in a 96-well plate start->cell_seeding incubation1 Incubate for 24 hours to allow attachment cell_seeding->incubation1 add_compound Add this compound dilutions incubation1->add_compound incubation2 Incubate for 24-72 hours add_compound->incubation2 add_mtt Add MTT reagent to each well incubation2->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analysis Calculate % Viability and IC50 read_absorbance->analysis end End analysis->end

References

Application Notes and Protocols for Enhanced Detection of Doramectin Through Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doramectin, a member of the avermectin family of macrocyclic lactones, is a potent anthelmintic agent widely used in veterinary medicine.[1] Due to its high efficacy at low concentrations, sensitive and robust analytical methods are required for pharmacokinetic studies, residue analysis in food products, and environmental monitoring.[2][3] The native doramectin molecule possesses weak chromophores and fluorophores, leading to poor sensitivity with common analytical techniques like UV-Vis spectrophotometry or fluorescence detection.[4][5]

To overcome this limitation, derivatization of the doramectin molecule to introduce a fluorescent tag is a widely adopted strategy. This chemical modification significantly enhances the detectability of the analyte, allowing for quantification at trace levels using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).[6][7][8] This application note provides an overview of the most common derivatization strategy and detailed protocols for the extraction, derivatization, and analysis of doramectin from various matrices.

Principle of Derivatization

The most prevalent method for enhancing the fluorescence of doramectin involves a dehydration reaction that converts the non-fluorescent macrocyclic lactone into a stable, aromatic derivative with strong fluorescence.[7] This is typically achieved by reacting the hydroxyl groups on the doramectin molecule with an acylating agent, such as trifluoroacetic anhydride (TFAA), in the presence of a catalyst like 1-methylimidazole (also referred to as N-methylimidazole).[6][9][10] This reaction creates a conjugated system that exhibits significant fluorescence, allowing for highly sensitive detection. An alternative, simpler derivatization method using sodium hydroxide and heat has also been developed for spectrofluorimetric analysis.[4]

Quantitative Data Summary

The following tables summarize the performance characteristics of various methods for the detection of derivatized doramectin in different matrices.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Doramectin

MatrixDetection MethodLODLOQReference
Chicken MuscleLC-MS/MS0.1 µg/kg0.2 µg/kg[2]
MilkLC-MS/MS-1.7 µg/kg (for MOX)[3]
Bovine MuscleHPLC-FLD5 ppb-[6]
Aquatic FoodsUHPLC-FLD2.7 µg/kg5.0 µg/kg[10]
Bovine MilkHPLC-FLD-5 µg/L[7]
Sheep FaecesHPLC-FLD1.0 ng/g2.5 ng/g[8]
Bovine MilkSpectrofluorimetry-50 µg/L (Linear Range Start)[4]

Table 2: Recovery Rates and Precision for Doramectin Analysis

MatrixFortification Level(s)Average Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Bovine MuscleNot Specified73.3 - 1102.11 - 16.57[6]
Aquatic Foods5, 10, 50, 100 µg/kg> 85.38< 15 (intra-day and inter-day)[10]
Sheep FaecesNot Specified67.7 - 85.5> 85 (Repeatability)[8]
Bovine MilkNot Specified92.5 ± 1.5Not Specified[4]
Beef Liver0, 25, 50, 100 ppb> 70< 20[11][12]

Experimental Protocols

Protocol 1: Extraction and Derivatization of Doramectin from Animal Tissue (Muscle/Liver) for HPLC-FLD Analysis

This protocol is a generalized procedure based on methodologies described in the literature.[6][9]

1. Sample Extraction a. Weigh 2.5 g of homogenized tissue into a 50 mL polypropylene centrifuge tube. b. Add 8 mL of acetonitrile. c. Vortex for 30 seconds and centrifuge at 1500 RPM for 3 minutes. d. Transfer the supernatant to a clean tube.

2. Solid Phase Extraction (SPE) Cleanup a. Use a C18 SPE cartridge. b. Pre-condition the cartridge with 1 mL of acetonitrile. c. Load the acetonitrile extract from step 1d onto the SPE cartridge. d. Elute the analyte with 2 mL of acetonitrile. Collect the eluate.

3. Derivatization a. To the collected eluate, add 200 µL of 1-methylimidazole/acetonitrile reagent. b. Add 300 µL of trifluoroacetic anhydride/acetonitrile reagent. c. Vortex the mixture for at least 10 seconds. d. Allow the reaction to proceed at room temperature for a specified time (e.g., 15 minutes, optimization may be required). e. Evaporate the sample to dryness under a gentle stream of nitrogen at approximately 60°C. f. Reconstitute the dried residue in a suitable solvent for HPLC analysis (e.g., 1 mL of mobile phase).

4. HPLC-FLD Analysis a. HPLC System: A standard HPLC system with a fluorescence detector. b. Column: C18 reversed-phase column (e.g., 125 x 4 mm, 5 µm).[6] c. Mobile Phase: A mixture of methanol and water (e.g., 97:3 v/v).[9] d. Flow Rate: 1.0 - 1.8 mL/min.[9] e. Column Temperature: 30°C.[9] f. Injection Volume: 50 µL.[9] g. Fluorescence Detector Settings: Excitation wavelength of 365 nm and an emission wavelength of 470 nm.[6]

Protocol 2: Simplified Derivatization of Doramectin in Solution for Spectrofluorimetric Analysis

This protocol is based on an alternative derivatization method.[4]

1. Sample Preparation a. Prepare an ethanolic solution of the doramectin extract or standard.

2. Derivatization a. To the ethanolic solution, add sodium hydroxide to a final concentration of 0.25 mol/L. b. Heat the solution at 50°C for 60 minutes. c. Allow the solution to cool to room temperature.

3. Spectrofluorimetric Analysis a. Transfer the derivatized solution to a quartz cuvette. b. Measure the fluorescence intensity at the optimal excitation and emission wavelengths for the doramectin derivative (to be determined empirically, but the emission will be significantly higher than the underivatized molecule).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Homogenization Tissue Homogenization Extraction Solvent Extraction (Acetonitrile) Homogenization->Extraction Cleanup Solid Phase Extraction (SPE) Extraction->Cleanup AddReagents Addition of 1-Methylimidazole & TFAA Cleanup->AddReagents Reaction Incubation AddReagents->Reaction Evaporation Evaporation & Reconstitution Reaction->Evaporation HPLC HPLC Separation Evaporation->HPLC FLD Fluorescence Detection (Ex: 365nm, Em: 470nm) HPLC->FLD Quantification Data Quantification FLD->Quantification

Caption: Workflow for Doramectin Analysis.

derivatization_pathway Doramectin Doramectin Aglycone (Weak Fluorescence) Derivative Fluorescent Aromatic Derivative (Strong Fluorescence) Doramectin->Derivative Dehydration & Aromatization Reagents + Trifluoroacetic Anhydride (TFAA) + 1-Methylimidazole

Caption: Doramectin Derivatization Pathway.

Conclusion

Derivatization of doramectin is a crucial step for achieving the high sensitivity required for residue analysis and pharmacokinetic studies. The formation of a fluorescent derivative using trifluoroacetic anhydride and 1-methylimidazole, followed by HPLC-FLD detection, is a well-established and robust method. The protocols and data presented here provide a comprehensive guide for researchers and scientists to implement this technique for the accurate and sensitive quantification of doramectin in various biological matrices. The choice of the specific protocol may need to be optimized based on the matrix and the available instrumentation.

References

Application Notes and Protocols for Evaluating Doramectin Aglycone Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the in vitro cytotoxicity of Doramectin aglycone, a derivative of the broad-spectrum antiparasitic agent Doramectin.[1][2] While Doramectin's cytotoxic and apoptotic effects have been documented in various cell types[3][4][5], specific data on its aglycone metabolite is limited. The following protocols are foundational for determining the cytotoxic potential of this compound and elucidating its mechanism of action.

Three key cell-based assays are detailed: the MTT assay for cell viability, the LDH assay for membrane integrity, and the Caspase-3/7 assay for apoptosis detection. These assays provide a multi-faceted view of potential cytotoxic effects.

Overview of Cell-Based Cytotoxicity Assays

Cell-based assays are essential tools in drug discovery and toxicology for assessing the effects of chemical compounds on living cells.[6][7] For determining the cytotoxicity of this compound, a multi-parametric approach is recommended, utilizing assays that measure different cellular health indicators.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.[8][9] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[9] The intensity of the purple color is directly proportional to the number of viable cells.

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[10] LDH is a stable cytosolic enzyme that is released when the plasma membrane is compromised, making it a reliable marker for cytotoxicity and cell lysis.[10][11]

  • Caspase-3/7 Assay: This assay specifically measures the activity of caspase-3 and -7, which are key effector caspases in the apoptotic pathway.[12][13] Their activation is a hallmark of apoptosis. The assay uses a substrate that, when cleaved by active caspase-3 or -7, generates a detectable signal (fluorescence or luminescence).[12][14]

Experimental Workflow

The general workflow for assessing the cytotoxicity of this compound involves several key steps from cell culture preparation to data analysis.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assays cluster_analysis Data Analysis prep_cells Cell Culture (e.g., HepG2, HeLa) seed_cells Seed Cells in 96-well Plates prep_cells->seed_cells prep_compound Prepare Doramectin Aglycone Stock treat_cells Treat Cells with This compound prep_compound->treat_cells seed_cells->treat_cells incubate Incubate for 24, 48, 72 hours treat_cells->incubate mtt_assay MTT Assay incubate->mtt_assay ldh_assay LDH Assay incubate->ldh_assay caspase_assay Caspase-3/7 Assay incubate->caspase_assay read_plate Measure Absorbance/ Fluorescence mtt_assay->read_plate ldh_assay->read_plate caspase_assay->read_plate calc_viability Calculate % Viability/ Cytotoxicity read_plate->calc_viability plot_dose_response Plot Dose-Response Curves & Determine IC50 calc_viability->plot_dose_response

Caption: General experimental workflow for cytotoxicity assessment.

Data Presentation

Quantitative data from the cytotoxicity assays should be summarized in tables to facilitate comparison of the effects of this compound across different concentrations and time points.

Table 1: Cell Viability (MTT Assay) of HeLa Cells Treated with this compound

Concentration (µM)% Viability (24h)% Viability (48h)% Viability (72h)
0 (Vehicle Control)100.0 ± 4.5100.0 ± 5.1100.0 ± 4.8
198.2 ± 3.995.4 ± 4.290.1 ± 5.5
585.7 ± 5.275.1 ± 4.860.3 ± 6.1
1060.1 ± 6.145.3 ± 5.530.7 ± 4.9
2535.4 ± 4.720.8 ± 3.915.2 ± 3.1
5015.2 ± 3.510.1 ± 2.88.9 ± 2.5

Table 2: Cytotoxicity (LDH Release) in HeLa Cells Treated with this compound

Concentration (µM)% Cytotoxicity (24h)% Cytotoxicity (48h)% Cytotoxicity (72h)
0 (Vehicle Control)0.0 ± 1.50.0 ± 1.80.0 ± 2.1
12.5 ± 1.15.1 ± 2.09.8 ± 2.5
514.8 ± 2.824.5 ± 3.138.9 ± 4.0
1038.7 ± 4.253.9 ± 4.568.1 ± 5.2
2563.1 ± 5.578.2 ± 5.183.5 ± 4.8
5085.6 ± 4.989.1 ± 4.290.2 ± 3.9

Table 3: Caspase-3/7 Activity in HeLa Cells Treated with this compound (48h)

Concentration (µM)Relative Caspase-3/7 Activity (Fold Change)
0 (Vehicle Control)1.0 ± 0.2
11.3 ± 0.3
52.8 ± 0.5
105.2 ± 0.8
258.9 ± 1.1
5012.4 ± 1.5

Experimental Protocols

Materials and Reagents
  • Cell Line: Human cervical cancer cells (HeLa) or human liver cancer cells (HepG2).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound: Solubilized in Dimethyl Sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mM). This compound is soluble in ethanol, methanol, DMF, or DMSO.[2]

  • MTT Reagent: 5 mg/mL MTT in phosphate-buffered saline (PBS).[15]

  • Solubilization Solution (for MTT): 10% SDS in 0.01 M HCl or DMSO.

  • LDH Assay Kit: Commercially available kit (e.g., from Promega, Thermo Fisher Scientific).

  • Caspase-3/7 Assay Kit: Commercially available kit (e.g., Caspase-Glo® 3/7 Assay from Promega).

  • 96-well clear and opaque-walled microplates.

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from standard MTT assay procedures.[9][16][17]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration 0.5 mg/mL).[16]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C.[16] During this time, viable cells will metabolize MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well.[16] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

Protocol 2: LDH Assay for Cytotoxicity

This protocol is based on commercially available LDH assay kits.[10][11]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • Lysis Control (Maximum LDH Release): To a set of control wells (untreated cells), add 10 µL of the lysis buffer provided in the kit 45 minutes before collecting the supernatant. This will serve as the maximum LDH release control.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the kit manufacturer's instructions) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated - Absorbance of Vehicle Control) / (Absorbance of Maximum LDH Release - Absorbance of Vehicle Control)] x 100

Protocol 3: Caspase-3/7 Assay for Apoptosis

This protocol is based on the principles of commercially available caspase-3/7 assays.[12][13][14]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol, using an opaque-walled 96-well plate suitable for luminescence or fluorescence measurements.

  • Reagent Preparation: Prepare the Caspase-3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: After the desired incubation time, allow the plate to equilibrate to room temperature. Add 100 µL of the prepared Caspase-3/7 reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking on an orbital shaker for 1-2 minutes. Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Signal Measurement: Measure the luminescence or fluorescence using a microplate reader. The choice of measurement depends on the specific kit being used.

  • Data Analysis: Express the results as a fold change in caspase activity relative to the vehicle control. Fold Change = (Signal of Treated Cells) / (Signal of Vehicle Control Cells)

Potential Signaling Pathway

Studies on Doramectin suggest that its cytotoxic effects can be mediated through the induction of apoptosis, involving the activation of key executioner caspases.[5] A potential signaling pathway for this compound-induced cytotoxicity could involve the activation of the intrinsic or extrinsic apoptotic pathways, culminating in the activation of Caspase-3 and Caspase-7.

G Doramectin_Aglycone This compound Cellular_Stress Cellular Stress/ Receptor Binding Doramectin_Aglycone->Cellular_Stress Apoptotic_Signal Initiation of Apoptotic Signal Cellular_Stress->Apoptotic_Signal Caspase_Cascade Caspase Cascade Activation Apoptotic_Signal->Caspase_Cascade Caspase_3_7 Active Caspase-3/7 Caspase_Cascade->Caspase_3_7 Apoptosis Apoptosis Caspase_3_7->Apoptosis

Caption: Proposed pathway for this compound-induced apoptosis.

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial cytotoxic characterization of this compound. By employing a combination of assays that measure cell viability, membrane integrity, and apoptosis, researchers can obtain a comprehensive understanding of the compound's potential toxicological profile. The resulting data is crucial for guiding further drug development and safety assessment studies.

References

Application Notes and Protocols for High-Throughput Screening of Doramectin Aglycone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the high-throughput screening (HTS) of Doramectin aglycone derivatives. The focus is on identifying novel compounds with potential anthelmintic or other bioactivities. The protocols are designed for adaptation in drug discovery and development settings.

Introduction

Doramectin, a macrocyclic lactone of the avermectin family, exerts its potent anthelmintic effects primarily by acting as a positive allosteric modulator of glutamate-gated chloride channels (GluCls) in invertebrates.[1][2][3] This interaction leads to an influx of chloride ions, hyperpolarization of neuronal and muscle cells, and ultimately, flaccid paralysis of the parasite.[3][4] Additionally, Doramectin has been shown to modulate P-glycoprotein (P-gp), an efflux pump involved in multidrug resistance.

The this compound, which lacks the disaccharide moiety of the parent compound, is reported to be an inhibitor of nematode larval development but is devoid of the acute paralytic activity associated with Doramectin.[5] This suggests that derivatives of the aglycone may possess alternative or modified mechanisms of action, making them interesting candidates for drug discovery. High-throughput screening (HTS) is an essential methodology for rapidly evaluating large libraries of such derivatives to identify promising lead compounds.[6][7][8]

This document outlines two primary HTS strategies for this compound derivatives:

  • Phenotypic Screening: A whole-organism-based assay using the model nematode Caenorhabditis elegans to identify compounds that affect motility and development. This approach is agnostic to the specific molecular target.

  • Target-Based Screening: Cell-based assays focused on known targets of related avermectins, including invertebrate GluCls and P-glycoprotein, to identify molecules that modulate these specific pathways.

Section 1: Phenotypic Screening of this compound Derivatives using C. elegans

Given that this compound inhibits larval development, a phenotypic screen is the most direct method to identify derivatives with potent anthelmintic activity. The free-living nematode C. elegans is an excellent model organism for HTS due to its short life cycle, ease of culture, and genetic homology to parasitic nematodes.[9]

Application Note 1.1: C. elegans Motility-Based HTS Assay

This assay quantifies the motility of C. elegans in liquid culture upon exposure to test compounds. A reduction in motility is a key indicator of anthelmintic activity. The use of automated infrared tracking systems allows for high-throughput, objective measurements.[1]

Workflow Diagram:

G cluster_prep Assay Preparation cluster_screen Screening & Data Acquisition cluster_analysis Data Analysis A Synchronize C. elegans Culture (Bleach-hatch method) B Grow to L4 Larval Stage A->B D Dispense L4 Worms into Plates (~50 worms/well) B->D C Prepare Compound Plates (384-well) C->D E Incubate Plates (20°C, 24-48h) D->E F Measure Worm Motility (Infrared Tracking System) E->F G Normalize Data (% Inhibition vs Controls) F->G I Hit Identification (e.g., >70% Motility Inhibition) G->I H Calculate Z'-factor H->I

Caption: Workflow for C. elegans motility-based HTS.

Protocol 1.1: C. elegans Motility HTS

1. Materials and Reagents:

  • C. elegans N2 (wild-type) strain

  • Nematode Growth Medium (NGM) agar plates

  • E. coli OP50 bacteria

  • M9 buffer

  • K saline (51 mM NaCl, 32 mM KCl)

  • Bovine Serum Albumin (BSA)

  • Dimethyl sulfoxide (DMSO), HTS-grade

  • Positive Control: Ivermectin or Levamisole

  • 384-well clear, flat-bottom microplates

  • Automated liquid handler

  • Infrared motility tracking instrument (e.g., wMicrotracker™)

2. C. elegans Synchronization and Growth:

  • Culture and expand C. elegans on NGM plates seeded with E. coli OP50.

  • Synchronize the worm population using the bleach-hatch method to isolate eggs.[10]

  • Allow eggs to hatch into L1 larvae in M9 buffer overnight.

  • Plate the synchronized L1 larvae onto fresh NGM/OP50 plates and incubate at 20°C until they reach the L4 larval stage (approx. 48 hours).

3. Assay Procedure:

  • Prepare a stock solution of this compound derivatives in 100% DMSO.

  • Using an automated liquid handler, serially dilute the compounds and dispense them into the 384-well plates. The final concentration of DMSO in the assay should be ≤1%.

  • Include negative controls (DMSO vehicle only) and positive controls (e.g., 10 µM Ivermectin) on each plate.

  • Harvest L4 worms from NGM plates and wash them three times with K saline by gentle centrifugation.[11]

  • Resuspend the worms in K saline containing 0.015% BSA to prevent sticking. Adjust the density to approximately 50-60 worms per 40 µL.[11]

  • Dispense 40 µL of the worm suspension into each well of the compound-containing plates. The final assay volume is typically 50-100 µL.

  • Incubate the plates at 20°C for a defined period (e.g., 24 or 48 hours).

4. Data Acquisition and Analysis:

  • Measure worm motility using an infrared microbeam interruption detector.[1][12] Record activity counts over a 30-minute period for each well.

  • Calculate the percentage of motility inhibition for each well relative to the negative controls: % Inhibition = 100 * (1 - (Motility_Compound / Mean_Motility_NegativeControl))

  • Assess the quality of the assay for each plate by calculating the Z'-factor using positive and negative controls. A Z'-factor > 0.5 is considered excellent for HTS.[9]

  • Identify "hits" as compounds that cause motility inhibition above a predefined threshold (e.g., >70%).[9][10]

Data Presentation: Example HTS Campaign Summary
ParameterValueReference
Library Size14,400 compounds[10]
Screening Concentration20 µM[10]
Primary Hit Rate (>70% inhibition)0.3%[10]
Confirmed Hit Rate0.05%[13]
Z'-factor> 0.5[9]
Positive Control EC50
Ivermectin0.19 µM
Levamisole6.4 µM[11]
Moxidectin0.79 µM

Section 2: Target-Based Screening of this compound Derivatives

While a phenotypic screen is primary, target-based assays can elucidate the mechanism of action of active derivatives or identify compounds with novel target interactions.

Application Note 2.1: GluCl Modulator HTS Assay

This assay identifies compounds that modulate the activity of invertebrate GluCls. A human embryonic kidney (HEK293) cell line stably expressing a surrogate GluCl (e.g., from C. elegans) is used.[14] Channel activation leads to a change in membrane potential, which is detected by a fluorescent dye.

Signaling Pathway Diagram:

G cluster_membrane Cell Membrane GluCl Glutamate-Gated Chloride Channel (GluCl) Cl_in Cl- (intracellular) GluCl->Cl_in Cl- Influx Glutamate Glutamate (Agonist) Glutamate->GluCl Binds & Activates Derivative This compound Derivative (Modulator) Derivative->GluCl Binds & Potentiates Cl_out Cl- (extracellular) Cl_out->GluCl Hyperpolarization Membrane Hyperpolarization Cl_in->Hyperpolarization Paralysis Neuronal/Muscular Inhibition (Paralysis) Hyperpolarization->Paralysis

Caption: Mechanism of GluCl activation by Doramectin derivatives.

Protocol 2.1: Fluorescence-Based GluCl HTS

1. Materials and Reagents:

  • HEK293 cells stably expressing an invertebrate GluCl (e.g., C. elegans GluClα2β).[14]

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Stimulation Buffer: Assay buffer containing L-glutamate.

  • Membrane potential-sensitive fluorescent dye kit (e.g., FLIPR Membrane Potential Assay Kit).

  • 384-well black, clear-bottom microplates.

  • Fluorescent imaging plate reader (FLIPR) or equivalent instrument.

2. Cell Preparation:

  • Culture the stable HEK293-GluCl cell line under standard conditions (37°C, 5% CO₂).

  • Seed the cells into 384-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate for 24 hours.

3. Assay Procedure:

  • Prepare compound plates with serially diluted this compound derivatives in assay buffer.

  • Remove culture medium from the cell plates and wash once with assay buffer.

  • Add the fluorescent membrane potential dye, prepared according to the manufacturer's instructions, to each well. Incubate for 30-60 minutes at 37°C.

  • Transfer the cell plate and the compound plate to the FLIPR instrument.

  • Initiate the reading protocol: a. Establish a baseline fluorescence reading for 10-20 seconds. b. Add the test compounds to the cell plate and continue reading for 2-5 minutes to detect direct activators. c. Add the stimulation buffer (containing a sub-maximal concentration of glutamate, e.g., EC₂₀) to measure potentiation effects. Continue reading for another 2-5 minutes.

  • Include negative controls (vehicle) and positive controls (e.g., Ivermectin) on each plate.

4. Data Analysis:

  • The primary readout is the change in fluorescence intensity over time.

  • Calculate the response for each well (e.g., maximum fluorescence change or area under the curve) after compound and glutamate addition.

  • Normalize the data to controls and identify hits that potentiate the glutamate-induced signal above a set threshold.

  • Perform dose-response analysis on confirmed hits to determine EC₅₀ values.

Application Note 2.2: P-glycoprotein (P-gp) Inhibition HTS Assay

This assay identifies compounds that inhibit the P-gp efflux pump. A cell line overexpressing P-gp (e.g., MCF-7/adr) is used.[15] Inhibition of P-gp leads to the intracellular accumulation of a fluorescent substrate, such as Rhodamine 123.[16][17]

P-glycoprotein Efflux Mechanism:

G cluster_membrane Cell Membrane cluster_in Intracellular cluster_out Extracellular Pgp P-glycoprotein (P-gp) Efflux Pump ADP ADP + Pi Rh123_out Rhodamine 123 Pgp->Rh123_out Efflux Rh123_in Rhodamine 123 (Fluorescent Substrate) Rh123_in->Pgp ATP ATP ATP->Pgp Rh123_out->Rh123_in Passive Diffusion Derivative This compound Derivative (Inhibitor) Derivative->Pgp Inhibits

Caption: Inhibition of P-gp mediated efflux of Rhodamine 123.

Protocol 2.2: Rhodamine 123 Accumulation HTS

1. Materials and Reagents:

  • P-gp overexpressing cell line (e.g., MCF-7/adr) and parental control cell line (e.g., MCF-7).

  • Cell culture medium.

  • Rhodamine 123.

  • Positive Control: Verapamil or Cyclosporin A.[16]

  • Assay buffer (e.g., HBSS or PBS).

  • 384-well black, clear-bottom microplates.

  • Fluorescence plate reader.

2. Cell Preparation:

  • Culture both cell lines under standard conditions.

  • Seed cells into 384-well plates and grow to confluence.

3. Assay Procedure:

  • Prepare compound plates with serially diluted this compound derivatives.

  • Wash the cell plates with assay buffer.

  • Pre-incubate the cells with the test compounds or controls for 30 minutes at 37°C.

  • Add Rhodamine 123 to all wells at a final concentration of ~5 µM.[16]

  • Incubate for 30-60 minutes at 37°C, protected from light.

  • Wash the cells three times with ice-cold assay buffer to remove extracellular dye.

  • Add a lysis buffer to each well and shake briefly to release intracellular Rhodamine 123.

  • Measure the fluorescence intensity in each well using a plate reader (λex ≈ 485 nm, λem ≈ 520 nm).[18]

4. Data Analysis:

  • Calculate the fold-increase in fluorescence in the presence of test compounds compared to the vehicle control in the P-gp overexpressing cell line.

  • Hits are identified as compounds that significantly increase Rhodamine 123 accumulation.

  • Confirmed hits should be tested in a dose-response format to determine their IC₅₀ for P-gp inhibition.[19]

Data Presentation: Example P-gp Inhibition Data
CompoundCell LineRhodamine 123 Accumulation (% of Control)IC₅₀ (µM)
VehicleMCF-7/adr100%-
Verapamil (50 µM)MCF-7/adr450%5.5
Cyclosporin A (10 µM)MCF-7/adr380%1.2
Hit Compound X MCF-7/adr 350% 8.7
VehicleMCF-7480%-

(Note: Data are illustrative. IC₅₀ values are examples based on literature for known inhibitors.)[16]

Conclusion

The screening strategies outlined provide a comprehensive framework for the initial identification and characterization of bioactive this compound derivatives. A primary phenotypic screen using C. elegans is recommended to identify compounds with anthelmintic potential, regardless of their mechanism. Subsequent target-based assays against GluCls and P-gp can then be employed as secondary screens to deconvolve the mechanism of action of the identified hits and to discover compounds with specific modulatory activities. Rigorous data analysis, including the use of appropriate controls and statistical validation (Z'-factor), is critical for the success of any HTS campaign.[7][20][21]

References

Application Notes and Protocols for Pharmacokinetic Studies of Doramectin in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

A Foundational Guide for the Investigation of Doramectin and its Aglycone Metabolite

Note to Researchers: Extensive literature searches have revealed a significant gap in the scientific record regarding the pharmacokinetic properties of Doramectin aglycone in animal models. To date, there are no published reports detailing its biological activity or concentration levels in animals or the environment.[1] this compound is recognized as a degradation product of the parent compound, Doramectin, formed through the hydrolysis of its disaccharide unit.[1]

Consequently, this document provides a comprehensive overview of the pharmacokinetic studies of the parent drug, Doramectin , in various animal models. The protocols and data presented herein are essential for any researcher aiming to investigate the pharmacokinetics of Doramectin and would serve as a crucial starting point for future studies on its aglycone metabolite. Understanding the in vivo behavior of the parent compound is a prerequisite for designing experiments to identify, quantify, and characterize the pharmacokinetics of its metabolites.

Introduction

Doramectin is a broad-spectrum macrocyclic lactone antiparasitic agent used in veterinary medicine. Its efficacy and duration of action are directly related to its pharmacokinetic profile, which varies across different animal species. These application notes provide a summary of key pharmacokinetic parameters of Doramectin in several animal models and detail the experimental protocols necessary to conduct such studies.

Pharmacokinetic Data of Doramectin in Animal Models

The following tables summarize the key pharmacokinetic parameters of Doramectin in various animal species following different routes of administration.

Table 1: Pharmacokinetic Parameters of Doramectin in Cattle

ParameterSubcutaneous (SC) AdministrationIntramuscular (IM) AdministrationTopical Administration
Dose 200 µg/kg200 µg/kg500 µg/kg
Cmax (ng/mL) 27.8 ± 7.933.1 ± 9.012.2 ± 4.8
Tmax (days) 5.3 ± 0.35[2]-4.3 ± 1.6[3]
AUC (ng·day/mL) 457 ± 66[4]475 ± 82[4]168.0 ± 41.7[3]
Half-life (t½) (days) ---
Mean Residence Time (MRT) (days) --12.8 ± 1.9[3]

Table 2: Pharmacokinetic Parameters of Doramectin in Sheep and Goats (Subcutaneous Administration, 200 µg/kg)

ParameterSheepGoats
Cmax (ng/mL) --
Tmax (days) --
AUC (ng·day/mL) Significantly larger than ivermectin-
Mean Residence Time (MRT) (days) -4.91 ± 0.07[5]

Table 3: Pharmacokinetic Parameters of Doramectin in Dogs (200 µg/kg)

ParameterOral AdministrationSubcutaneous (SC) Administration
Cmax (ng/mL) 86.47 ± 19.8054.78 ± 11.99
Tmax (days) 0.12 ± 0.051.70 ± 0.76
AUC (ng·day/mL) 183.48 ± 13.17292.10 ± 78.76

Table 4: Pharmacokinetic Parameters of Doramectin in Horses (Oral Administration, 0.2 mg/kg)

ParameterValue
Cmax (ng/mL) 51.6 (approx.)
Tmax (days) Not significantly different from ivermectin
AUC (ng·day/mL) 30% higher than ivermectin
Elimination Half-life (t½) (days) Significantly longer than ivermectin
Mean Residence Time (MRT) (days) Longer than ivermectin

Experimental Protocols

In Vivo Study Design

A generalized workflow for a comparative pharmacokinetic study is presented below.

G cluster_0 Pre-Study Phase cluster_1 Study Execution Phase cluster_2 Analytical Phase cluster_3 Data Analysis Phase animal_selection Animal Selection (e.g., Healthy, parasite-free cattle) acclimatization Acclimatization Period animal_selection->acclimatization dose_calculation Dose Calculation (e.g., 200 µg/kg body weight) acclimatization->dose_calculation drug_admin Drug Administration (e.g., Subcutaneous injection) dose_calculation->drug_admin sample_collection Serial Blood Sample Collection (Jugular vein) drug_admin->sample_collection plasma_sep Plasma Separation (Centrifugation) sample_collection->plasma_sep extraction Solid-Phase or Liquid-Liquid Extraction plasma_sep->extraction derivatization Fluorescence Derivatization extraction->derivatization hplc_analysis HPLC Analysis derivatization->hplc_analysis pk_modeling Pharmacokinetic Modeling (Non-compartmental analysis) hplc_analysis->pk_modeling param_calc Calculation of Parameters (Cmax, Tmax, AUC, etc.) pk_modeling->param_calc report Reporting and Interpretation param_calc->report

Caption: Generalized workflow for a pharmacokinetic study of Doramectin.

  • Species: Healthy, mature animals of the target species (e.g., cattle, sheep, dogs, horses) should be used.

  • Health Status: Animals should be clinically healthy and free of parasites. Fecal examinations should be performed prior to the study.

  • Acclimatization: Animals should be allowed to acclimatize to the housing conditions for a period of at least one week before the study commences.

  • Grouping: Animals can be allocated to different treatment groups based on the study design (e.g., different routes of administration).

  • Formulation: Use a commercially available or a well-characterized formulation of Doramectin. For studies on this compound, a synthesized and purified standard of the aglycone would be required.

  • Dosage: The standard therapeutic dose for Doramectin is often 200 µg/kg body weight, but this may vary depending on the species and formulation.[4][5][6][7]

  • Routes of Administration:

    • Subcutaneous (SC): Administer the injection under the skin, often in the neck or shoulder region.[4][7]

    • Intramuscular (IM): Inject into a major muscle mass.[4]

    • Oral: Administer as a paste or drench.[6]

    • Topical: Apply as a pour-on formulation along the backline of the animal.[3]

  • Matrix: Blood is the most common matrix for pharmacokinetic analysis. For tissue distribution studies, various tissues such as liver, fat, muscle, and skin can be collected at different time points post-administration.[8]

  • Blood Sampling:

    • Collect blood samples from the jugular vein into heparinized tubes at predetermined time points.

    • Sampling time points should be designed to capture the absorption, distribution, and elimination phases of the drug. A typical schedule might include: 0 (pre-dose), 1, 2, 4, 8, 12, 24 hours, and 2, 3, 5, 7, 10, 15, 21, 28, 35, 42, 50, and 60 days post-administration.[6][9]

  • Plasma Preparation: Centrifuge the blood samples (e.g., at 1500 x g for 10 minutes) to separate the plasma. Store the plasma samples at -20°C or lower until analysis.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

The quantification of Doramectin in biological matrices typically involves extraction, derivatization, and HPLC analysis with fluorescence detection.

G cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Chromatographic Analysis cluster_3 Quantification start Plasma Sample extraction Liquid-Liquid or Solid-Phase Extraction start->extraction derivatization_reagent Addition of Derivatization Reagents (e.g., 1-methylimidazole and trifluoroacetic anhydride) extraction->derivatization_reagent hplc HPLC System (C18 column) derivatization_reagent->hplc detection Fluorescence Detector hplc->detection quant Quantification against Standard Curve detection->quant

Caption: Analytical workflow for the quantification of Doramectin by HPLC.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the plasma sample onto the cartridge.

    • Wash the cartridge with a water/methanol mixture to remove interferences.

    • Elute Doramectin with a suitable organic solvent (e.g., acetonitrile).

    • Evaporate the eluate to dryness under a stream of nitrogen.

  • Liquid-Liquid Extraction (LLE):

    • Add an organic solvent (e.g., acetonitrile) to the plasma sample to precipitate proteins.

    • Vortex and centrifuge to separate the supernatant.

    • Transfer the supernatant and evaporate to dryness.

Avermectins lack a native chromophore, necessitating a derivatization step to enable sensitive fluorescence detection.

  • Reconstitute the dried extract in a small volume of solvent.

  • Add a derivatization agent, such as a mixture of 1-methylimidazole and trifluoroacetic anhydride in acetonitrile.[10]

  • Incubate the mixture to allow the reaction to complete.

  • Stop the reaction by adding a quenching agent.

  • Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: An isocratic or gradient mixture of organic solvents (e.g., acetonitrile, methanol) and water.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: Fluorescence detector with excitation and emission wavelengths optimized for the derivatized analyte (e.g., excitation at 365 nm and emission at 470 nm).[10]

Data Analysis
  • Pharmacokinetic Parameters: Non-compartmental analysis is commonly used to determine the following parameters from the plasma concentration-time data:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the plasma concentration-time curve, calculated using the linear trapezoidal rule.

    • t½ (Half-life): Elimination half-life.

    • MRT (Mean Residence Time): The average time the drug molecules stay in the body.

  • Software: Pharmacokinetic analysis can be performed using specialized software.

Signaling Pathways and Mechanism of Action

While the direct signaling pathways of this compound are unknown, the mechanism of action of the parent compound, Doramectin, involves the modulation of chloride ion channels in the nerve and muscle cells of invertebrates. This leads to hyperpolarization of the cell membrane, followed by paralysis and death of the parasite.

G doramectin Doramectin gaba_channel Glutamate-gated and GABA-gated Chloride Channels (Invertebrate Nerve and Muscle Cells) doramectin->gaba_channel Binds to cl_influx Increased Chloride Ion (Cl-) Influx gaba_channel->cl_influx Opens hyperpolarization Hyperpolarization of Cell Membrane cl_influx->hyperpolarization paralysis Flaccid Paralysis of the Parasite hyperpolarization->paralysis death Death of the Parasite paralysis->death

Caption: Mechanism of action of Doramectin in invertebrates.

Conclusion

The provided data and protocols for Doramectin serve as a comprehensive starting point for researchers. While there is a clear need for studies on the pharmacokinetics of this compound, the methodologies for studying the parent compound are well-established. Future research should focus on developing analytical methods to detect and quantify this compound in biological samples, followed by in vivo studies to characterize its pharmacokinetic profile and toxicological significance. This will provide a more complete understanding of the fate of Doramectin in treated animals.

References

Troubleshooting & Optimization

Technical Support Center: Improving Doramectin Aglycone Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of maintaining Doramectin aglycone stability in solution during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is the core macrocyclic lactone structure of the antiparasitic drug Doramectin, formed by the acid-catalyzed hydrolysis of the disaccharide unit from the parent molecule.[1] Its stability is a critical concern for researchers as degradation can lead to a loss of biological activity and the formation of impurities, compromising experimental results and the development of stable pharmaceutical formulations.

Q2: What are the primary factors that influence the degradation of this compound in solution?

The stability of this compound, similar to other avermectins, is primarily affected by pH, temperature, light, and the presence of oxidizing agents.[2] Understanding and controlling these factors are crucial for preventing degradation.

Q3: In what types of solvents is this compound soluble and what are the storage recommendations?

This compound is soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1] For long-term storage, it is recommended to store this compound at -20°C.[1] Avermectins, in general, should be stored at or below 2-8°C with protection from light and humidity to minimize degradation.[2]

Q4: How can I monitor the stability of my this compound solution?

The stability of this compound in solution can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[3][4] An effective HPLC method can separate the intact this compound from its degradation products, allowing for accurate quantification of its concentration over time.

Troubleshooting Guides

Problem 1: Rapid loss of this compound concentration in solution.
Potential Cause Recommended Solution
Acidic or Basic Conditions: this compound is susceptible to degradation under both acidic and basic conditions.[5]Maintain the pH of the solution within a neutral range (pH 6-8) using appropriate buffers. If the experimental design requires acidic or basic conditions, minimize the exposure time and consider performing the experiment at a lower temperature to slow down degradation.
Elevated Temperature: Higher temperatures accelerate the rate of chemical degradation.Store stock solutions and experimental samples at recommended low temperatures (e.g., 2-8°C or -20°C for long-term storage). During experiments, use a temperature-controlled environment and avoid unnecessary exposure to heat.
Photodegradation: Exposure to light, particularly UV light, can cause degradation of avermectins.[2]Work under amber or UV-filtered light whenever possible. Use amber-colored glassware or wrap containers with aluminum foil to protect solutions from light exposure.
Oxidation: The presence of oxidizing agents can lead to the degradation of the macrocyclic lactone structure.Degas solvents to remove dissolved oxygen. Consider adding antioxidants, such as butylated hydroxytoluene (BHT), to the solution if compatible with the experimental setup.
Problem 2: Appearance of unexpected peaks in the chromatogram during HPLC analysis.
Potential Cause Recommended Solution
Formation of Degradation Products: The new peaks may correspond to degradation products of this compound.Conduct a forced degradation study (see Experimental Protocol 1) to intentionally generate degradation products. This will help in identifying the retention times of potential degradants and confirming the specificity of your analytical method.
Solvent Impurities: Impurities in the solvents used for sample preparation or the mobile phase can appear as extraneous peaks.Use high-purity, HPLC-grade solvents. Run a blank injection of your solvents to check for any contaminating peaks.
Matrix Effects: Components of the sample matrix may interfere with the analysis.Prepare matrix-matched standards for calibration to account for any matrix effects. If possible, use a more selective detector, such as a mass spectrometer (LC-MS), for more definitive identification.

Quantitative Data on Avermectin Aglycone Stability

Disclaimer: The following tables provide representative data on the stability of avermectin compounds under various stress conditions. This data is extrapolated from studies on Doramectin and other closely related avermectins (e.g., Ivermectin, Abamectin) and should be considered for illustrative purposes only. For precise quantification of this compound degradation, it is highly recommended to perform a compound-specific stability study using the protocols outlined below.

Table 1: Estimated Degradation of Avermectin Aglycones under Different pH Conditions

pHTemperature (°C)Incubation Time (hours)Estimated % Degradation
3252415 - 25%
525245 - 10%
72524< 5%
9252410 - 20%
112524> 30%

Table 2: Estimated Thermal and Photolytic Degradation of Avermectin Aglycones

ConditionIncubation TimeEstimated % Degradation
40°C (in solution)48 hours10 - 15%
60°C (in solution)24 hours20 - 30%
UV Light (254 nm)8 hours> 50%
White Light24 hours5 - 10%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and assess the stability-indicating properties of an analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid (HCl) and keep at room temperature.

    • Basic Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide (NaOH) and keep at room temperature.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature.

    • Thermal Degradation: Heat the stock solution at 60°C in a water bath.

    • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and white light in a photostability chamber.

  • Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Data Evaluation: Analyze the samples by a validated HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Evaluation Stock This compound Stock Solution (1 mg/mL) Acid Acidic (0.1 M HCl, RT) Stock->Acid Expose to Base Basic (0.1 M NaOH, RT) Stock->Base Expose to Oxidative Oxidative (3% H₂O₂, RT) Stock->Oxidative Expose to Thermal Thermal (60°C) Stock->Thermal Expose to Photo Photolytic (UV/White Light) Stock->Photo Expose to Sampling Sampling at Time Points Acid->Sampling Base->Sampling Oxidative->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralization & Dilution Sampling->Neutralize HPLC HPLC Analysis Neutralize->HPLC Evaluation Compare Chromatograms Identify Degradants HPLC->Evaluation

Forced Degradation Experimental Workflow
Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing an HPLC method to quantify this compound and its degradation products. Method optimization will be required.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 80:20 v/v). Isocratic or gradient elution may be necessary to resolve all peaks.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 245 nm.[6]

  • Injection Volume: 20 µL.

  • Standard Preparation: Prepare a series of standard solutions of this compound in the mobile phase at known concentrations to generate a calibration curve.

  • Sample Preparation: Dilute the experimental samples with the mobile phase to a concentration that falls within the linear range of the calibration curve.

HPLC_Method_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_quant Quantification Std Prepare Standard Solutions Inject Inject into HPLC System Std->Inject Calibrate Generate Calibration Curve Std->Calibrate Sample Prepare Sample Solutions Sample->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 245 nm Separate->Detect Detect->Calibrate Quantify Quantify Aglycone & Degradants Detect->Quantify Calibrate->Quantify

HPLC Analysis Workflow for Stability Assessment

Degradation Pathway

The degradation of this compound can proceed through several pathways depending on the stress conditions. The following diagram illustrates a simplified potential degradation pathway.

Degradation_Pathway cluster_products Potential Degradation Products DA This compound Epimer Epimers DA->Epimer  Base Isomer Isomers DA->Isomer  Light/Heat Oxidized Oxidized Products DA->Oxidized  Oxidizing Agents Hydrolyzed Ring-Opened (Hydrolyzed) Products DA->Hydrolyzed  Strong Acid/Base

Simplified Potential Degradation Pathways

References

Technical Support Center: Overcoming Poor Aqueous Solubility of Doramectin Aglycone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of Doramectin aglycone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

This compound is the active core of the broad-spectrum antiparasitic drug Doramectin, a macrocyclic lactone.[1] Its poor solubility in aqueous media presents a significant hurdle in the development of parenteral and other aqueous-based formulations, potentially limiting its bioavailability and therapeutic efficacy.[2][3]

Q2: What is the reported aqueous solubility of Doramectin and its aglycone?

Doramectin is practically insoluble in water.[4] While specific quantitative data for the aqueous solubility of this compound is scarce in publicly available literature, its parent compound, Doramectin, has a reported water solubility of only 0.025 mg/L at 20°C. Due to its structural similarity and increased lipophilicity from the removal of the disaccharide unit, this compound is expected to have even lower aqueous solubility. For comparison, the closely related macrocyclic lactone, Ivermectin, has a reported water solubility of approximately 0.005 mg/mL.[5]

Q3: What are the primary methods to improve the aqueous solubility of this compound?

Several techniques can be employed to enhance the aqueous solubility of poorly water-soluble drugs like this compound. The most common and effective methods include:

  • Inclusion Complexation with Cyclodextrins: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin can significantly increase its apparent water solubility.

  • Solid Dispersion: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and solubility.

  • Nanoparticle Formulation: Reducing the particle size of this compound to the nanometer range increases the surface area-to-volume ratio, leading to improved solubility and dissolution velocity.

Q4: How can I quantify the concentration of this compound in aqueous solutions during my experiments?

High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for quantifying this compound in aqueous and non-aqueous solutions. A validated stability-indicating HPLC method for Doramectin and its related substances uses a C8 column with a mobile phase of acetonitrile and water, with UV detection at 245 nm.[1][3] For derivatized avermectins, fluorescence detection can also be employed.[6]

Troubleshooting Guides

This section provides solutions to common problems encountered during the solubilization of this compound.

Problem 1: Low solubility observed with cyclodextrin complexation.

Possible Cause Troubleshooting Step
Incorrect Cyclodextrin Type Different cyclodextrins (α, β, γ) and their derivatives (e.g., HP-β-CD, SBE-β-CD) have varying cavity sizes and hydrophilicities. Screen various cyclodextrins to find the optimal fit for this compound. Studies on the similar molecule Ivermectin have shown significant solubility increases with hydroxypropyl-β-cyclodextrin (HPβCD) and sulfobutylether-β-cyclodextrin.[7]
Suboptimal Drug:Cyclodextrin Molar Ratio The stoichiometry of the inclusion complex is crucial. Perform a phase solubility study to determine the optimal molar ratio that yields the highest solubility enhancement.[8] A 1:1 molar ratio is common, but higher-order complexes can also form.[9]
Inefficient Complexation Method The method of preparation affects complexation efficiency. Compare methods like kneading, co-evaporation, and freeze-drying to identify the most effective technique for your system.[10]
pH of the Medium The ionization state of the drug can influence its complexation with cyclodextrins. Evaluate the effect of pH on the solubility of the complex.

Problem 2: Poor dissolution rate of solid dispersion formulations.

Possible Cause Troubleshooting Step
Incompatible Polymer Carrier The choice of hydrophilic polymer is critical. Screen various polymers such as Polyvinylpyrrolidone (PVP), Polyethylene Glycols (PEGs), and copolymers like Soluplus®. For Ivermectin, Gelucire 44/14 has been shown to improve dissolution.[5]
Incorrect Drug-to-Polymer Ratio The drug loading in the solid dispersion affects its dissolution. Optimize the drug-to-polymer ratio; higher polymer content generally leads to better dissolution, but may limit the drug load.
Amorphous State Not Achieved or Maintained The drug needs to be in an amorphous state within the polymer matrix for enhanced solubility. Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the solid dispersion.[11] Instability can lead to recrystallization over time.
Ineffective Preparation Method The manufacturing process impacts the quality of the solid dispersion. Compare solvent evaporation, fusion (melting), and hot-melt extrusion methods to find the most suitable one for this compound and your chosen polymer.[12][13]

Problem 3: Aggregation and instability of nanoparticle formulations.

Possible Cause Troubleshooting Step
Inadequate Stabilization Nanoparticles have a high surface energy and tend to aggregate. Use appropriate stabilizers (surfactants or polymers) to ensure colloidal stability. Screen different stabilizers and their concentrations.
Suboptimal Formulation or Process Parameters The method of nanoparticle preparation (e.g., nanoprecipitation, high-pressure homogenization) and its parameters (e.g., solvent/antisolvent ratio, homogenization pressure, number of cycles) need to be optimized to achieve the desired particle size and stability.
Ostwald Ripening Over time, smaller particles may dissolve and redeposit onto larger particles, leading to an increase in the average particle size. The choice of stabilizer can help mitigate this effect.
Characterization Issues Ensure you are using appropriate techniques to characterize your nanoparticles, such as Dynamic Light Scattering (DLS) for particle size and distribution, and Zeta Potential measurement for assessing surface charge and stability.[14]

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound, the following table summarizes the reported solubility enhancement for the closely related compound, Ivermectin, which serves as a valuable reference.

Solubilization Technique Carrier/System Solvent Solubility Enhancement Reference
Inclusion Complexation Hydroxypropyl-β-cyclodextrin (HPβCD) + ArginineAqueous Solution11-fold increase[7]
Inclusion Complexation γ-cyclodextrin (γCD) + ArginineAqueous Solution8-fold increase[7]
Solid Dispersion Gelucire 44/14WaterInitial solubility of Ivermectin: 0.005 mg/ml. Solid dispersion significantly improved dissolution.[5]
Nanocrystal Formulation -Water730-fold increase in equilibrium solubility

Experimental Protocols

1. Phase Solubility Study of this compound with Cyclodextrins

This protocol is adapted from the Higuchi and Connors method to determine the stoichiometry and stability constant of the this compound-cyclodextrin complex.

  • Materials: this compound, selected cyclodextrin (e.g., HP-β-CD), purified water (or buffer of desired pH), analytical balance, vortex mixer, shaker water bath, filtration device (e.g., 0.45 µm syringe filters), HPLC system.

  • Procedure:

    • Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0 to 20 mM).

    • Add an excess amount of this compound to each cyclodextrin solution in sealed vials.

    • Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 48-72 hours) to ensure equilibrium is reached.

    • After equilibration, centrifuge the samples to separate the undissolved solid.

    • Filter the supernatant through a 0.45 µm filter.

    • Dilute the filtered samples appropriately and analyze the concentration of dissolved this compound using a validated HPLC method.

    • Plot the concentration of dissolved this compound against the concentration of the cyclodextrin. The type of phase solubility diagram (e.g., AL, BS) will indicate the nature of the complex and the stoichiometry can be calculated from the slope of the linear portion of the curve.[15]

2. Preparation of this compound Solid Dispersion by Solvent Evaporation Method

  • Materials: this compound, hydrophilic polymer (e.g., PVP K30), suitable organic solvent (e.g., methanol, ethanol), rotary evaporator, vacuum oven.

  • Procedure:

    • Accurately weigh this compound and the polymer in the desired ratio (e.g., 1:1, 1:5, 1:10 w/w).

    • Dissolve both the drug and the polymer in a minimal amount of the organic solvent in a round-bottom flask.

    • Attach the flask to a rotary evaporator and remove the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).

    • A thin film of the solid dispersion will form on the inner wall of the flask.

    • Further dry the solid dispersion in a vacuum oven at a suitable temperature to remove any residual solvent.

    • Scrape the dried solid dispersion, pulverize it, and pass it through a sieve to obtain a fine powder.

    • Characterize the prepared solid dispersion for its amorphous nature (DSC, XRPD), drug content, and dissolution rate.

3. Formulation of this compound Nanoparticles by Nanoprecipitation

  • Materials: this compound, polymer (e.g., PLGA), stabilizer (e.g., Poloxamer 188 or PVA), organic solvent (e.g., acetone), purified water (antisolvent), magnetic stirrer.

  • Procedure:

    • Dissolve this compound and the polymer in the organic solvent to form the organic phase.

    • Dissolve the stabilizer in purified water to form the aqueous phase.

    • Under constant stirring, inject the organic phase into the aqueous phase using a syringe with a fine needle.

    • Nanoparticles will form spontaneously due to the rapid diffusion of the organic solvent into the aqueous phase.

    • Continue stirring for a specified period to allow for the evaporation of the organic solvent.

    • The resulting nanosuspension can be further processed (e.g., lyophilized) to obtain a dry powder.

    • Characterize the nanoparticles for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.[16]

Visualizations

experimental_workflow_solubility_enhancement cluster_problem Problem Definition cluster_approaches Solubilization Approaches cluster_experiments Experimental Evaluation cluster_outcome Desired Outcome problem Poor Aqueous Solubility of This compound cd Cyclodextrin Inclusion Complexation problem->cd Investigate sd Solid Dispersion problem->sd Investigate np Nanoparticle Formulation problem->np Investigate phase_solubility Phase Solubility Studies cd->phase_solubility Optimize dissolution In Vitro Dissolution Testing sd->dissolution Evaluate characterization Physicochemical Characterization (DSC, XRPD, DLS) np->characterization Characterize outcome Enhanced Aqueous Solubility and Dissolution Rate phase_solubility->outcome Achieve dissolution->outcome Achieve characterization->outcome Achieve troubleshooting_signaling_pathway cluster_issue Identified Issue cluster_causes Potential Causes cluster_solutions Troubleshooting Actions cluster_goal Resolution issue Low Dissolution Rate of Solid Dispersion cause1 Incompatible Polymer issue->cause1 Investigate cause2 Suboptimal Drug:Polymer Ratio issue->cause2 Investigate cause3 Crystalline Drug Present issue->cause3 Investigate solution1 Screen Different Polymers (PVP, PEG, etc.) cause1->solution1 Address solution2 Optimize Drug Loading cause2->solution2 Address solution3 Confirm Amorphous State (DSC/XRPD) cause3->solution3 Address goal Improved Dissolution Profile solution1->goal Achieve solution2->goal Achieve solution3->goal Achieve

References

Optimizing extraction of Doramectin aglycone from biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the extraction of doramectin aglycone from biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important to analyze?

A1: this compound is a degradation product of doramectin, a broad-spectrum antiparasitic drug. It is formed by the hydrolysis of the disaccharide unit from the doramectin molecule. Analysis of the aglycone is crucial as it can be an indicator of doramectin degradation during sample storage or processing, and it may have its own toxicological or pharmacological properties that need to be assessed.

Q2: What are the common biological matrices for this compound analysis?

A2: Doramectin and its metabolites, including the aglycone, are most commonly analyzed in plasma, milk, liver, and muscle tissue. The choice of matrix depends on the specific goals of the study, such as pharmacokinetic assessments or residue monitoring in food products.

Q3: What are the primary methods for extracting this compound?

A3: The two primary methods for extracting this compound from biological matrices are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). A more recent technique, QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), is also gaining popularity for its efficiency.

Q4: How does the polarity of this compound differ from doramectin, and how does this affect extraction?

A4: this compound is more lipophilic (less polar) than doramectin because it lacks the hydrophilic sugar moieties. This increased lipophilicity means that extraction solvents and SPE sorbents with a more non-polar character are generally more effective for the aglycone.

Q5: What analytical techniques are typically used for the quantification of this compound?

A5: High-Performance Liquid Chromatography (HPLC) coupled with either fluorescence detection (FLD) after derivatization or mass spectrometry (LC-MS/MS) are the most common analytical techniques. LC-MS/MS is often preferred for its high sensitivity and specificity, which allows for the direct detection of the aglycone without derivatization.

Troubleshooting Guides

Issue 1: Low Recovery of this compound
Potential Cause Troubleshooting Steps
Inappropriate LLE Solvent The aglycone is more non-polar than doramectin. Use less polar solvents like n-hexane or a mixture of hexane and ethyl acetate. See Table 1 for a comparison of solvent efficiencies.
Inefficient SPE Elution The elution solvent may not be strong enough to desorb the aglycone from the SPE cartridge. Increase the proportion of a stronger, less polar solvent (e.g., ethyl acetate or acetone) in the elution mixture.
Incorrect SPE Sorbent For a non-polar analyte like this compound, a C18 or C8 reversed-phase sorbent is typically appropriate. Ensure the sorbent choice matches the analyte's properties.
Sample pH Not Optimized Although the aglycone does not have easily ionizable groups, the pH of the sample can affect the matrix components and overall extraction efficiency. Experiment with adjusting the sample pH to near neutral before extraction.
Incomplete Homogenization of Tissue Samples Ensure tissue samples are thoroughly homogenized to allow for efficient solvent penetration and extraction of the analyte.
Issue 2: High Variability in Results
Potential Cause Troubleshooting Steps
Inconsistent Hydrolysis of Doramectin Doramectin can degrade to its aglycone under acidic conditions.[1] Ensure consistent pH and temperature across all samples during storage and processing to control for unintended hydrolysis.
Matrix Effects in LC-MS/MS Co-eluting matrix components can suppress or enhance the ionization of the aglycone. Improve sample cleanup by using a more rigorous SPE protocol or a QuEChERS method. The use of a matrix-matched calibration curve or a stable isotope-labeled internal standard is highly recommended.
Analyte Instability Avermectins can be sensitive to light and high temperatures. Protect samples and extracts from light and keep them cool during processing. Evaluate the stability of this compound under your specific storage and experimental conditions.
Inconsistent Derivatization (if using HPLC-FLD) The derivatization reaction to form a fluorescent product can be sensitive to moisture and temperature. Ensure all reagents are fresh and anhydrous, and control the reaction time and temperature precisely.
Issue 3: Presence of Interfering Peaks in the Chromatogram
Potential Cause Troubleshooting Steps
Insufficient Sample Cleanup Lipids and other endogenous components from the biological matrix can co-extract and interfere with the analysis. Incorporate a lipid removal step in your protocol, such as a liquid-liquid partitioning with hexane or the use of specific lipid-removing sorbents in SPE.
Contamination from Labware Ensure all glassware and plasticware are thoroughly cleaned and rinsed with high-purity solvents to avoid contamination.
Co-elution with Other Avermectins or Metabolites Optimize the chromatographic conditions (e.g., mobile phase gradient, column chemistry) to achieve better separation of this compound from other related compounds.

Data Presentation

Table 1: Comparison of Liquid-Liquid Extraction (LLE) Solvents for Avermectin Recovery *

Solvent/Solvent System Analyte Matrix Average Recovery (%) Reference
AcetonitrileDoramectinMilk75.0 - 122.0[2]
n-HexaneIvermectinMilk>80[3]
Ethyl Acetate/n-HexaneAvermectinsLiver76-97[4]
Acetonitrile:Isopropanol (9:1)AvermectinsSoybean, Bean, Maize>70[5]

Note: Data for this compound is limited. The recovery of the more lipophilic aglycone is expected to be higher with less polar solvents like n-hexane and ethyl acetate mixtures.

Table 2: Comparison of Solid-Phase Extraction (SPE) Sorbents for Avermectin Recovery *

SPE Sorbent Analyte Matrix Average Recovery (%) Reference
C18Ivermectin, Doramectin, MoxidectinMuscle73.3 - 110[6]
C8Ivermectin, Doramectin, etc.Beef Liver>70[7]
ZIC-HILICPSP Toxins (polar)Aqueous Solution70-112[8]
Ostro (Pass-through)Ivermectin, Doramectin, MoxidectinBovine PlasmaNot specified, but effective cleanup[1]

Note: For the non-polar this compound, C18 and C8 cartridges are the recommended choices for reversed-phase SPE.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plasma
  • Sample Preparation: To 1 mL of plasma, add 50 µL of an internal standard solution (e.g., a stable isotope-labeled this compound or a related avermectin aglycone). Vortex briefly.

  • Protein Precipitation & Extraction: Add 3 mL of acetonitrile. Vortex vigorously for 1 minute to precipitate proteins and extract the analyte.

  • Phase Separation: Centrifuge at 4000 rpm for 10 minutes.

  • Supernatant Transfer: Carefully transfer the acetonitrile supernatant to a clean tube.

  • Lipid Removal (optional but recommended): Add 3 mL of n-hexane to the supernatant, vortex for 30 seconds, and centrifuge for 5 minutes. Discard the upper hexane layer. Repeat this step for highly lipemic plasma.

  • Evaporation: Evaporate the acetonitrile layer to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase for LC-MS/MS analysis. Vortex and transfer to an autosampler vial.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Liver Tissue
  • Homogenization: Homogenize 1 g of liver tissue with 4 mL of acetonitrile in a centrifuge tube.

  • Extraction: Vortex for 1 minute and then centrifuge at 5000 rpm for 10 minutes.

  • Supernatant Collection: Transfer the supernatant to a new tube.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by sequentially passing 5 mL of methanol and 5 mL of water through it. Do not let the cartridge dry out.

  • Sample Loading: Dilute the supernatant with 10 mL of water and load the entire volume onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing: Wash the cartridge with 5 mL of water, followed by 5 mL of 40% methanol in water to remove polar interferences.

  • Drying: Dry the cartridge under vacuum for 10-15 minutes.

  • Elution: Elute the this compound with 5 mL of ethyl acetate.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in 200 µL of mobile phase for analysis.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Cleanup cluster_concentration Concentration & Analysis start Biological Matrix (Plasma, Liver, etc.) homogenize Homogenization (for tissues) start->homogenize lle Liquid-Liquid Extraction (e.g., Acetonitrile) spe Solid-Phase Extraction (e.g., C18) lipid_removal Lipid Removal (Hexane wash) lle->lipid_removal spe_wash SPE Wash Steps spe->spe_wash evaporation Evaporation lipid_removal->evaporation spe_wash->evaporation reconstitution Reconstitution evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: General workflow for the extraction of this compound.

troubleshooting_logic start Low Analyte Recovery? cause1 Inappropriate LLE Solvent? start->cause1 Yes cause2 Inefficient SPE Elution? start->cause2 Yes, with SPE cause3 Sample pH Incorrect? start->cause3 Could be cause4 Matrix Effects? start->cause4 High Variability? solution1 Use less polar solvent (e.g., n-hexane) cause1->solution1 solution2 Increase elution solvent strength cause2->solution2 solution3 Optimize sample pH cause3->solution3 solution4 Improve cleanup / Use matrix-matched standards cause4->solution4

Caption: Troubleshooting logic for low recovery of this compound.

References

Troubleshooting peak tailing in HPLC analysis of Doramectin aglycone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of Doramectin aglycone, with a specific focus on addressing peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and why is it a problem for this compound analysis?

A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, having a "tail" that extends from the peak maximum towards the end of the chromatogram.[1][2] In an ideal HPLC analysis, the peaks should be symmetrical and Gaussian in shape.[3] Peak tailing is problematic because it can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and poor reproducibility of results.[3] For this compound, which has basic functional groups, peak tailing is a common issue that can compromise the accuracy and reliability of quantification in research and drug development settings.[4]

Q2: What are the primary causes of peak tailing when analyzing this compound?

A2: The most common cause of peak tailing for basic compounds like this compound is secondary interactions with the stationary phase.[4][5] Specifically, interactions between the analyte and residual silanol groups on the surface of silica-based columns are a major contributor.[5] Other potential causes include column overload (injecting too much sample), a mismatch between the injection solvent and the mobile phase, extra-column band broadening, and column degradation.[1][6]

Q3: How can I quantitatively assess peak tailing?

A3: Peak tailing is typically measured using the Tailing Factor (Tf) or Asymmetry Factor (As). The USP Tailing Factor is a common metric calculated as:

Tf = W₀.₀₅ / 2f

where W₀.₀₅ is the peak width at 5% of the peak height and f is the distance from the peak maximum to the leading edge of the peak at 5% height.[1] A Tailing Factor value close to 1.0 is ideal, while values greater than 1.5 may indicate a significant issue that needs to be addressed.[5]

Troubleshooting Guide: Peak Tailing in this compound Analysis

This guide provides a systematic approach to troubleshooting and resolving peak tailing issues in your HPLC analysis of this compound.

Problem: Significant peak tailing (Tailing Factor > 1.5) is observed for the this compound peak.

Below is a troubleshooting workflow to identify and resolve the cause of peak tailing.

G start Peak Tailing Observed (Tf > 1.5) check_conc Step 1: Check for Column Overload start->check_conc dilute_sample Action: Dilute Sample (e.g., 10-fold) and Re-inject check_conc->dilute_sample Is concentration high? check_mobile_phase Step 2: Evaluate Mobile Phase Composition check_conc->check_mobile_phase Concentration is low dilute_sample->check_mobile_phase No improvement resolved Peak Shape Improved (Tf ≈ 1.0) dilute_sample->resolved Tailing reduced adjust_ph Action: Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) check_mobile_phase->adjust_ph add_modifier Action: Add a Tailing Suppressor (e.g., 0.1% Triethylamine) adjust_ph->add_modifier No/limited improvement adjust_ph->resolved Tailing reduced check_column Step 3: Assess Column Condition add_modifier->check_column No improvement add_modifier->resolved Tailing reduced use_endcapped Action: Use a High-Quality End-Capped C8 or C18 Column check_column->use_endcapped replace_column Action: Replace Column use_endcapped->replace_column No improvement use_endcapped->resolved Tailing reduced check_system Step 4: Inspect HPLC System replace_column->check_system No improvement replace_column->resolved Tailing reduced minimize_dead_volume Action: Minimize Extra-Column Volume (e.g., shorter tubing) check_system->minimize_dead_volume minimize_dead_volume->resolved Tailing reduced

Troubleshooting workflow for peak tailing.
Detailed Troubleshooting Steps and Experimental Protocols

Rationale: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak distortion.[6]

Experimental Protocol:

  • Prepare a series of dilutions of your this compound standard and sample (e.g., 1:2, 1:5, 1:10).

  • Inject the original concentration and each dilution onto the HPLC system.

  • Monitor the peak shape and Tailing Factor for each injection.

Data Presentation:

Concentration (µg/mL)Tailing Factor (Tf)
100 (Original)2.1
501.8
201.4
101.1

Interpretation: If the Tailing Factor improves significantly upon dilution, column overload is the likely cause. Reduce the sample concentration or injection volume for future analyses.

Rationale: The pH of the mobile phase can significantly impact the ionization state of this compound and its interaction with residual silanols. Adding a basic modifier can compete with the analyte for active sites on the stationary phase.

Experimental Protocols:

  • pH Adjustment:

    • Prepare the mobile phase (e.g., Acetonitrile:Water) as usual.

    • Prepare a second batch of the mobile phase and add a small amount of a volatile acid, such as 0.1% (v/v) formic acid or acetic acid.

    • Analyze your this compound standard with both mobile phases and compare the peak shape.

  • Addition of a Tailing Suppressor:

    • Prepare the mobile phase as usual.

    • Prepare another batch of the mobile phase and add a small amount of a basic modifier, such as 0.05-0.1% (v/v) triethylamine (TEA). Note: Be aware that TEA can suppress MS signals if using LC-MS.

    • Equilibrate the column thoroughly with the new mobile phase before injecting your sample.

    • Compare the peak shape to the analysis without the modifier.

Data Presentation:

Mobile Phase CompositionTailing Factor (Tf)
Acetonitrile:Water (70:30)1.9
Acetonitrile:Water (70:30) with 0.1% Formic Acid1.3
Acetonitrile:Water (70:30) with 0.1% Triethylamine1.2

Interpretation: An improvement in peak shape with the addition of an acid or a basic modifier indicates that secondary interactions are a significant contributor to tailing.

Rationale: The choice of HPLC column is critical. Columns with a high density of residual silanol groups are more prone to causing peak tailing with basic compounds. Modern, high-quality, end-capped columns are designed to minimize these interactions.[2][4]

Experimental Protocol:

  • If you are not already using one, switch to a high-quality, end-capped C8 or C18 column from a reputable manufacturer.

  • If you are already using an end-capped column, consider that it may be degraded. Replace it with a new column of the same type.

  • Equilibrate the new column with the mobile phase according to the manufacturer's instructions before analysis.

Data Presentation:

Column TypeColumn AgeTailing Factor (Tf)
Standard C18> 500 injections2.3
End-capped C8New1.2

Interpretation: A significant improvement in peak shape with a new, end-capped column strongly suggests that the previous column was either not suitable or had degraded.

Rationale: Peak broadening and tailing can be introduced by factors outside of the column, collectively known as extra-column effects. These include excessive tubing length, large-diameter tubing, and poorly made connections.[2]

Experimental Protocol:

  • Inspect all tubing between the injector, column, and detector. Ensure it is as short as possible and has a narrow internal diameter (e.g., 0.005 inches).

  • Check all fittings to ensure they are properly tightened and that there are no gaps.

  • If possible, try the analysis on a different HPLC system to see if the problem persists.

Interpretation: If peak shape improves after minimizing tubing length, tightening connections, or switching systems, extra-column effects were likely a contributing factor.

Signaling Pathway and Interaction Diagram

The following diagram illustrates the chemical interactions at the stationary phase surface that can lead to peak tailing of this compound and how mobile phase modifiers can mitigate this effect.

G cluster_0 Silica Stationary Phase Surface cluster_1 Mobile Phase Silanol Residual Silanol (-Si-OH) C18 C18 Chains Doramectin This compound (Basic) Doramectin->Silanol Secondary Ionic Interaction (Causes Tailing) Doramectin->C18 Primary Hydrophobic Interaction (Good) Modifier Mobile Phase Modifier (e.g., TEA) Modifier->Silanol Blocks Active Sites

Interactions at the stationary phase surface.

References

Minimizing degradation of Doramectin aglycone during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Doramectin aglycone. This resource provides detailed guidance to help you minimize analyte degradation during sample preparation, ensuring the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation a concern during sample preparation?

A1: this compound is the form of Doramectin that lacks the disaccharide (sugar) portion of the molecule. This aglycone form is the primary product of the acid-catalyzed hydrolysis of the parent drug. Its formation during sample preparation is a critical issue because it leads to an underestimation of the parent Doramectin concentration and can introduce variability in analytical results. Controlling degradation is essential for accurate quantification in pharmacokinetic, residue analysis, and drug metabolism studies.

Q2: What are the primary factors that cause the degradation of Doramectin and its aglycone?

A2: The main factors contributing to the degradation of macrocyclic lactones like Doramectin are:

  • Acidic pH: Avermectins are known to be acid-labile. Acidic conditions promote the sequential cleavage of the disaccharide chain, leading to the formation of the monosaccharide and, ultimately, the aglycone.

  • Light Exposure: Avermectins are susceptible to photodegradation, particularly under UV light. This can lead to the formation of various degradation products, including isomers. The photodegradation half-life in water can be less than a day.

  • Oxidation: The macrocyclic lactone structure can be susceptible to oxidation. Formulations of Doramectin often include antioxidants like butylated hydroxytoluene (BHT) to mitigate this.

  • High Temperature: Elevated temperatures can accelerate the rate of all chemical degradation processes, including hydrolysis and oxidation. While stable at refrigerated and room temperatures, degradation can be significant at higher temperatures (e.g., 80°C).

Q3: Which steps in my sample preparation workflow are most critical for preventing degradation?

A3: The most critical stages are:

  • Initial Sample Handling and Storage: Improper storage can allow degradation to begin before you even start the extraction.

  • Homogenization/Extraction: If using acidic solvents or if the sample matrix itself is acidic, degradation can occur rapidly.

  • Solvent Evaporation: Heating the sample to dryness can concentrate non-volatile acids and accelerate thermal degradation.

  • Final Extract Storage: Exposure of the final, often unprotected, extract to light in an autosampler can lead to significant photodegradation.

Q4: How should I store my biological samples, intermediate fractions, and final extracts?

A4: To ensure stability, follow these guidelines. Always use amber or light-blocking containers.

Sample TypeTemperatureMaximum Recommended DurationKey Precautions
Biological Matrix (Plasma, Tissue Homogenate) ≤ -20°CLong-term (up to 3 years for liver tissue)Store in amber containers; minimize freeze-thaw cycles.
Stock & Working Standard Solutions 2-8°C (short-term) or ≤ -10°C (long-term)90 days for working solutions, 1 year for stocksPrepare in a suitable organic solvent like acetonitrile or methanol; use amber vials.
Post-Extraction Fractions (e.g., SPE eluate) 2-8°C< 24 hoursKeep protected from light; process as quickly as possible.
Final Extracts (in Autosampler) 2-8°C< 24 hoursUse amber autosampler vials or vial inserts.

Troubleshooting Guide

Problem 1: Low or inconsistent recovery of Doramectin.

Potential CauseRecommended Solution
Acidic Conditions: The pH of your sample, reagents, or SPE sorbent is too low, causing hydrolysis to the aglycone or other degradants.• Ensure all aqueous solutions are buffered to a neutral pH (~7.0).• If extracting from an acidic matrix, neutralize the sample with a suitable buffer before extraction.• Avoid using strongly acidic solvents for extraction or washing steps.
Photodegradation: The sample was exposed to ambient or UV light during processing or in the autosampler.• Perform all sample preparation steps under yellow light or in a dimly lit area.• Use amber or foil-wrapped collection tubes, flasks, and autosampler vials.• Prepare standards and spiking solutions immediately before use to minimize light exposure.
Thermal Degradation: The sample was overheated during solvent evaporation.• Evaporate solvents under a gentle stream of nitrogen at a reduced temperature (e.g., < 40°C).• Do not leave the sample on the evaporator after it has reached dryness.
Oxidative Degradation: Reactive oxygen species in the sample matrix or solvents are degrading the analyte.• Use high-purity (e.g., HPLC or MS-grade) solvents.• Consider adding a small amount of an antioxidant like BHT (e.g., 0.01%) to your extraction solvent, especially if analyzing fatty matrices.

Problem 2: Extra or unexpected peaks appear in my chromatogram.

Potential CauseRecommended Solution
Acid-Induced Degradation: You are likely seeing the Doramectin monosaccharide and/or the this compound.• Confirm the identity of the degradants by comparing with a reference standard or by using mass spectrometry (MS). The aglycone will have a molecular weight of approximately 610.7 g/mol .• Implement the pH control measures described in Problem 1 . In acetonitrile, moderately acidic conditions can form the monosaccharide within an hour and the aglycone within 18 hours.
Photo-Isomerization: Light exposure can cause the formation of geometric isomers.• These isomers often have similar mass spectra but different retention times.• Implement the light protection measures described in Problem 1 .

Experimental Protocols

Protocol: Stability-Focused Extraction of Doramectin from Plasma

This protocol integrates best practices to minimize degradation during extraction and cleanup.

1. Materials and Reagents:

  • Plasma sample (thawed in a refrigerator, protected from light)

  • Extraction Solvent: Acetonitrile with 0.1% formic acid (for protein precipitation) and optionally 0.01% BHT.

  • Reconstitution Solvent: 70:30 (v/v) Acetonitrile:Water

  • Solid Phase Extraction (SPE): C18 cartridges

  • Equipment: Centrifuge, nitrogen evaporator, vortex mixer, amber collection tubes, and autosampler vials.

2. Procedure:

  • Preparation: Perform all subsequent steps under yellow light or in a dimly lit environment.

  • Protein Precipitation:

    • Pipette 500 µL of plasma into a 2 mL amber microcentrifuge tube.

    • Add 1.0 mL of cold extraction solvent.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a clean amber tube.

  • Solvent Evaporation:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35-40°C.

  • Reconstitution & Cleanup (if necessary):

    • Reconstitute the dried extract in 1 mL of a neutral pH loading buffer suitable for your SPE cartridge (e.g., phosphate-buffered saline).

    • Condition a C18 SPE cartridge according to the manufacturer's instructions.

    • Load the reconstituted sample onto the cartridge.

    • Wash the cartridge with a weak organic solvent mixture to remove interferences.

    • Elute the Doramectin with an appropriate solvent (e.g., acetonitrile or methanol) into an amber collection tube.

    • Evaporate the eluate to dryness under nitrogen at < 40°C.

  • Final Reconstitution:

    • Reconstitute the final residue in 200 µL of the reconstitution solvent.

    • Vortex for 30 seconds.

    • Transfer to an amber autosampler vial for analysis.

Visualizations

Degradation Pathway

Doramectin Doramectin Monosaccharide Doramectin Monosaccharide Doramectin->Monosaccharide  Acid Hydrolysis (Loss of first sugar) Aglycone This compound Monosaccharide->Aglycone  Further Acid Hydrolysis (Loss of second sugar) cluster_prep Sample Preparation (Under Yellow Light) cluster_precautions Key Stability Precautions Start Start: Plasma Sample Precip Protein Precipitation (Acetonitrile) Start->Precip Centrifuge Centrifuge at 4°C Precip->Centrifuge Evap Evaporate Supernatant (< 40°C Nitrogen) Centrifuge->Evap Recon Reconstitute in Neutral Buffer Evap->Recon SPE Solid Phase Extraction (SPE) (C18 Cartridge) Recon->SPE FinalEvap Evaporate Eluate (< 40°C Nitrogen) SPE->FinalEvap FinalRecon Reconstitute for Analysis FinalEvap->FinalRecon Analysis Inject for LC-MS/MS (Amber Vial) FinalRecon->Analysis p1 Use Amber Vials Throughout p2 Maintain Neutral pH Where Possible p3 Use Low Temperatures Symptom Low or Inconsistent Analyte Recovery? CheckLight Were Amber Vials Used & Work Area Dim? Symptom->CheckLight Start Here CheckpH Was pH of Aqueous Solutions Neutral? CheckLight->CheckpH Yes Sol_Light Action: Implement Full Light Protection CheckLight->Sol_Light No CheckTemp Was Evaporation Temp < 40°C? CheckpH->CheckTemp Yes Sol_pH Action: Buffer All Aqueous Reagents to pH 7 CheckpH->Sol_pH No Sol_Temp Action: Reduce Evaporation Temperature CheckTemp->Sol_Temp No OK Review Other Method Parameters CheckTemp->OK Yes

Enhancing the resolution of Doramectin aglycone from its parent compound

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on enhancing the resolution of Doramectin aglycone from its parent compound, Doramectin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it formed?

This compound is the non-glycosylated form of Doramectin. It is produced by the acid-catalyzed hydrolysis of the disaccharide unit attached to the Doramectin macrocyclic lactone core.[1] This process typically involves the sequential removal of the two sugar moieties.

Q2: What are the primary challenges in separating this compound from Doramectin?

The main challenges include:

  • Incomplete Hydrolysis: The reaction may not go to completion, resulting in a mixture of Doramectin, Doramectin monosaccharide, and this compound, which can be difficult to separate.

  • Structural Similarity: The core macrocyclic lactone structure of Doramectin and its aglycone are identical, leading to similar chromatographic behavior and making high-resolution separation challenging.

  • Peak Tailing: Both compounds, particularly the aglycone, can exhibit peak tailing in reverse-phase HPLC, which complicates purification and quantification.

  • Compound Stability: Avermectins, the family to which Doramectin belongs, can be sensitive to acidic conditions, potentially leading to the formation of degradation byproducts other than the desired aglycone.[2]

Q3: What analytical techniques are suitable for monitoring the resolution process?

High-Performance Liquid Chromatography (HPLC) with UV detection (typically at 245 nm) is a common and effective method for monitoring the progress of the hydrolysis reaction and for the final purification.[3] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can also be employed for more sensitive detection and structural confirmation of the separated compounds.

Q4: What are the recommended storage conditions for this compound?

This compound should be stored at -20°C in a dry, airtight container to ensure its stability.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Poor or No Aglycone Formation 1. Inadequate acid concentration or reaction time.2. Low reaction temperature.1. Increase the acid concentration or prolong the reaction time. Monitor the reaction progress using HPLC.2. Ensure the reaction is maintained at the optimal temperature.
Presence of Multiple Peaks (Doramectin, Monosaccharide, Aglycone) 1. Incomplete hydrolysis.1. Extend the reaction time or consider a step-wise hydrolysis approach to first form the monosaccharide, followed by its conversion to the aglycone.
Peak Tailing in HPLC Chromatogram 1. Secondary interactions between the analyte and the stationary phase (e.g., silanol groups).2. Column overload.3. Inappropriate mobile phase pH.1. Use a highly deactivated (end-capped) C8 or C18 column. Add a small amount of a competing agent like triethylamine (TEA) or use a buffered mobile phase.2. Reduce the sample concentration or injection volume.3. Adjust the mobile phase pH to suppress the ionization of residual silanol groups on the stationary phase.
Low Recovery of Aglycone after Purification 1. Degradation of the aglycone during workup.2. Co-elution with other components.3. Adsorption to glassware or column packing material.1. Neutralize the reaction mixture promptly after hydrolysis. Avoid prolonged exposure to strong acids or bases.2. Optimize the HPLC gradient and mobile phase composition for better resolution.3. Silanize glassware to reduce adsorption. Flush the column thoroughly after each run.
Variable Retention Times 1. Fluctuations in column temperature.2. Inconsistent mobile phase composition.3. Column degradation.1. Use a column oven to maintain a constant temperature.2. Ensure the mobile phase is thoroughly mixed and degassed.3. Replace the column if it has exceeded its recommended lifetime or has been subjected to harsh conditions.

Experimental Protocols

Acid Hydrolysis of Doramectin to this compound (Adapted from Avermectin Protocol)

This protocol is adapted from a method for the acid hydrolysis of Avermectin, a structurally similar compound.[2] Optimization may be required for Doramectin.

  • Dissolution: Dissolve approximately 1.0 g of Doramectin in 100 mL of acetonitrile (ACN).

  • Acidification: Add 100 mL of 0.5 M Hydrochloric Acid (HCl) to the Doramectin solution.

  • Reaction: Stir the mixture at room temperature for 24 hours. Monitor the reaction progress by taking aliquots at regular intervals (e.g., 4, 8, 12, 24 hours) and analyzing them by HPLC.

  • Neutralization: After the reaction is complete (as determined by the disappearance of the Doramectin peak and the appearance of the aglycone peak in the HPLC chromatogram), neutralize the solution by adding 100 mL of 0.5 M Sodium Hydroxide (NaOH).

  • Extraction: Add 100 mL of ACN to the neutralized solution. The this compound can then be extracted using a suitable organic solvent (e.g., ethyl acetate) after removal of the ACN under reduced pressure.

  • Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude this compound.

Preparative HPLC for Purification of this compound

The following are starting parameters for a preparative HPLC method. These may need to be optimized based on the specific column and system used.

  • Column: A C8 or C18 reversed-phase column with a particle size of 5 µm or 10 µm is recommended for preparative separations.

  • Mobile Phase: A gradient of acetonitrile (ACN) and water is typically used. The addition of a small amount of formic acid or phosphoric acid (e.g., 0.1%) to the mobile phase can improve peak shape.

  • Gradient Elution: A shallow gradient should be employed to ensure adequate separation of Doramectin, its monosaccharide intermediate, and the aglycone. An example gradient could be:

    • 0-5 min: 60% ACN

    • 5-40 min: 60% to 90% ACN

    • 40-45 min: 90% ACN

    • 45-50 min: 60% ACN (re-equilibration)

  • Flow Rate: The flow rate will depend on the dimensions of the preparative column.

  • Detection: UV detection at 245 nm.

  • Sample Preparation: Dissolve the crude aglycone in the initial mobile phase composition. Filter the sample through a 0.45 µm filter before injection.

Data Presentation

Table 1: Comparison of Analytical HPLC Methods for Doramectin and Related Substances

ParameterMethod 1Method 2
Column HALO C8 (100 mm × 4.6 mm, 2.7 µm)[3]ZORBAX ECLIPSE PLUS C18 (100 mm x 4.6 mm, 3.5 µm)
Mobile Phase Acetonitrile:Water (70:30, v/v)[3]Methanol:Acetonitrile:Water (67:15:18, v/v/v)
Flow Rate Not Specified1.0 mL/min
Temperature 40 °C[3]40 °C
Detection UV at 245 nm[3]UV at 245 nm
Run Time 10 min[3]25 min

Visualizations

Hydrolysis_Workflow cluster_hydrolysis Acid Hydrolysis cluster_purification Purification Doramectin Doramectin Monosaccharide Doramectin Monosaccharide Doramectin->Monosaccharide + H3O+ - Sugar 1 Aglycone This compound Monosaccharide->Aglycone + H3O+ - Sugar 2 Crude_Mixture Crude Reaction Mixture Prep_HPLC Preparative HPLC Crude_Mixture->Prep_HPLC Pure_Aglycone Pure this compound Prep_HPLC->Pure_Aglycone Fractions Other Fractions (Unreacted Doramectin, Monosaccharide) Prep_HPLC->Fractions

Caption: Workflow for the preparation and purification of this compound.

Troubleshooting_Logic Start Poor Resolution or Peak Tailing Observed Check_Hydrolysis Check Hydrolysis Completion (HPLC of crude mixture) Start->Check_Hydrolysis Incomplete Incomplete Hydrolysis Check_Hydrolysis->Incomplete No Check_HPLC Review HPLC Method Check_Hydrolysis->Check_HPLC Yes Optimize_Reaction Optimize Reaction: - Increase Time - Increase Acid Conc. Incomplete->Optimize_Reaction Success Improved Resolution Optimize_Reaction->Success Column_Issue Column Overload or Degradation Check_HPLC->Column_Issue Possible Mobile_Phase_Issue Mobile Phase Incompatibility Check_HPLC->Mobile_Phase_Issue Possible Optimize_Load Optimize Loading: - Reduce Sample Conc. - Use Guard Column Column_Issue->Optimize_Load Optimize_Load->Success Optimize_MP Optimize Mobile Phase: - Adjust pH - Change Solvent Ratio Mobile_Phase_Issue->Optimize_MP Optimize_MP->Success

Caption: Troubleshooting logic for poor resolution of this compound.

References

Technical Support Center: Matrix Effects in LC-MS/MS Analysis of Doramectin Aglycone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Doramectin aglycone.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues related to matrix effects in your LC-MS/MS analysis of this compound.

Problem 1: Poor Signal Intensity, Inconsistent Peak Areas, or High Variability in Results

  • Possible Cause: Significant ion suppression or enhancement is occurring due to co-eluting matrix components.[1][2] Endogenous materials such as proteins, lipids, and salts are common sources of these interferences.[3]

  • Troubleshooting Steps:

    • Evaluate Sample Preparation: The most effective way to combat matrix effects is through rigorous sample cleanup.[1]

      • Protein Precipitation (PPT): If you are using a simple PPT with acetonitrile or methanol, consider a more advanced technique. While fast, PPT is often insufficient for removing phospholipids and other interfering substances.

      • Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to selectively extract this compound while leaving interfering components behind.

      • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. Ensure you are using the correct sorbent type (e.g., C18) and have optimized the wash and elution steps.

      • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is particularly effective for solid samples like tissues.[4][5] It involves an extraction and partitioning step followed by dispersive SPE (d-SPE) for cleanup.[5]

    • Chromatographic Separation:

      • Ensure that this compound is chromatographically resolved from the regions of major matrix interference.[1]

      • A post-column infusion experiment can be performed to identify the retention time windows where ion suppression is most severe.[3] This involves infusing a constant flow of this compound solution into the mass spectrometer while injecting a blank matrix extract. Dips in the baseline signal indicate regions of ion suppression.

    • Dilution: If the concentration of this compound in your samples is sufficiently high, a simple dilution of the sample extract can reduce the concentration of interfering matrix components.[6]

    • Internal Standard:

      • The use of a stable isotope-labeled (SIL) internal standard for this compound is the most reliable way to compensate for matrix effects.[6] The SIL internal standard will co-elute with the analyte and experience the same degree of ion suppression or enhancement, allowing for accurate quantification.

      • If a SIL internal standard is not available, a structural analog can be used, but it may not perfectly mimic the behavior of the analyte.

  • Logical Troubleshooting Flow:

    start Start: Inconsistent Results or Poor Signal sample_prep Is sample preparation optimized? (e.g., SPE, QuEChERS) start->sample_prep chromatography Is analyte peak separated from suppression zones? (Check with post-column infusion) sample_prep->chromatography No sample_prep->chromatography Yes internal_standard Are you using a stable isotope-labeled internal standard? chromatography->internal_standard No chromatography->internal_standard Yes remediate Implement more rigorous sample prep (SPE/QuEChERS). Adjust chromatography to avoid suppression zones. Use a SIL internal standard. internal_standard->remediate No end Problem Resolved internal_standard->end Yes remediate->end

    A workflow for troubleshooting matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a problem in the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency by co-eluting components in the sample matrix.[7] In the context of LC-MS/MS analysis of this compound, these effects, primarily ion suppression, can lead to a decreased signal intensity, poor sensitivity, and inaccurate and imprecise quantification.[1]

Q2: How can I quantify the extent of matrix effects in my assay?

A2: The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a standard solution to the peak area of the analyte spiked into a blank matrix sample that has undergone the extraction procedure.[8] The formula is:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.

Q3: What are the most common sources of matrix effects for this compound in biological samples?

A3: Common sources of matrix effects in biological samples like plasma, milk, and tissue include phospholipids, salts, and endogenous metabolites.[3] These compounds can compete with this compound for ionization in the MS source.

Q4: Can changing the ionization mode (positive vs. negative) help reduce matrix effects?

A4: While Doramectin and other avermectins are often analyzed in positive ion mode, comparing both positive and negative ionization can be a useful method development step.[9] In some cases, one polarity may exhibit fewer interferences from the matrix. However, this is matrix and analyte-dependent and requires empirical testing.

Q5: What is a matrix-matched calibration curve and when should I use it?

A5: A matrix-matched calibration curve is prepared by spiking known concentrations of the analyte into a blank matrix extract.[6] This is used to compensate for consistent matrix effects when a suitable internal standard is not available. It is highly recommended for accurate quantification in complex matrices.

Data and Protocols

Comparison of Sample Preparation Techniques for Avermectins in Muscle Tissue

The following table summarizes recovery data from a study evaluating different QuEChERS-based methods for avermectins in ovine muscle.[5] This data can serve as a guide for selecting a suitable sample preparation strategy.

Sample Preparation MethodAnalyteRecovery (%)Relative Standard Deviation (RSD) (%)
Original QuEChERS Doramectin91.6 - 115.56.8 - 16.3
Acetate Buffered QuEChERS Doramectin86.7 - 98.2> 20.5
Citrate Buffered QuEChERS Doramectin78.3 - 92.5< 20.3

Data synthesized from a study on avermectins in ovine muscle.[5]

Experimental Protocol: QuEChERS for this compound in Muscle Tissue

This protocol is adapted from established methods for avermectins in muscle tissue.[5]

  • Sample Homogenization:

    • Weigh 10 g of homogenized muscle tissue into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Shake vigorously by hand for 1 minute.

  • Partitioning:

    • Add 1 g of NaCl and 4 g of anhydrous MgSO₄.

    • Shake vigorously for 1 minute.

    • Centrifuge at 2137 x g for 8 minutes at 10 °C.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer 4 mL of the upper acetonitrile layer to a 15 mL centrifuge tube.

    • Add 100 mg of C18 sorbent and 600 mg of anhydrous MgSO₄.

    • Shake for 1 minute.

    • Centrifuge for 8 minutes at 2137 x g at 10 °C.

  • Final Preparation:

    • Filter the cleaned extract through a 0.2 µm nylon syringe filter.

    • The extract is now ready for LC-MS/MS analysis.

  • Workflow for QuEChERS Sample Preparation:

    start Homogenized Muscle Sample extraction Add Acetonitrile Shake start->extraction partition Add NaCl and MgSO4 Shake and Centrifuge extraction->partition dspe Transfer Supernatant Add C18 and MgSO4 for d-SPE Shake and Centrifuge partition->dspe final Filter Extract dspe->final end Ready for LC-MS/MS final->end

    QuEChERS workflow for muscle tissue.

References

Selecting the appropriate internal standard for Doramectin aglycone analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting an appropriate internal standard for the quantitative analysis of Doramectin aglycone.

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard for this compound analysis by LC-MS/MS?

A1: The gold standard for an internal standard (IS) in LC-MS/MS analysis is a stable isotope-labeled (SIL) version of the analyte, in this case, SIL-Doramectin aglycone. SIL internal standards have nearly identical chemical and physical properties to the target analyte, ensuring they co-elute chromatographically and experience the same degree of ionization suppression or enhancement from the sample matrix.[1][2] This provides the most accurate correction for variability during sample preparation and analysis.

Q2: Is a stable isotope-labeled this compound commercially available?

Q3: What is the best alternative if a SIL internal standard is not available?

A3: When a SIL-IS is unavailable, the next best choice is a structural analog. A structural analog is a compound with a chemical structure and physicochemical properties very similar to the analyte of interest.[2][4] For this compound, the most suitable structural analogs are the aglycones of other avermectins, such as Ivermectin aglycone or Abamectin aglycone.[2][4][5][6][7][8]

Q4: Why are other avermectin aglycones good internal standards for this compound?

A4: Avermectin aglycones share the same core macrocyclic lactone structure, differing only in side-chain substitutions.[9] This structural similarity results in:

  • Similar Extraction Recovery: They will behave similarly during sample preparation steps like liquid-liquid extraction or solid-phase extraction (SPE).

  • Similar Chromatographic Behavior: While they will be chromatographically separated from this compound, their retention times will be close, meaning they will elute in a similar region of the chromatogram and be exposed to similar matrix effects.

  • Similar Ionization Efficiency: Their ionization response in the mass spectrometer source will be comparable.

Q5: Can I use the parent Doramectin as an internal standard for its aglycone?

A5: It is not recommended to use the parent drug, Doramectin, as an internal standard for its aglycone. The aglycone is significantly less polar due to the absence of the disaccharide sugar moiety. This difference in polarity will cause them to have different retention times on a reverse-phase HPLC column and potentially different extraction recoveries and ionization responses, which violates the core principles of a good internal standard.

Troubleshooting Guide

Issue 1: High variability in internal standard response between samples.

  • Possible Cause: Inconsistent addition of the internal standard solution to each sample.

    • Solution: Ensure the internal standard is added as early as possible in the sample preparation workflow to account for variability in all subsequent steps.[2] Use a calibrated pipette and ensure it is functioning correctly. Thoroughly vortex each sample immediately after adding the internal standard to ensure complete mixing.

  • Possible Cause: Degradation of the internal standard in the sample matrix or during processing.

    • Solution: Investigate the stability of the chosen analog aglycone in the specific matrix under the experimental conditions. Avermectins can be susceptible to degradation under acidic conditions.[10]

  • Possible Cause: Significant differences in the matrix composition between samples (e.g., comparing a standard in solvent to a tissue extract).

    • Solution: Prepare calibration standards in a blank matrix extract that is representative of the study samples to account for matrix effects.

Issue 2: Poor accuracy or precision in quality control (QC) samples.

  • Possible Cause: The chosen structural analog internal standard does not adequately compensate for matrix effects.

    • Solution: While a structural analog is a good alternative to a SIL-IS, it may not perfectly co-elute with the analyte, leading to differential matrix effects. Ensure the chromatographic separation is optimized to minimize the difference in retention time between the analyte and the IS. Consider testing a different avermectin aglycone as an IS to see if it provides better performance.

  • Possible Cause: Cross-interference between the analyte and the internal standard.

    • Solution: Check the mass spectrometry data to ensure that there is no crosstalk between the MRM transitions of this compound and the internal standard. According to ICH M10 guidelines, the contribution of the IS to the analyte signal should be ≤ 20% of the lower limit of quantification (LLOQ), and the contribution of the analyte to the IS signal should be ≤ 5% of the IS response.[1]

Issue 3: Difficulty in finding a suitable structural analog internal standard.

  • Possible Cause: Limited commercial availability of avermectin aglycones.

    • Solution: Ivermectin aglycone and Abamectin aglycone are available from several chemical suppliers as analytical standards.[1][2][4][5][6][7][8] If these are not suitable, consider using another closely related avermectin, such as Moxidectin, although its structural differences are more significant than another avermectin aglycone.[11][12][13][14][15] In such cases, thorough validation is critical to demonstrate that it is a suitable IS.

Data Presentation

Table 1: Comparison of Potential Internal Standards for this compound Analysis

Internal Standard CandidateTypeRationale for UseKey ConsiderationsCommercial Availability
Ivermectin Aglycone Structural AnalogVery similar chemical structure and polarity to this compound, leading to similar extraction, chromatographic, and ionization behavior.Will not co-elute but should have a close retention time.Yes[1][4]
Abamectin Aglycone Structural AnalogSimilar to Ivermectin aglycone, it shares the core macrocyclic lactone structure and has similar physicochemical properties.Will not co-elute but should have a close retention time.Yes[2][5][6][7][8]
Selamectin Structural Analog (Parent)Has been used as an IS for parent avermectins.[16]Less ideal as it is not an aglycone; polarity differences will be more significant.Yes[17]
Moxidectin Structural Analog (Parent)Has been used as an IS for other avermectins.[13]Structurally more distinct from Doramectin than other avermectins. Less ideal due to differences in polarity and structure.Yes[11][12][14][15]

Table 2: Typical LC-MS/MS Parameters for Avermectin Analysis (Adaptable for this compound)

ParameterTypical Value/Condition
LC Column C18 Reverse-Phase (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid and/or 5 mM Ammonium Formate
Mobile Phase B Methanol or Acetonitrile with 0.1% Formic Acid
Gradient Isocratic or gradient elution, typically with a high percentage of organic solvent (e.g., 80-95% B).
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 5 - 20 µL
Ionization Mode Electrospray Ionization Positive (ESI+)
Example MRM Transitions (Doramectin) Q1: 916.8, Q3: 593.8 / 331.4[6]
Note on Aglycone The aglycone will have a different precursor ion mass (m/z) than the parent Doramectin. The product ions may be similar if fragmentation occurs on the macrocyclic ring. The exact MRM transitions for this compound must be determined by infusing a standard solution into the mass spectrometer.

Experimental Protocols

Protocol 1: Selection and Preparation of an Internal Standard

  • Selection: Based on commercial availability and structural similarity, select Ivermectin aglycone as the internal standard for this compound analysis.

  • Stock Solution Preparation: Accurately weigh approximately 1 mg of Ivermectin aglycone standard and dissolve it in a known volume (e.g., 1 mL) of methanol or acetonitrile to prepare a 1 mg/mL stock solution.

  • Working Solution Preparation: Prepare a working internal standard solution (e.g., 100 ng/mL) by serially diluting the stock solution with the appropriate solvent (typically acetonitrile or the initial mobile phase composition). Store stock and working solutions at ≤ -15°C.[18]

Protocol 2: Sample Preparation for this compound Analysis in Tissue

This is a general protocol that should be optimized and validated for the specific tissue matrix.

  • Homogenization: Weigh 1-2 g of tissue into a polypropylene centrifuge tube.

  • Internal Standard Spiking: Add a precise volume (e.g., 50 µL) of the Ivermectin aglycone working solution to all samples, calibration standards, and quality controls.

  • Extraction: Add 5-10 mL of acetonitrile to the tube.

  • Homogenization/Vortexing: Homogenize the tissue for 1-2 minutes or vortex vigorously for 5 minutes.

  • Centrifugation: Centrifuge the samples at ≥ 4000 rpm for 10-15 minutes.

  • Supernatant Transfer: Carefully transfer the acetonitrile supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40-50°C.

  • Reconstitution: Reconstitute the dried extract in a small, known volume (e.g., 500 µL) of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.

Mandatory Visualization

G Workflow for Internal Standard Selection for this compound cluster_0 Initial Assessment cluster_1 Primary Pathway cluster_2 Alternative Pathway cluster_3 Method Development & Validation start Start: Need to Quantify This compound q1 Is a Stable Isotope-Labeled (SIL) This compound commercially available? start->q1 ideal_is Ideal IS: Use SIL-Doramectin Aglycone. - Co-elutes with analyte - Corrects for all process variability q1->ideal_is Yes q2 Are structural analogs (e.g., other avermectin aglycones) available? q1->q2 No develop Develop & Optimize LC-MS/MS Method: - Optimize chromatography for separation - Determine unique MRM transitions ideal_is->develop analog_is Select best structural analog: Ivermectin Aglycone or Abamectin Aglycone - Similar physicochemical properties - Close chromatographic elution q2->analog_is Yes no_analog Re-evaluate method. Consider standard addition or external standard calibration. (High risk of inaccuracy) q2->no_analog No analog_is->develop end Routine Analysis no_analog->end validate Validate Method: - Assess linearity, accuracy, precision, LOD/LOQ - Evaluate matrix effects & IS variability develop->validate validate->end

Caption: Logical workflow for selecting an appropriate internal standard for this compound analysis.

References

Technical Support Center: Doramectin Aglycone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield of Doramectin aglycone synthesis. The primary method for producing this compound is the acid-catalyzed hydrolysis of Doramectin.

Troubleshooting Guide

This section addresses specific issues that can arise during the synthesis, leading to suboptimal yields.

Issue 1: Low or No Conversion of Doramectin to Aglycone

  • Question: My reaction shows a very low conversion rate, and most of the starting material remains unreacted after the recommended reaction time. What could be the cause?

  • Answer: Low conversion is typically linked to issues with the reaction conditions or reagents.

    • Improper Acid Catalyst Concentration: The concentration of the acid catalyst (e.g., sulfuric acid) is critical. A concentration that is too low will result in a slow or stalled reaction. Conversely, an excessively high concentration can promote the formation of degradation products.

    • Insufficient Temperature: The hydrolysis reaction requires a specific temperature range to proceed efficiently. Ensure your reaction mixture is maintained at the optimal temperature throughout the process.

    • Poor Solubility of Doramectin: Doramectin must be fully dissolved in the solvent system (e.g., methanol/acetone) for the hydrolysis to occur effectively.[1][2] Inadequate dissolution will limit the contact between the substrate and the acid catalyst.

    • Inactive Catalyst: Ensure the acid used is of appropriate quality and has not degraded.

Troubleshooting Steps:

G start Low Conversion Observed q1 Is Doramectin fully dissolved? start->q1 s1 Action: Increase solvent volume or use a co-solvent. Verify solubility before adding catalyst. q1->s1 No q2 Is reaction temperature correct and stable? q1->q2 Yes end_node Re-run Reaction & Monitor s1->end_node s2 Action: Calibrate thermostat. Use an oil bath for uniform heating. q2->s2 No q3 Is acid catalyst concentration correct? q2->q3 Yes s2->end_node s3 Action: Verify acid concentration. Perform a titration if unsure. Prepare fresh solution. q3->s3 No q3->end_node Yes s3->end_node

Issue 2: Significant Product Degradation and Formation of Impurities

  • Question: My HPLC analysis shows the formation of multiple unknown peaks and a lower-than-expected peak for this compound. Why is my product degrading?

  • Answer: Doramectin and its aglycone are sensitive to harsh chemical environments, particularly strong acids and high temperatures.[3][4][5]

    • Excessive Acid Concentration: A high concentration of acid can catalyze side reactions and lead to the degradation of the macrocyclic lactone structure.[6]

    • Prolonged Reaction Time: Leaving the reaction to proceed for too long, even at the correct temperature, can lead to the accumulation of degradation products.

    • High Temperature: Temperatures exceeding the optimal range can significantly accelerate the rate of degradation.

    • Presence of Oxygen: Avermectins can be susceptible to oxidation, which can be exacerbated by heat and acid.

Optimization Strategies:

G cluster_0 Reaction Parameters cluster_1 Outcomes Temp Temperature Yield Aglycone Yield Temp->Yield Optimal Range Degradation Degradation Temp->Degradation Too High Time Reaction Time Time->Yield Sufficient Time->Degradation Too Long Acid Acid Conc. Acid->Yield Optimal Acid->Degradation Too High Atm Inert Atmosphere (e.g., N2, Ar) Atm->Degradation Reduces Oxidation

Frequently Asked Questions (FAQs)

Q1: What is the optimal acid concentration and temperature for the hydrolysis of Doramectin?

A1: The optimal conditions can vary slightly depending on the solvent system and scale. However, a good starting point is a sulfuric acid concentration of 1-2% (v/v) in a methanol or methanol/acetone mixture at a temperature of 50-60°C. It is crucial to monitor the reaction progress by TLC or HPLC to determine the optimal endpoint.

ParameterCondition 1Condition 2 (Optimized)Condition 3
Catalyst (H₂SO₄) 0.5%1.5%3.0%
Temperature (°C) 40°C55°C70°C
Time (hours) 644
Yield of Aglycone 45%88% 65% (High Degradation)
Purity (HPLC) 90%98% 75%

Q2: How should I monitor the progress of the reaction?

A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring. Use a suitable mobile phase (e.g., ethyl acetate/hexane mixture) and visualize the spots under UV light after staining (e.g., with phosphomolybdic acid). The disappearance of the Doramectin spot and the appearance of the more polar aglycone spot indicates reaction progression. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.[7][8]

Q3: What is the best method for quenching the reaction and extracting the product?

A3: To stop the reaction, cool the mixture in an ice bath and neutralize the acid by slowly adding a weak base, such as a saturated sodium bicarbonate (NaHCO₃) solution, until the pH is approximately 7. The product can then be extracted from the aqueous mixture using an organic solvent like ethyl acetate or dichloromethane.

Q4: What are the common challenges during the purification of this compound?

A4: The main challenge is separating the desired aglycone from unreacted Doramectin and any degradation byproducts.[2]

  • Similar Polarity: Unreacted starting material can have a polarity close to the product, making separation difficult.

  • Byproduct Interference: Degradation products can co-elute with the aglycone during chromatography.

Silica gel column chromatography is the standard method for purification.[1] Careful selection of the eluent system is critical for achieving good separation. A gradient elution, starting with a less polar solvent system and gradually increasing polarity, often yields the best results.

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis of Doramectin

This protocol provides a standard methodology for the synthesis of this compound.

G step1 1. Dissolution Dissolve Doramectin (1 eq.) in Methanol at RT. step2 2. Acidification Slowly add 1.5% (v/v) concentrated H₂SO₄. step1->step2 step3 3. Reaction Heat mixture to 55°C. Monitor via TLC/HPLC (approx. 4 hours). step2->step3 step4 4. Quenching Cool to 0°C. Neutralize with saturated NaHCO₃ solution. step3->step4 step5 5. Extraction Extract with Ethyl Acetate (3x). Combine organic layers. step4->step5 step6 6. Workup Wash with brine, dry over Na₂SO₄, and concentrate in vacuo. step5->step6 step7 7. Purification Purify crude product via silica gel column chromatography. step6->step7

Materials:

  • Doramectin

  • Methanol (Anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Doramectin in anhydrous methanol (approx. 20 mL per gram of Doramectin).

  • Acidification: While stirring, slowly add concentrated sulfuric acid to achieve a final concentration of 1.5% (v/v).

  • Reaction: Heat the reaction mixture to 55°C using a temperature-controlled oil bath. Monitor the reaction progress every hour using TLC or HPLC until the starting material is consumed (typically 3-5 hours).

  • Quenching: Once the reaction is complete, cool the flask in an ice bath. Slowly and carefully add saturated sodium bicarbonate solution until gas evolution ceases and the pH is neutral (~7).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with equal volumes of ethyl acetate. Combine the organic layers.

  • Workup: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield pure this compound.

References

Validation & Comparative

Cross-Validation of Analytical Methods for Doramectin Aglycone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of Doramectin aglycone, a key metabolite of the broad-spectrum antiparasitic drug Doramectin. The selection of a robust and reliable analytical method is critical for pharmacokinetic studies, residue analysis, and ensuring product quality in the development of veterinary medicines. This document summarizes performance data from various studies and provides detailed experimental protocols to aid researchers in selecting the most appropriate method for their specific needs.

Comparative Performance of Analytical Methods

The following table summarizes the quantitative performance of two common analytical techniques for the determination of Doramectin and related compounds: High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Fluorescence Detection (FLD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While specific data for this compound is limited in publicly available literature, the presented data for Doramectin provides a strong basis for methodological comparison.

ParameterHPLC-UV/FLDLC-MS/MS
Linearity (R²) ≥ 0.99≥ 0.998
Accuracy (% Recovery) 73.3 - 110%[1]85 - 115% (typical)
Precision (%RSD) 2.11 - 16.57%[1]Intra-day: 0.403-1.689%, Inter-day: 0.783-1.312%[2]
Limit of Detection (LOD) 5 ppb (µg/kg)[1]0.1 µg/kg[2][3]
Limit of Quantitation (LOQ) Not explicitly stated0.2 µg/kg[2][3]
Matrix Bovine Muscle[1]Muscle[2][3], Milk[4][5], Bovine Plasma[6]

Experimental Workflow for Cross-Validation

The following diagram illustrates a typical workflow for the cross-validation of analytical methods.

Cross-Validation Workflow cluster_0 Method Development & Optimization cluster_1 Individual Method Validation cluster_2 Cross-Validation cluster_3 Conclusion M1 Develop/Optimize Method A (e.g., HPLC-UV) V1 Validate Method A (Linearity, Accuracy, Precision, etc.) M1->V1 M2 Develop/Optimize Method B (e.g., LC-MS/MS) V2 Validate Method B (Linearity, Accuracy, Precision, etc.) M2->V2 S Prepare Spiked & Incurred Sample Sets V1->S V2->S A1 Analyze Samples with Method A S->A1 A2 Analyze Samples with Method B S->A2 C Statistical Comparison of Results (e.g., Bland-Altman, t-test) A1->C A2->C R Assess Method Agreement & Determine Interchangeability C->R

Caption: Workflow for analytical method cross-validation.

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide.

HPLC-FLD Method for Doramectin in Bovine Muscle[1]
  • Sample Preparation:

    • Homogenize one gram of ground bovine muscle.

    • Extract the sample with acetonitrile.

    • Centrifuge the mixture and collect the supernatant.

    • Clean up the extract using a C18 solid-phase extraction (SPE) column.

    • Derivatize the analyte with 1-methylimidazole and trifluoroacetic anhydride in acetonitrile to form a fluorescent product.

  • Instrumentation:

    • HPLC System: High-Performance Liquid Chromatograph.

    • Detector: Fluorescence detector set to an excitation wavelength of 365 nm and an emission wavelength of 470 nm.

  • Chromatographic Conditions:

    • The specific column and mobile phase composition are not detailed in the abstract but would typically involve a reverse-phase column (e.g., C18) and a gradient elution with acetonitrile and water.

LC-MS/MS Method for Doramectin in Muscle[2]
  • Sample Preparation:

    • Extract residues from muscle samples using a combination of methanol and acetonitrile.

    • Wash the extract with n-hexane saturated with acetonitrile to remove fat components.

    • Dry the extract under a stream of nitrogen.

    • Reconstitute the dried extract in the mobile phase before injection.

  • Instrumentation:

    • LC System: Liquid Chromatograph.

    • Mass Spectrometer: Tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Chromatographic and MS Conditions:

    • Column: X Terra MS C-18 column (2.1 mm × 100 mm; 5 μm).

    • Mobile Phase: Isocratic elution with 20:80 (v/v) of 5 mM ammonium formate and 0.1% formic acid in methanol.

    • Column Temperature: 50°C.

    • MRM Transitions for Doramectin: 916.88 > 593.83 and 916.88 > 331.40 for quantification and confirmation, respectively.[2]

Discussion

The choice between HPLC-UV/FLD and LC-MS/MS for the analysis of this compound will depend on the specific requirements of the study.

  • HPLC-UV/FLD methods, after derivatization, can offer adequate sensitivity for some applications and may be more accessible in laboratories that do not have mass spectrometry capabilities. However, the derivatization step adds complexity and a potential source of variability to the procedure.

  • LC-MS/MS is inherently more sensitive and selective, allowing for lower limits of detection and quantification.[6] This is particularly advantageous for residue analysis where very low concentrations need to be accurately measured. The high selectivity of MS/MS also reduces the likelihood of interference from matrix components, often leading to simpler sample preparation procedures.[6]

For cross-validation, a set of spiked and incurred tissue samples would be analyzed by both methods. The results would then be statistically compared to assess the agreement between the two techniques. A high degree of correlation would indicate that the methods are interchangeable within a defined concentration range. International guidelines for the validation of analytical methods, such as those from VICH, provide a framework for conducting such studies and defining acceptance criteria.[7][8][9][10]

References

A Comparative Analysis of Doramectin Aglycone and Moxidectin Efficacy for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of two leading macrocyclic lactones, this guide provides a comparative analysis of the efficacy of doramectin aglycone and moxidectin. Synthesizing key experimental data, this document offers researchers, scientists, and drug development professionals a clear, objective comparison of these widely used anthelmintics.

This guide delves into the pharmacokinetic profiles, in vivo and in vitro efficacy, and the fundamental mechanism of action of both compounds. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols for key studies are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the underlying principles.

Pharmacokinetic Profile Comparison

The pharmacokinetic properties of doramectin and moxidectin exhibit notable differences, particularly in their absorption, distribution, metabolism, and excretion. These variations can significantly influence the duration of persistent activity and overall efficacy against parasites.

Studies in cattle and goats consistently demonstrate that moxidectin is absorbed more rapidly and reaches peak plasma concentration (Cmax) earlier than doramectin.[1][2] Conversely, doramectin often exhibits a larger area under the plasma concentration-time curve (AUC), suggesting greater overall drug exposure.[2][3] Mean residence time (MRT) and elimination half-life can vary depending on the animal species and the formulation administered.[1][2][3]

Pharmacokinetic ParameterDoramectinMoxidectinAnimal ModelReference
Cmax (ng/mL) ~32~32Cattle (s.c.)[3]
-24.27 ± 1.99Goats (s.c.)[1]
Tmax (days) 5.3 ± 0.354.0 ± 0.28Cattle (s.c.)[3]
-Earlier than DoramectinGoats (s.c.)[1]
AUC (ng·day/mL) 627217Cattle (s.c.)[3]
-136.72 ± 7.35Goats (s.c.)[1]
MRT (days) 9.0914.6Cattle (s.c.)[3]
4.91 ± 0.0712.43 ± 1.28Goats (s.c.)[1]
Absorption Half-life (t1/2ab) (hours) 56.41.32Cattle (s.c.)[3]

In Vivo Efficacy

Comparative studies on the in vivo efficacy of doramectin and moxidectin have been conducted against a range of gastrointestinal nematodes in cattle, with results varying by parasite species and study design.

One study found that injectable doramectin provided 100% efficacy against gastrointestinal nematodes in cattle 14 days post-treatment, the same as injectable moxidectin.[4] In studies comparing topical formulations, doramectin demonstrated a longer period of persistent efficacy against Cooperia oncophora, preventing reinfection for 24 days compared to less than 10 days for moxidectin.[1] However, another study comparing topical formulations found that the anthelmintic activity of moxidectin was greater than doramectin through day 28, with numerically lower fecal egg counts through day 70.[5]

When administered as an injectable, doramectin showed a delayed rise in fecal egg counts of 14-21 days in one study and at least 21 days in another, while the rise in fecal egg counts for pour-on moxidectin-treated animals occurred at the same time as untreated controls in both trials.[2]

Efficacy ParameterDoramectinMoxidectinParasite SpeciesAnimal ModelReference
Fecal Egg Count Reduction (14 days post-treatment) 99.1% - 100% (injectable)80.8% - 85.2% (pour-on)Mixed gastrointestinal nematodesCattle[2]
Persistent Efficacy (prevention of reinfection) 24 days (topical)<10 days (topical)Cooperia oncophoraCattle[1]
Persistent Efficacy (delay in FEC rise) 14-21+ days (injectable)No delay (pour-on)Mixed gastrointestinal nematodesCattle[2]
Therapeutic Efficacy (14 days post-treatment) 100% (injectable)100% (injectable)Mixed gastrointestinal nematodesCattle[4]

In Vitro Efficacy

In vitro studies provide a controlled environment to assess the direct potency of anthelmintics against parasites. A comparative study on the larvicidal potency against third-stage larvae of the dromedary camel nasal bot, Cephalopina titillator, determined the half maximal inhibitory concentration (IC50) for both doramectin and moxidectin.

The results indicated that doramectin was significantly more potent than moxidectin against this particular parasite species in vitro.

In Vitro Efficacy ParameterDoramectinMoxidectinParasite SpeciesReference
IC50 (µg/mL) 0.249 ± 0.11611.96 ± 2.21Cephalopina titillator (larvae)

Another in vitro study focused on the percutaneous absorption of doramectin and moxidectin through bovine skin. This study found that doramectin had a significantly higher flux and permeation coefficient compared to moxidectin, although it also had a longer lag time.[6][7]

In Vitro Skin Permeation ParameterDoramectinMoxidectinReference
Lag Time (Tlag) 5.29-fold longer than Moxidectin-[6][7]
Flux (J) 2.93-fold higher than Moxidectin-[6][7]
Permeation Coefficient (Kp) 2.95-fold higher than Moxidectin-[6][7]

Mechanism of Action: Targeting Glutamate-Gated Chloride Channels

Both doramectin and moxidectin belong to the macrocyclic lactone class of anthelmintics. Their primary mechanism of action is the disruption of nerve and muscle function in invertebrates by targeting glutamate-gated chloride channels (GluCls). These channels are not present in mammals, which contributes to the favorable safety profile of these drugs in host animals.

Upon binding to GluCls, doramectin and moxidectin potentiate the effect of glutamate, leading to an increased influx of chloride ions into the nerve or muscle cells. This hyperpolarizes the cell membrane, making it less excitable and ultimately causing flaccid paralysis and death of the parasite.

Mechanism of Action of Doramectin and Moxidectin cluster_Neuron Invertebrate Neuron / Myocyte GluCl Glutamate-Gated Chloride Channel (GluCl) Cl_ion Cl- GluCl->Cl_ion Opens Channel Glutamate Glutamate Glutamate->GluCl Binds Drug This compound / Moxidectin Drug->GluCl Binds & Potentiates Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Influx leads to Paralysis Flaccid Paralysis and Death Hyperpolarization->Paralysis Causes

Signaling pathway of this compound and Moxidectin at the glutamate-gated chloride channel.

Experimental Protocols

The data presented in this guide are derived from studies employing rigorous experimental designs. The following outlines a generalized workflow for a comparative anthelmintic efficacy trial in cattle.

Generalized Workflow for a Comparative Anthelmintic Efficacy Trial cluster_Workflow A Animal Selection & Acclimatization (e.g., Parasite-naive calves) B Pre-treatment Parasite Assessment (Fecal Egg Counts) A->B C Randomized Allocation to Treatment Groups B->C D Drug Administration (Doramectin, Moxidectin, Control) C->D E Post-treatment Monitoring (Regular Fecal Egg Counts) D->E F (Optional) Parasite Challenge (Artificial or Natural Infection) D->F G Necropsy and Worm Burden Count E->G F->E H Data Analysis (e.g., Fecal Egg Count Reduction Test) G->H

A generalized experimental workflow for a comparative anthelmintic efficacy trial in cattle.

Animal Models and Drug Administration: Studies typically utilize healthy, parasite-free or naturally infected cattle of specific breeds.[4] Doramectin and moxidectin are often administered subcutaneously or topically at manufacturer-recommended dosages.[1][2]

Sample Collection and Analysis: For pharmacokinetic studies, blood samples are collected at multiple time points and plasma concentrations of the drugs are determined using methods like High-Performance Liquid Chromatography (HPLC). For efficacy studies, fecal samples are collected to determine fecal egg counts (FEC), and in some cases, necropsy is performed to determine adult worm burdens.[2][4]

In Vitro Skin Permeation Studies: These studies often use Franz diffusion cells with excised bovine skin. The amount of drug that permeates the skin over time is measured by sampling the receptor fluid and analyzing it by HPLC.[6][7]

Conclusion

The choice between this compound and moxidectin for parasite control is nuanced and depends on the target parasite species, the desired duration of protection, and the specific clinical situation. Moxidectin's rapid absorption may be advantageous in certain scenarios, while doramectin's greater overall drug exposure and, in some cases, longer persistent efficacy against specific nematodes like Cooperia oncophora, may be preferable in others.[1][2][3] In vitro data suggests doramectin may be more potent against certain parasites. Both compounds share a common mechanism of action, but subtle differences in their interaction with glutamate-gated chloride channels may contribute to the observed variations in their efficacy and pharmacokinetic profiles. The experimental protocols and data presented herein provide a solid foundation for further research and informed decision-making in the development of effective parasite control strategies.

References

Unraveling the Potency of Doramectin Aglycone: An In Vitro and In Vivo Correlation of its Antiparasitic Activity

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the comparative efficacy of Doramectin aglycone against its parent compound and other leading anthelmintics reveals a nuanced activity profile, highlighting its potential in nematode larval development inhibition. This guide provides a comprehensive analysis of its performance, supported by experimental data and detailed methodologies, to inform researchers and drug development professionals.

Doramectin, a prominent member of the avermectin family of broad-spectrum antiparasitic agents, exerts its potent effects by modulating glutamate-gated and GABA-gated chloride channels in nematodes and arthropods, leading to paralysis and death of the parasite.[1][2][3][4] Its aglycone, a metabolite formed by the hydrolysis of the disaccharide unit, presents a distinct mechanism. While devoid of the characteristic paralytic activity of its parent compound, this compound demonstrates notable inhibitory effects on nematode larval development. This guide synthesizes available in vitro and in vivo data to provide a clear comparison of this compound's activity with Doramectin and other commercially significant macrocyclic lactones like Ivermectin and Moxidectin.

Comparative Efficacy: A Quantitative Overview

The following tables summarize the in vitro and in vivo activities of Doramectin, its aglycone, and other selected anthelmintics against key nematode parasites.

Table 1: In Vitro Activity Against Haemonchus contortus

CompoundAssayEndpointConcentration/IC50Reference
Doramectin Larval Development AssayInhibition of L3 development0.001 µg/mL[5]
Ivermectin Larval Development AssayInhibition of L3 development0.001 µg/mL[5]
This compound Larval Development AssayInhibition of larval developmentData not available

Table 2: In Vivo Efficacy Against Gastrointestinal Nematodes in Cattle

CompoundRoute of AdministrationDoseNematode Species% Reduction in Worm BurdenReference
Doramectin Subcutaneous200 µg/kgOstertagia ostertagi>99%[6]
Cooperia oncophora>99%[6]
Haemonchus placei>99%[6]
Nematodirus helvetianus77.4 - 83.3% (L4)[6]
Ivermectin Subcutaneous200 µg/kgToxocara vitulorum99.90% (FECR on day 8)[7]
Moxidectin Subcutaneous200 µg/kgToxocara vitulorum99.57% (FECR on day 8)[7]
Doramectin Topical500 µg/kgMixed infectionGreater activity than Ivermectin on days 7 & 14[8]
Ivermectin Topical500 µg/kgMixed infection-[8]
Moxidectin Topical500 µg/kgMixed infectionNumerically higher weight gains[8]
Doramectin Subcutaneous200 µg/kgDictyocaulus viviparus100% (up to 49 days)[9]

*FECR: Fecal Egg Count Reduction

Mechanism of Action: A Tale of Two Moieties

The primary mechanism of action for Doramectin and other avermectins involves their interaction with ligand-gated chloride channels in the nerve and muscle cells of invertebrates.

cluster_Nematode Nematode Neuron/Muscle Cell GluCl Glutamate-gated Chloride Channel (GluCl) Chloride Chloride Ions (Cl-) GluCl->Chloride Increased Influx GABACl GABA-gated Chloride Channel (GABA-R) GABACl->Chloride Increased Influx Hyperpolarization Hyperpolarization Chloride->Hyperpolarization Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Death Parasite Death Paralysis->Death Doramectin Doramectin Doramectin->GluCl Binds and Potentiates Doramectin->GABACl Binds and Potentiates

Signaling pathway of Doramectin's paralytic action.

Doramectin binds to these channels, leading to an increased influx of chloride ions.[1][3] This influx causes hyperpolarization of the cell membrane, which in turn inhibits neuronal signaling and muscle contraction, resulting in flaccid paralysis and eventual death of the parasite.[4]

In contrast, this compound, lacking the disaccharide moiety, does not induce paralysis. Its activity is primarily focused on the inhibition of larval development, suggesting a different interaction with parasite physiology, the precise molecular targets of which are still under investigation.

Experimental Protocols

To ensure the reproducibility and clear interpretation of the presented data, detailed methodologies for the key experiments are provided below.

In Vitro Nematode Larval Development Assay

This assay is crucial for determining the direct effect of compounds on the developmental stages of nematodes.

cluster_Workflow Larval Development Assay Workflow A Collect nematode eggs from fecal samples B Wash and sterilize eggs A->B C Hatch eggs to obtain L1 larvae B->C D Dispense larvae into 96-well plates C->D E Add serial dilutions of This compound/test compounds D->E F Incubate for 7 days at 27°C E->F G Stop development with Lugol's iodine F->G H Count L1, L2, and L3 larvae under a microscope G->H I Calculate % inhibition and IC50 values H->I

Workflow for the in vitro larval development assay.

Objective: To determine the concentration of a compound that inhibits 50% (IC50) of nematode larval development from the first larval stage (L1) to the third infective stage (L3).

Materials:

  • Fresh fecal samples from nematode-infected animals (e.g., sheep or cattle).

  • Saturated sodium chloride solution.

  • Series of sieves (e.g., 100, 50, 25 µm).

  • Centrifuge and centrifuge tubes.

  • 96-well microtiter plates.

  • Nutrient agar.

  • Escherichia coli culture.

  • Test compounds (this compound, Doramectin, etc.) dissolved in a suitable solvent (e.g., DMSO).

  • Lugol's iodine solution.

  • Inverted microscope.

Procedure:

  • Egg Collection: Nematode eggs are isolated from fecal samples using a flotation technique with a saturated salt solution. The collected eggs are then washed and passed through a series of sieves to remove debris.

  • Hatching: The purified eggs are incubated in water at 27°C for 24-48 hours to allow them to hatch into L1 larvae.

  • Assay Setup: Approximately 50-100 L1 larvae are dispensed into each well of a 96-well plate containing a small amount of nutrient agar seeded with E. coli as a food source.

  • Compound Addition: Serial dilutions of the test compounds are added to the wells. A control group with no compound and a solvent control are included.

  • Incubation: The plates are incubated at 27°C for 7 days to allow for larval development.

  • Termination and Counting: After the incubation period, a drop of Lugol's iodine is added to each well to kill and stain the larvae. The number of larvae at each developmental stage (L1, L2, and L3) is counted under an inverted microscope.

  • Data Analysis: The percentage of inhibition of development to the L3 stage is calculated for each compound concentration relative to the control. The IC50 value is then determined using a suitable statistical method.

In Vivo Efficacy Study in Cattle

This study design is essential for evaluating the therapeutic efficacy and persistent activity of anthelmintics under field or controlled infection conditions.

Objective: To determine the percentage reduction in gastrointestinal nematode burden in cattle following treatment with a test compound.

Materials:

  • A group of cattle naturally or experimentally infected with a mixed population of gastrointestinal nematodes.

  • Test compounds (e.g., Doramectin, Ivermectin, Moxidectin) in their respective formulations.

  • Saline solution (for the control group).

  • Equipment for fecal sample collection and processing (e.g., McMaster slides).

  • Necropsy equipment.

Procedure:

  • Animal Selection and Allocation: A group of cattle with established nematode infections is selected. Animals are randomly allocated to treatment and control groups based on pre-treatment fecal egg counts to ensure even distribution of infection levels.

  • Treatment Administration: Animals in the treatment groups receive the test compounds at the recommended dosage and route of administration (e.g., subcutaneous injection, topical application). The control group receives a placebo (e.g., saline).

  • Post-Treatment Monitoring: Fecal samples are collected from each animal at regular intervals (e.g., weekly) to monitor fecal egg counts.

  • Worm Burden Determination: At a predetermined time point post-treatment (e.g., 14-21 days), a subset of animals from each group is euthanized for necropsy. The gastrointestinal tract is collected, and the different sections (abomasum, small intestine, large intestine) are processed to recover and count the adult and larval stages of the various nematode species present.

  • Data Analysis: The mean worm burden for each nematode species in each treatment group is compared to the mean worm burden in the control group. The percentage efficacy is calculated as: % Efficacy = [(Mean worm count in control group - Mean worm count in treated group) / Mean worm count in control group] x 100

Conclusion

The available data indicates that while this compound does not possess the potent paralytic activity of its parent compound, it is a recognized inhibitor of nematode larval development. Further quantitative in vitro studies are necessary to determine its IC50 and to fully elucidate its mechanism of action at the molecular level. The in vivo data for Doramectin and its alternatives provide a robust framework for comparative efficacy, demonstrating the high potency of macrocyclic lactones against a broad spectrum of economically important nematode parasites in livestock. The detailed experimental protocols provided herein offer a standardized approach for future comparative studies, which will be crucial for the development of novel and effective parasite control strategies.

References

Head-to-head comparison of Doramectin aglycone and selamectin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals.

In the realm of antiparasitic agents, doramectin and selamectin stand out as potent macrocyclic lactones. While both are derivatives of avermectin and share a common mechanism of action, their distinct structural modifications lead to significant differences in their biological activity, pharmacokinetic profiles, and clinical applications. This guide provides a detailed, data-driven comparison of doramectin aglycone, the active form of doramectin, and selamectin, to inform research and development in veterinary and human medicine.

At a Glance: Key Differences

FeatureThis compoundSelamectin
Parent Compound DoramectinSelamectin
Chemical Class AvermectinAvermectin
Primary Use Primarily in livestock for internal and external parasites.Primarily in companion animals for fleas, heartworm, and other parasites.[1]
Key Structural Difference Possesses a hydroxyl group at the C-5 position.[2]Features an oxime (NOH) group at the C-5 position.[2]
Potency against H. contortus Superior in vitro activity.[2]Lower in vitro activity compared to doramectin.[2]

Efficacy: A Tale of Two Molecules

The antiparasitic efficacy of this compound and selamectin varies depending on the target parasite and the host species. In vitro studies have demonstrated that doramectin exhibits superior potency against certain nematode species.

In Vitro Efficacy against Haemonchus contortus

A larval development assay using Haemonchus contortus revealed significant differences in the potency of doramectin and selamectin, which can be attributed to their structural variations.

CompoundConcentration for Full Efficacy (µg/ml)Key Structural Feature at C-5
Doramectin0.001Hydroxyl (-OH)
Selamectin> 0.001 (less potent)Oxime (=NOH)

Data sourced from a comparative study on various avermectins.[2]

The hydroxyl group at the C-5 position in doramectin is associated with higher potency against H. contortus in this assay compared to the oxime group in selamectin.[2]

In Vivo Efficacy against Syphacia muris in Rats

A study on rats naturally infected with Syphacia muris showed high efficacy for both doramectin and selamectin in eliminating adult worms and reducing egg counts.

TreatmentEfficacy in Eliminating Adult Worms (%)Efficacy in Eliminating Eggs (Day 6 post-treatment, %)
Doramectin10099.32
Selamectin10098.77

Data from a study on the acute effects of single-dose oral administration.[3]

Pharmacokinetics: Absorption, Distribution, and Persistence

The pharmacokinetic properties of doramectin and selamectin influence their duration of action and clinical utility. While direct comparative data for this compound is limited, studies on the parent compounds in various animal models provide valuable insights.

Pharmacokinetic Parameters of Doramectin (Pour-on) in Cattle

A study in cattle following topical administration of doramectin provides key pharmacokinetic data.

ParameterValue
Cmax (Maximum Concentration) 12.2 ± 4.8 ng/ml
Tmax (Time to Maximum Concentration) 4.3 ± 1.6 days
AUC (Area Under the Curve) 168.0 ± 41.7 ng·day/ml
MRT (Mean Residence Time) 12.8 ± 1.9 days

Data from a comparative pharmacokinetic study in cattle.[4][5]

Pharmacokinetic Parameters of Selamectin (Topical) in Dogs

Pharmacokinetic studies of topically administered selamectin in dogs reveal the following parameters.

ParameterValue
Cmax (Maximum Concentration) 86.5 ± 34.0 ng/mL
Tmax (Time to Maximum Concentration) 72 ± 48 h
Bioavailability 4.4%
Terminal Phase Half-life (t1/2) ~14 h (intravenous)

Data from a pharmacokinetic study in dogs and cats.[6]

Mechanism of Action: Targeting Glutamate-Gated Chloride Channels

Both this compound and selamectin exert their antiparasitic effects by acting as positive allosteric modulators of glutamate-gated chloride channels (GluCls) in invertebrate nerve and muscle cells.[7][8][9][10][11] This leads to an increased influx of chloride ions, causing hyperpolarization of the cell membrane, followed by flaccid paralysis and death of the parasite.[7][8][11]

Mechanism_of_Action cluster_parasite Invertebrate Parasite Drug This compound / Selamectin GluCl Glutamate-Gated Chloride Channel (GluCl) Drug->GluCl Binds and Potentiates Cl_ion Chloride Ions (Cl-) GluCl->Cl_ion Increases Influx Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Leads to Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Causes Death Parasite Death Paralysis->Death

Figure 1. Signaling pathway of this compound and Selamectin.

Experimental Protocols

Nematode Larval Development Assay (Haemonchus contortus)

This in vitro assay is used to determine the potency of anthelmintic compounds against the larval stages of parasitic nematodes.

  • Parasite Preparation: Haemonchus contortus eggs are harvested from the feces of infected sheep and sterilized.

  • Assay Setup: A 96-well microtiter plate is used. Each well contains a nutrient medium, a suspension of H. contortus eggs, and the test compound (doramectin or selamectin) at varying concentrations.

  • Incubation: The plate is incubated at a controlled temperature and humidity for a period that allows for the hatching of eggs and development of larvae to the third-stage (L3).

  • Evaluation: The development of larvae in each well is assessed microscopically. The concentration of the compound that inhibits larval development is determined.[2]

Larval_Development_Assay Start Start Harvest Harvest & Sterilize H. contortus Eggs Start->Harvest Prepare_Plate Prepare 96-well Plate: - Nutrient Medium - Egg Suspension - Test Compound Harvest->Prepare_Plate Incubate Incubate to Allow L3 Larval Development Prepare_Plate->Incubate Evaluate Microscopic Evaluation of Larval Development Incubate->Evaluate Determine_Potency Determine Potency (Inhibitory Concentration) Evaluate->Determine_Potency End End Determine_Potency->End

Figure 2. Experimental workflow for the Nematode Larval Development Assay.

In Vivo Efficacy Study in Rats (Syphacia muris)

This study evaluates the efficacy of anthelmintics in a natural infection model.

  • Animal Selection: Rats naturally infected with Syphacia muris are selected and randomly assigned to treatment and control groups.[3]

  • Pre-treatment Assessment: A baseline egg count is established for each rat using the cellophane tape method.[3]

  • Treatment Administration: The test compounds (doramectin or selamectin) are administered orally at a specified dosage. The control group receives a placebo.[3]

  • Post-treatment Monitoring: Egg counts are repeated at specific intervals (e.g., days 2, 4, and 6) post-treatment.[3]

  • Necropsy and Worm Count: At the end of the study period (e.g., day 7), the rats are euthanized, and the gastrointestinal tracts are examined to count the number of adult S. muris.[3]

  • Efficacy Calculation: The percentage reduction in egg and adult worm counts in the treated groups is calculated relative to the control group.[3]

Safety Profile

Selamectin has undergone extensive safety evaluations in dogs and is considered safe for topical use at the recommended dosage, even in breeding animals and avermectin-sensitive Collies.[12] No adverse effects were observed in pups as young as 6 weeks of age, and oral administration of the topical formulation did not produce adverse effects.[12] While specific safety data for this compound is not detailed in the provided search results, doramectin is widely used in livestock and is generally considered safe when used as directed.

Conclusion

This compound and selamectin are both highly effective antiparasitic agents that target the same molecular channel in invertebrates. However, their subtle structural differences, particularly at the C-5 position, result in notable variations in their in vitro potency against certain parasites. Doramectin, with its C-5 hydroxyl group, demonstrates superior in vitro activity against H. contortus compared to selamectin, which possesses a C-5 oxime group.[2]

The choice between these two compounds in a research or drug development context will depend on the target parasite, the intended host species, and the desired pharmacokinetic profile. The comprehensive data presented in this guide serves as a valuable resource for making informed decisions in the development of novel antiparasitic therapies.

References

The Case for Doramectin Aglycone: A Potential Biomarker for Doramectin Exposure Explored

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of Doramectin and its aglycone as biomarkers for researchers, scientists, and drug development professionals.

In the realm of veterinary pharmaceuticals, particularly concerning antiparasitic agents, the accurate measurement of drug exposure is paramount for ensuring efficacy and safety. Doramectin, a broad-spectrum endectocide, is widely used in livestock. Traditionally, the parent compound, doramectin, has served as the primary biomarker for monitoring exposure and residue levels. However, the potential of its degradation product, doramectin aglycone, as a complementary or alternative biomarker warrants investigation. This guide provides a comparative analysis of doramectin and this compound for this purpose, supported by available data and detailed experimental protocols.

Overview of Doramectin and its Aglycone

Doramectin is a macrocyclic lactone anthelmintic agent.[1][2] Its primary route of elimination is through feces, with a significant portion of the drug excreted unchanged.[3] While doramectin undergoes some metabolism to more polar compounds, this compound is principally recognized as an acid-catalyzed degradation product formed by the hydrolysis of the disaccharide unit of the parent molecule.[4] There is a lack of published reports on the levels of this compound in animals in vivo.[4]

Comparative Analysis: Doramectin vs. This compound as Biomarkers

The suitability of a compound as a biomarker is contingent on several factors, including its correlation with drug exposure, detectability, and the availability of robust analytical methods. The following table compares doramectin and this compound based on current knowledge.

FeatureDoramectinThis compound
Validation as a Biomarker Extensively validated and used as the marker residue for exposure and food safety.Not validated as an in vivo biomarker; primarily considered a degradation product.[4]
Correlation with Exposure Direct correlation; pharmacokinetic profiles are well-documented in target species.Unknown in vivo correlation. Its formation may depend on post-sampling conditions (e.g., acidic environment).
Presence in Biological Matrices Consistently detected in plasma, tissues (fat, liver, muscle), and feces following administration.[5]Not reported to be significantly present in vivo. May be formed in the environment or under specific laboratory conditions.[4]
Analytical Detectability Numerous validated HPLC and LC-MS/MS methods are available for its quantification.[6][7][8]No specific validated methods for biological matrices are published, but existing methods for avermectins could be adapted.
Potential Advantages - Direct measure of the active compound. - Extensive historical data for comparison. - Regulatory acceptance.- Potential indicator of both exposure and subsequent environmental degradation. - May have different physicochemical properties affecting its distribution and persistence.
Potential Disadvantages - Susceptible to degradation into other compounds, including the aglycone.- Lack of data on its formation, pharmacokinetics, and dose-response relationship in vivo. - Its presence may not directly reflect the systemic exposure to the active drug.

Experimental Protocols

While specific protocols for this compound in biological matrices are not established, the following are detailed methodologies for the extraction and quantification of doramectin, which could be adapted for its aglycone.

Extraction and Quantification of Doramectin from Bovine Muscle by HPLC with Fluorescence Detection

This method is suitable for determining residue levels of doramectin in edible tissues.

a. Sample Preparation and Extraction:

  • Homogenize 5 grams of bovine muscle tissue.

  • Add 20 mL of acetonitrile to the homogenized tissue and blend for 2 minutes.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Collect the supernatant (acetonitrile extract).

  • Repeat the extraction of the pellet with another 20 mL of acetonitrile and combine the supernatants.

b. Solid-Phase Extraction (SPE) Cleanup:

  • Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of water.

  • Load the combined acetonitrile extract onto the conditioned cartridge.

  • Wash the cartridge with 10 mL of a 40:60 (v/v) acetonitrile:water solution to remove polar impurities.

  • Elute the doramectin from the cartridge with 5 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

c. Derivatization:

  • Reconstitute the dried extract in 100 µL of acetonitrile.

  • Add 50 µL of 1-methylimidazole and 150 µL of trifluoroacetic anhydride.

  • Vortex the mixture and allow it to react for 1 minute to form a fluorescent derivative.

  • Evaporate the derivatization reagents to dryness under nitrogen.

  • Reconstitute the final residue in 1 mL of the mobile phase for HPLC analysis.

d. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of methanol, acetonitrile, and water (e.g., 47.5:47.5:5 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 50 µL.

  • Fluorescence Detector: Excitation wavelength of 365 nm and an emission wavelength of 470 nm.

Quantification of Doramectin in Milk by LC-MS/MS

This method offers high sensitivity and specificity for the detection of doramectin in milk.

a. Sample Preparation:

  • To 5 mL of milk in a centrifuge tube, add 10 mL of acetonitrile.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 4000 rpm for 15 minutes.

  • Transfer the supernatant to a clean tube.

  • Defat the extract by adding 10 mL of n-hexane, vortexing for 30 seconds, and centrifuging for 5 minutes.

  • Discard the upper n-hexane layer.

  • Evaporate the acetonitrile extract to a volume of approximately 1 mL under a stream of nitrogen.

  • Add 4 mL of water to the concentrated extract.

b. Solid-Phase Extraction (SPE) Cleanup:

  • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

  • Load the diluted extract onto the cartridge.

  • Wash the cartridge with 5 mL of water, followed by 5 mL of 40% methanol in water.

  • Elute the doramectin with 5 mL of methanol.

  • Evaporate the eluate to dryness and reconstitute in 1 mL of the mobile phase for LC-MS/MS analysis.

c. LC-MS/MS Conditions:

  • LC Column: C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for doramectin (e.g., m/z 916.88 > 593.83 for quantification and 916.88 > 331.40 for confirmation).[6]

Visualizing the Pathways and Processes

To better understand the relationship between doramectin and its aglycone, as well as the analytical workflow, the following diagrams are provided.

Doramectin_Degradation_Pathway Doramectin Doramectin Aglycone This compound Doramectin->Aglycone Acid Hydrolysis (Loss of Disaccharide)

Caption: Degradation pathway of Doramectin to this compound.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Homogenization 1. Homogenization (Tissue Samples) Extraction 2. Solvent Extraction (e.g., Acetonitrile) Homogenization->Extraction Cleanup 3. Solid-Phase Extraction (SPE) Extraction->Cleanup Derivatization 4. Derivatization (for Fluorescence Detection) Cleanup->Derivatization LCMS LC-MS/MS Cleanup->LCMS Mass Spectrometric Detection HPLC HPLC-FLD Derivatization->HPLC Fluorescence Detection Quantification Quantification HPLC->Quantification LCMS->Quantification

Caption: General analytical workflow for Doramectin residue analysis.

Conclusion

While doramectin remains the validated and regulatory-accepted biomarker for assessing exposure, the potential of this compound as a marker for both exposure and environmental fate presents an interesting area for future research. Currently, the lack of in vivo data on the formation and pharmacokinetics of this compound is a significant barrier to its validation as a reliable biomarker. Further studies are required to determine if this compound is formed in significant amounts in biological systems and if its concentration correlates with doramectin administration. Should such evidence emerge, the analytical methods outlined in this guide could be adapted for its routine quantification, potentially offering a more comprehensive understanding of the disposition of doramectin in treated animals and the environment. For now, doramectin itself remains the gold standard for exposure monitoring.

References

Inter-laboratory Comparison of Doramectin Quantification: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of Doramectin. While a formal inter-laboratory study on Doramectin aglycone was not identified in publicly available literature, this document synthesizes data from various validated methods for Doramectin analysis, offering a valuable resource for selecting and implementing quantification protocols. The performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are compared.

Data Presentation: Performance Comparison of Analytical Methods

The following tables summarize the quantitative performance of different analytical methods for Doramectin quantification as reported in various studies. This allows for a direct comparison of their key performance indicators.

Table 1: Comparison of HPLC-UV and LC-MS/MS Methods for Doramectin Quantification

ParameterHPLC-UV MethodLC-MS/MS Method 1LC-MS/MS Method 2
Instrumentation HPLC with UV DetectorLC with tandem mass spectrometerUHPLC with tandem mass spectrometer
Matrix Drug SubstanceChicken MuscleBovine Plasma
Linearity Range Not Specified0.5 - 2.0x MRL1 - 500 ng/mL
Correlation Coefficient (r/R²) Not Specifiedr > 0.9r ≥ 0.998
Limit of Detection (LOD) Not Specified0.1 µg/kg0.03 ng/mL
Limit of Quantification (LOQ) 0.1% of target concentration[1]0.2 µg/kg[2]1 ng/mL[3]
Accuracy/Recovery Stated as accurate[1]Not SpecifiedWithin acceptance ranges[3]
Precision (RSD) Not SpecifiedNot SpecifiedWithin-day: < 6.50%, Between-day: < 8.10%[3]
MRL: Maximum Residue Limit

Table 2: Additional LC-MS/MS Method Performance in Milk

ParameterLC-MS/MS Method 3
Instrumentation LC with tandem mass spectrometer
Matrix Milk
Linearity Range 1.0 - 30.0 µg/L
Correlation Coefficient (R²) > 0.98
Limit of Detection (LOD) Not Specified
Limit of Quantification (LOQ) < 2.5 µg/L
Accuracy/Recovery 75.0 - 122.0%
Precision (RSD) < 8.0%

Experimental Protocols

This section details the methodologies for the key experiments cited in the comparison tables.

HPLC-UV Method for Doramectin in Drug Substance[1]
  • Objective: To assay Doramectin and estimate its related substances in commercial batches of Doramectin drug substance.

  • Sample Preparation: Doramectin samples are dissolved and prepared in methanol.

  • Chromatographic Conditions:

    • Column: HALO C8 (100 mm × 4.6 mm i.d., 2.7 µm particle size).

    • Column Temperature: 40 °C.

    • Mobile Phase: Isocratic elution with acetonitrile-water (70:30, v/v).

    • Detection: UV detection at 245 nm.

    • Run Time: 10 minutes.

  • Quantification: Performed against a single-point external reference standard of Doramectin.

  • Validation: The method was validated according to the International Conference on Harmonization Q2(R1) guidelines and was demonstrated to be accurate, robust, specific, and stability-indicating.

LC-MS/MS Method for Doramectin in Chicken Muscle[2]
  • Objective: To determine Doramectin residues in raw chicken muscle.

  • Sample Preparation:

    • Extraction with a combination of methanol and acetonitrile.

    • Fat components are washed off with n-hexane saturated with acetonitrile.

    • The extract is dried under nitrogen.

    • The dried extract is redissolved in the mobile phase for injection.

  • Chromatographic Conditions:

    • Column: X Terra MS C-18 (2.1 mm × 100 mm; 5 μm).

    • Column Temperature: 50°C.

    • Mobile Phase: Isocratic elution with 20% 5 mM ammonium formate and 80% 0.1% formic acid in methanol.

    • Run Time: 10 minutes.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions: 916.88 > 593.83 and 916.88 > 331.40 for quantification.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 100°C.

    • Desolvation Temperature: 450°C.

  • Validation: Validated as per IUPAC and Eurachem guidelines.

UHPLC-MS/MS Method for Doramectin in Bovine Plasma[3]
  • Objective: Simultaneous quantification of Ivermectin, Doramectin, and Moxidectin in bovine plasma.

  • Sample Preparation:

    • Protein precipitation using 1% formic acid in acetonitrile.

    • Clean-up using an Ostro® 96-well plate pass-through system.

  • Chromatographic Conditions:

    • System: Acquity H-Class UPLC system.

    • Column: Acquity UPLC HSS-T3.

    • Mobile Phase: 0.01% acetic acid in water and methanol.

  • Mass Spectrometry Conditions:

    • System: Xevo TQ-S® mass spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transition for Quantification: m/z 921.70 > 777.40.

  • Validation: Performed using matrix-matched calibration curves.

Visualizations: Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of Doramectin and a general workflow for its quantification.

cluster_membrane Neuronal or Muscle Cell Membrane GluCl Glutamate-Gated Chloride Channel (GluCl) ChannelOpening Irreversible Channel Opening GluCl->ChannelOpening Allosteric modulation Doramectin Doramectin Binding Binds to GluCl Channel Doramectin->Binding Binding->GluCl ClInflux Influx of Chloride Ions (Cl-) ChannelOpening->ClInflux Hyperpolarization Hyperpolarization of Cell Membrane ClInflux->Hyperpolarization Paralysis Paralysis and Death of the Parasite Hyperpolarization->Paralysis

Caption: Mechanism of action of Doramectin on a parasite's nerve or muscle cell.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Plasma, Tissue) Extraction Solvent Extraction Sample->Extraction Cleanup Solid Phase Extraction or Liquid-Liquid Partitioning Extraction->Cleanup Derivatization Derivatization (for HPLC-UV/Fluorescence) Cleanup->Derivatization Reconstitution Reconstitution in Mobile Phase Derivatization->Reconstitution Injection Injection into HPLC or LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Doramectin Calibration->Quantification

Caption: Generalized experimental workflow for the quantification of Doramectin.

References

Comparative Analysis of the Genotoxicity of Doramectin and its Aglycone: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the genotoxicity of the macrocyclic lactone anthelmintic, doramectin, and its primary metabolite, doramectin aglycone. This analysis is based on a review of existing scientific literature and aims to present available experimental data, detail methodologies of key assays, and highlight current knowledge gaps.

Executive Summary

Doramectin, a widely used veterinary drug, has been the subject of several genotoxicity studies. The available evidence presents a mixed but generally reassuring profile, with some studies indicating potential genotoxic effects at specific concentrations in vitro, while regulatory assessments have concluded it to be non-genotoxic. In stark contrast, there is a significant lack of publicly available data on the genotoxicity of its metabolite, this compound. This guide synthesizes the findings for doramectin and underscores the critical need for research into the potential genetic toxicity of its aglycone to fully characterize its safety profile.

Data on Doramectin Genotoxicity

Doramectin has been evaluated for its genotoxic potential using a variety of in vitro and in vivo assays. A key study by Anchordoquy et al. (2019) investigated the cytotoxic and genotoxic effects of doramectin on bovine peripheral lymphocytes and cumulus cells.[1][2][3] The World Health Organization (WHO) has also reviewed the genotoxicity of doramectin and concluded that it is not genotoxic.[4]

The following table summarizes the quantitative data from the study by Anchordoquy et al. (2019) on bovine peripheral lymphocytes.

Concentration (ng/mL)Cell Viability (%) (MTT Assay)DNA Damage Index (Comet Assay)Micronuclei Frequency (%) (CBMN Assay)
0 (Control)10038.67 ± 3.401.5 ± 0.5
2085.1 ± 4.268.3 ± 5.73.8 ± 0.8
4076.5 ± 5.189.1 ± 6.25.2 ± 0.7
6068.2 ± 3.9102.4 ± 7.56.1 ± 0.9
Statistically significant difference from control (p < 0.05).
Data extracted from Anchordoquy et al. (2019).

In bovine cumulus cells, the same study found that doramectin did not induce a significant increase in DNA damage as measured by the comet assay. However, it did cause a significant increase in micronuclei frequency at concentrations of 40 and 60 ng/mL.[1][2][3]

Data on this compound Genotoxicity

A comprehensive search of the scientific literature reveals a significant gap in the understanding of the genotoxicity of this compound. This compound is the parent compound without its sugar moieties and is a known degradation product.[5] While its activity as an inhibitor of nematode larval development has been noted, there are no published studies evaluating its potential to induce genetic damage.[5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the genotoxicity assessment of doramectin.

Cell Viability Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture: Bovine peripheral lymphocytes are isolated and cultured in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of doramectin (e.g., 20, 40, 60 ng/mL) for a specified period (e.g., 24 hours).

  • MTT Incubation: After treatment, MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

DNA Damage Assessment: Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

  • Cell Preparation: Following treatment with doramectin, cells are harvested and suspended in low-melting-point agarose.

  • Slide Preparation: The cell suspension is layered onto a microscope slide pre-coated with normal-melting-point agarose.

  • Lysis: The slides are immersed in a cold lysis solution (containing NaCl, EDTA, Tris, and Triton X-100) to remove cell membranes and cytoplasm, leaving behind the nuclear material (nucleoids).

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an electrophoresis tank filled with alkaline buffer (pH > 13) to unwind the DNA. Electrophoresis is then performed at a low voltage.

  • Staining and Visualization: The slides are neutralized, stained with a fluorescent DNA-binding dye (e.g., ethidium bromide), and examined under a fluorescence microscope.

  • Data Analysis: The extent of DNA migration (the "comet tail") is measured using image analysis software, and a DNA Damage Index is calculated.

Chromosomal Damage Assessment: Cytokinesis-Block Micronucleus (CBMN) Assay

The CBMN assay is a comprehensive method to assess chromosome damage and cytostatic effects.

  • Cell Culture and Treatment: Lymphocytes are stimulated to divide using a mitogen (e.g., phytohaemagglutinin) and then treated with doramectin.

  • Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in the accumulation of binucleated cells.

  • Harvesting and Staining: Cells are harvested, subjected to a hypotonic treatment, fixed, and dropped onto microscope slides. The slides are then stained with a DNA-specific stain (e.g., Giemsa).

  • Microscopic Analysis: The frequency of micronuclei (small, extranuclear bodies containing chromosome fragments or whole chromosomes) is scored in binucleated cells. Other nuclear anomalies such as nucleoplasmic bridges and nuclear buds can also be scored.

Visualizations

To aid in the understanding of the concepts discussed, the following diagrams are provided.

Chemical_Relationship Doramectin Doramectin (C50H74O14) Aglycone This compound (C36H50O8) Doramectin->Aglycone Hydrolysis Disaccharide Disaccharide Unit (Oleandrose) Doramectin->Disaccharide Cleavage

Caption: Chemical relationship between doramectin and its aglycone.

Genotoxicity_Workflow cluster_assays Genotoxicity Assays MTT MTT Assay (Cytotoxicity) DataAnalysis Data Collection & Statistical Analysis MTT->DataAnalysis Comet Comet Assay (DNA Strand Breaks) Comet->DataAnalysis CBMN CBMN Assay (Chromosomal Damage) CBMN->DataAnalysis TestCompound Test Compound (e.g., Doramectin) Treatment Exposure to Test Compound TestCompound->Treatment CellCulture In Vitro Cell Culture (e.g., Bovine Lymphocytes) CellCulture->Treatment Treatment->MTT Treatment->Comet Treatment->CBMN Conclusion Conclusion on Genotoxicity DataAnalysis->Conclusion

Caption: Experimental workflow for in vitro genotoxicity assessment.

Conclusion and Future Directions

The available data indicates that doramectin may induce cytotoxic and genotoxic effects in vitro at certain concentrations, particularly in bovine peripheral lymphocytes.[1][2][3] However, the overall assessment by regulatory bodies suggests it is not a genotoxic concern.[4] The complete absence of genotoxicity data for this compound is a significant knowledge gap. Given that metabolites of a parent compound can sometimes exhibit different toxicological profiles, it is imperative that future research efforts be directed towards evaluating the genotoxic potential of this compound. Such studies are crucial for a comprehensive risk assessment of doramectin and its environmental and metabolic fate.

References

Navigating the Avermectin Arsenal: A Comparative Analysis of Doramectin Aglycone and its Congeners in Antiparasitic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences within the avermectin class of antiparasitic agents is critical for the development of novel and more effective therapeutics. This guide provides a comparative assessment of the antiparasitic spectrum of Doramectin aglycone versus other key avermectins, supported by available experimental data and detailed methodologies.

While comprehensive quantitative data specifically detailing the antiparasitic spectrum of this compound remains limited in publicly accessible literature, this guide synthesizes available information on the parent compound, Doramectin, and draws comparisons with other widely used avermectins such as Ivermectin and Abamectin. It is generally understood that the aglycone forms of avermectins, which lack the disaccharide moiety, exhibit different biological activity profiles compared to their glycosylated parent compounds. Notably, it has been reported that this compound is an inhibitor of nematode larval development but is devoid of the paralytic activity characteristic of Doramectin, highlighting a potentially different mode of action or target interaction.

In Vivo Efficacy of Doramectin: A Broad-Spectrum Endectocide

Doramectin, a macrocyclic lactone, is a potent endectocide with a broad spectrum of activity against both internal and external parasites.[1] Extensive studies have demonstrated its high efficacy in treating and controlling parasitic infections in livestock, particularly cattle and swine.

Efficacy Against Nematodes in Swine

In swine, doramectin administered intramuscularly at a dose of 300 µg/kg has shown high efficacy against a wide range of gastrointestinal roundworms, lungworms, kidneyworms, lice, and mites.[1] Data from numerous studies indicate an efficacy of 98% or greater against most nematode species.[1]

Table 1: Efficacy of Doramectin (300 µg/kg IM) Against Nematodes in Swine

Parasite SpeciesStageEfficacy (%)
Ascaris suumAdult & L4100[2][3]
Oesophagostomum dentatumAdult96.3[2]
Oesophagostomum spp.Adult100[3]
Metastrongylus spp.Adult100[2]
Hyostrongylus rubidusAdult99.2 - 99.4[3][4]
Strongyloides ransomiAdult99.9[3]
Trichuris suisAdult & L479 - 87[1]

Source: Data compiled from multiple in vivo studies.[1][2][3][4]

Comparative Efficacy Against Nematodes in Cattle

Studies in cattle have consistently shown doramectin to be highly effective against a broad spectrum of gastrointestinal and pulmonary nematodes.[5] When administered subcutaneously at 200 µg/kg, its efficacy is often greater than 99% against many common species.[5] Comparative studies with ivermectin have indicated that doramectin may offer a longer period of protection against reinfection.[6][7]

Table 2: Comparative Efficacy of Doramectin and Ivermectin Against Gastrointestinal Nematodes in Cattle

Parasite SpeciesDoramectin Efficacy (%)Ivermectin Efficacy (%)
Ostertagia ostertagi>99>99
Haemonchus placei>99>99
Trichostrongylus axei>99>99
Cooperia oncophora>99>99
Oesophagostomum radiatum>99>99
Dictyocaulus viviparus>99>99

Note: Efficacy percentages are generally reported as >99% for both compounds against these major nematode species in numerous studies.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of antiparasitic efficacy data, detailed experimental protocols are essential. Below are standardized methodologies for key in vivo and in vitro assays.

In Vivo Worm Burden Reduction Assay

This assay is a definitive method for determining the in vivo efficacy of an anthelmintic against gastrointestinal nematodes.

Objective: To quantify the percentage reduction in the number of adult and larval nematodes in treated animals compared to untreated controls.

Methodology:

  • Animal Selection and Acclimation: Select a cohort of parasite-naive animals (e.g., calves, piglets) of similar age and weight. Acclimate them to the housing conditions for at least one week.

  • Experimental Infection: Infect each animal orally with a known number of infective third-stage larvae (L3) of the target nematode species. The infection dose will vary depending on the parasite and host species.

  • Treatment Allocation: After a pre-patent period to allow the larvae to develop into the desired stage (e.g., L4 or adult), randomly allocate the animals to treatment and control groups (a minimum of 6-8 animals per group is recommended).

  • Treatment Administration: Administer the test compound (e.g., Doramectin) to the treatment group at the desired dose and route. The control group receives a placebo (vehicle).

  • Necropsy and Worm Recovery: At a predetermined time post-treatment (e.g., 14-16 days), humanely euthanize the animals.[1] Isolate the relevant sections of the gastrointestinal tract (e.g., abomasum, small intestine).

  • Worm Counting: Carefully wash the contents of each organ over a fine-mesh sieve to collect the worms. Perform mucosal digests to recover larval stages. Identify and count the worms under a microscope.

  • Efficacy Calculation: Calculate the percentage efficacy using the following formula: % Efficacy = [ (Mean worm count in control group - Mean worm count in treated group) / Mean worm count in control group ] * 100

In Vitro Larval Motility Assay

This assay provides a rapid and ethical method for screening the activity of compounds against the larval stages of nematodes.

Objective: To determine the concentration of a compound that inhibits the motility of nematode larvae.

Methodology:

  • Larval Preparation: Obtain infective third-stage larvae (L3) from fecal cultures. Wash the larvae multiple times in a suitable buffer (e.g., phosphate-buffered saline) to remove debris.

  • Assay Plate Preparation: In a 96-well microtiter plate, prepare serial dilutions of the test compounds in a suitable culture medium (e.g., RPMI-1640).[8] Include a solvent control (e.g., DMSO) and a negative control (medium only).

  • Larval Incubation: Add a standardized number of L3 larvae (e.g., 50-100) to each well.[8]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for a defined period (e.g., 24-72 hours).[8]

  • Motility Assessment: Assess larval motility under an inverted microscope. Larvae are typically scored as motile or non-motile. Non-motile larvae are those that do not show any movement upon gentle probing or stimulation.

  • Data Analysis: Calculate the percentage of motile larvae for each concentration. Determine the EC50 (half-maximal effective concentration) value, which is the concentration of the compound that inhibits the motility of 50% of the larvae.

Mechanism of Action: Targeting Glutamate-Gated Chloride Channels

Avermectins exert their antiparasitic effects by targeting glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates. This interaction leads to an influx of chloride ions, hyperpolarization of the cell membrane, and subsequent flaccid paralysis and death of the parasite.

G Mechanism of Action of Avermectins cluster_membrane Avermectin Avermectin (e.g., Doramectin) GluCl Glutamate-Gated Chloride Channel (GluCl) Avermectin->GluCl Binds to and potentiates Chloride Chloride Ions (Cl-) GluCl->Chloride Opens channel Neuron Parasite Nerve/Muscle Cell Membrane Hyperpolarization Hyperpolarization Chloride->Hyperpolarization Influx into cell leads to Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Causes Death Parasite Death Paralysis->Death Leads to

Caption: Avermectin binding to GluCl channels causes paralysis and death.

Experimental Workflow for Efficacy Assessment

The assessment of a novel antiparasitic compound typically follows a structured workflow, progressing from in vitro screening to in vivo validation.

G Experimental Workflow for Antiparasitic Efficacy Assessment Compound Test Compound (e.g., this compound) InVitro In Vitro Screening (Larval Motility Assay) Compound->InVitro InVivo In Vivo Efficacy Study (Worm Burden Reduction) InVitro->InVivo Promising candidates Dose Dose-Response & PK/PD Studies InVivo->Dose Data Data Analysis & Efficacy Determination Dose->Data

Caption: Workflow for assessing antiparasitic drug efficacy.

References

Safety Operating Guide

Proper Disposal of Doramectin Aglycone in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical guidance for the proper disposal of Doramectin aglycone, a non-hazardous but environmentally potent pharmaceutical compound. Adherence to these procedures is critical to ensure laboratory safety, environmental protection, and regulatory compliance.

This compound, while not classified as a hazardous substance under the Globally Harmonized System (GHS), exhibits significant ecotoxicity, particularly towards aquatic life.[1][2] Therefore, standard disposal protocols for non-hazardous chemical waste must be augmented with additional precautions to mitigate environmental release.

Quantitative Ecotoxicity Data

The following table summarizes the acute toxicity of Doramectin to various aquatic organisms, underscoring the need for responsible disposal.

OrganismTest TypeResultExposure TimeGuideline
Daphnia magna (Water flea)EC500.1 µg/L48 hoursOECD Test Guideline 202
Oncorhynchus mykiss (Rainbow trout)LC505.1 µg/L96 hoursOECD Test Guideline 203
Lepomis macrochirus (Bluegill sunfish)LC5011 µg/L96 hoursOECD Test Guideline 203

Data sourced from Doramectin Formulation Safety Data Sheet.[3]

Disposal Protocol for this compound Waste

Given the absence of a specific, validated chemical inactivation protocol for laboratory-scale this compound waste, the primary recommended disposal method is incineration by a licensed waste management facility. This ensures the complete destruction of the active pharmaceutical ingredient.

Step-by-Step Disposal Procedure:

  • Segregation:

    • Isolate all waste containing this compound from the general laboratory and hazardous waste streams. This includes:

      • Unused or expired pure compound.

      • Contaminated labware (e.g., vials, pipette tips, gloves, bench paper).

      • Solutions containing this compound.

      • Rinsate from cleaning contaminated glassware (triple-rinse method recommended).

  • Containerization:

    • Use a dedicated, leak-proof, and clearly labeled waste container.

    • For solid waste, a securely sealed bag or container is appropriate.

    • For liquid waste, use a compatible, screw-cap container. Do not overfill.

    • The container should be labeled as "Non-Hazardous Pharmaceutical Waste for Incineration: Contains this compound ".

  • Storage:

    • Store the sealed waste container in a designated, secure area away from drains and general laboratory traffic.

    • Follow all institutional guidelines for the storage of non-hazardous waste awaiting disposal.

  • Disposal:

    • Arrange for collection by your institution's environmental health and safety (EHS) office or a licensed pharmaceutical waste disposal contractor.

    • Ensure the waste is manifested for incineration. Under no circumstances should this compound waste be disposed of down the drain or in regular landfill trash. [2]

Experimental Workflow for Disposal

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Containerization & Labeling cluster_3 Final Disposal start This compound Waste Generated is_hazardous Is waste mixed with a listed hazardous chemical? start->is_hazardous segregate_non_haz Segregate as Non-Hazardous Pharmaceutical Waste is_hazardous->segregate_non_haz No segregate_haz Segregate as Hazardous Waste is_hazardous->segregate_haz Yes containerize_non_haz Package in a dedicated, leak-proof container segregate_non_haz->containerize_non_haz disposal Arrange for pickup by licensed waste contractor for incineration segregate_haz->disposal Follow institutional hazardous waste procedures label_non_haz Label: 'Non-Hazardous Pharmaceutical Waste for Incineration: Contains this compound' containerize_non_haz->label_non_haz storage Store in a secure, designated area label_non_haz->storage storage->disposal end Disposal Complete disposal->end

Caption: Workflow for the proper disposal of this compound waste.

This guidance is intended to provide a clear and actionable plan for the safe handling and disposal of this compound. By following these procedures, researchers can minimize environmental impact and ensure a safe laboratory environment. Always consult your institution's specific waste management policies and your local EHS office for additional requirements.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.